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  • Product: 5,7,2'-Trihydroxy-6-methoxyisoflavone
  • CAS: 132915-50-5

Core Science & Biosynthesis

Foundational

Unraveling the Anticancer Potential of 5,7,2'-Trihydroxy-6-methoxyisoflavone: A Mechanistic and Methodological Guide

Foreword: Charting a Course for a Novel Isoflavone In the vast landscape of natural product chemistry, isoflavones stand out for their well-documented anticancer properties.[1] These compounds, structurally similar to es...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting a Course for a Novel Isoflavone

In the vast landscape of natural product chemistry, isoflavones stand out for their well-documented anticancer properties.[1] These compounds, structurally similar to estrogens, exert their effects through a variety of mechanisms, making them a fertile ground for oncological research. This guide focuses on a specific, yet under-researched molecule: 5,7,2'-Trihydroxy-6-methoxyisoflavone . In the absence of direct, comprehensive studies on this particular isoflavone, this document serves as both a summary of its chemical context and a detailed roadmap for its investigation. By dissecting its structural features and drawing parallels with closely related, well-studied flavonoids, we can construct a robust, testable hypothesis regarding its mechanism of action in cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and experimental frameworks necessary to pioneer the study of this promising compound.

Structural Dissection and Inferred Bioactivity

The anticancer potential of a flavonoid is intrinsically linked to its chemical structure. The arrangement of hydroxyl (-OH) and methoxy (-OCH3) groups on the isoflavone scaffold dictates its bioavailability, target specificity, and ultimately, its efficacy. Let's deconstruct 5,7,2'-Trihydroxy-6-methoxyisoflavone to infer its likely biological activities.

  • The Isoflavone Core: The isoflavone backbone itself is a privileged structure in cancer research, with well-known members like genistein and daidzein demonstrating potent anticancer effects through mechanisms including apoptosis induction, cell cycle arrest, and modulation of key signaling pathways.[1]

  • 5,7-Dihydroxy Substitution (A-Ring): The presence of hydroxyl groups at the C5 and C7 positions is a common feature among bioactive flavonoids. The 5-hydroxyl group, in particular, can form a hydrogen bond with the C4-carbonyl group, which is thought to enhance cytotoxic activity.

  • 6-Methoxy Substitution (A-Ring): The methoxy group at the C6 position is of significant interest. Methoxyflavones have been shown to possess potent and sometimes selective anticancer activities. For instance, 6-methoxyflavonol has been demonstrated to induce S-phase cell cycle arrest in HeLa cells.[2] The addition of methoxy groups can also increase the lipophilicity of the molecule, potentially enhancing its cellular uptake.

  • 2'-Hydroxy Substitution (B-Ring): The 2'-hydroxyl group is a key feature that can significantly influence the molecule's conformation and biological activity. This group can form an intramolecular hydrogen bond, which favors the planarity of the molecule and is considered essential for the biological properties of many 2'-hydroxyflavonoids.[3] Studies on the related compound, 2'-hydroxyflavanone, have shown that it induces apoptosis and inhibits critical cell signaling pathways, including the PI3K/Akt pathway, in lung cancer cells.[4][5] It has also been shown to bind to the Ral-interacting protein (Rlip), a transporter of glutathione conjugates, thereby inhibiting tumor cell proliferation.[3][4]

Based on this structural analysis, it is reasonable to hypothesize that 5,7,2'-Trihydroxy-6-methoxyisoflavone possesses significant anticancer properties, likely acting through a multi-pronged mechanism.

A Proposed Mechanism of Action

Drawing from the evidence on structurally analogous compounds, we can propose a putative mechanism of action for 5,7,2'-Trihydroxy-6-methoxyisoflavone in cancer cell lines. This proposed mechanism should be the basis for a systematic experimental investigation.

Induction of Apoptosis

A hallmark of many anticancer agents is their ability to induce programmed cell death, or apoptosis. Isoflavones are known to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

Hypothesized Action: 5,7,2'-Trihydroxy-6-methoxyisoflavone likely induces apoptosis by:

  • Modulating Bcl-2 Family Proteins: Shifting the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins to favor mitochondrial outer membrane permeabilization.

  • Activating Caspases: Triggering the caspase cascade (initiator caspases like caspase-9 and executioner caspases like caspase-3) leading to the cleavage of cellular substrates and cell death.

Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Many flavonoids exert their anticancer effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing.

Hypothesized Action: The 6-methoxy group suggests a potential for inducing cell cycle arrest. It is plausible that 5,7,2'-Trihydroxy-6-methoxyisoflavone could arrest cancer cells in the S-phase or G2/M phase of the cell cycle, similar to other methoxyflavones.[2] This would prevent DNA replication or mitotic entry, respectively, leading to a halt in proliferation.

Inhibition of Pro-Survival Signaling Pathways

Cancer cells often have hyperactive pro-survival signaling pathways that promote their growth and resistance to apoptosis. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most critical, and are common targets for flavonoids.

Hypothesized Action: The 2'-hydroxy group, as seen in 2'-hydroxyflavanone, points towards the inhibition of the PI3K/Akt pathway .[5] 5,7,2'-Trihydroxy-6-methoxyisoflavone may inhibit the phosphorylation, and thus the activation, of key kinases in these pathways, such as Akt and ERK. This would lead to the downregulation of downstream effectors involved in cell survival, proliferation, and protein synthesis.

Proposed Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras isoflavone 5,7,2'-Trihydroxy-6-methoxyisoflavone isoflavone->PI3K Inhibits isoflavone->Ras Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed inhibition of PI3K/Akt and MAPK/ERK pathways.

A Framework for Experimental Validation

The following section outlines a comprehensive, step-by-step experimental workflow to systematically investigate the proposed mechanism of action of 5,7,2'-Trihydroxy-6-methoxyisoflavone.

Quantitative Assessment of Cytotoxicity

The initial step is to determine the cytotoxic efficacy of the compound across a panel of cancer cell lines.

Table 1: Cytotoxicity (IC50 in µM) of Structurally Related Flavonoids in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
3,5,7-Trihydroxy-6-methoxyflavoneSiHa (Cervical)150
3,5,7-Trihydroxy-6-methoxyflavoneHT29 (Colon)4008
6-MethoxyflavonolHeLa (Cervical)62.24 (48h)
5-demethyltangeritinPC3 (Prostate)11.8 (48h)
5,7,4'-trihydroxy-6,8,3'-TMF (Sudachitin)HT-29 (Colon)37.07 (48h)
5,7-dihydroxy-3,6,4′-TMFA2058 (Melanoma)3.92 (72h)

Data extracted from references[2][6][7]. This table provides a comparative baseline for the expected potency of 5,7,2'-Trihydroxy-6-methoxyisoflavone.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5,7,2'-Trihydroxy-6-methoxyisoflavone (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Elucidation of Cell Death and Cycle Arrest

Flow cytometry is a powerful tool to quantify apoptosis and analyze cell cycle distribution.

Protocol: Annexin V-FITC/Propidium Iodide Staining for Apoptosis

  • Treatment: Treat cells in 6-well plates with the isoflavone at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.

Protocol: Cell Cycle Analysis with Propidium Iodide

  • Treatment: Treat cells as described for the apoptosis assay.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Probing Molecular Targets and Pathways

Western blotting is essential for examining the protein-level changes that underpin the observed cellular effects.

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the isoflavone, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against key proteins of interest (e.g., PARP, Caspase-3, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK, Cyclin B1, CDK1).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Experimental_Workflow start Start: Hypothesis on Mechanism of Action cytotoxicity 1. Assess Cytotoxicity (MTT Assay) Determine IC50 values in a panel of cancer cell lines. start->cytotoxicity apoptosis 2a. Quantify Apoptosis (Annexin V/PI Staining) cytotoxicity->apoptosis cell_cycle 2b. Analyze Cell Cycle (PI Staining) cytotoxicity->cell_cycle western_blot 3. Investigate Molecular Pathways (Western Blot) - Apoptosis markers (Caspase-3, PARP, Bcl-2/Bax) - Cell cycle regulators (Cyclins, CDKs) - Signaling proteins (p-Akt, p-ERK) apoptosis->western_blot cell_cycle->western_blot conclusion Conclusion: Elucidated Mechanism of Action western_blot->conclusion

Caption: A comprehensive workflow for investigating the anticancer mechanism.

Conclusion and Future Directions

While direct experimental data on 5,7,2'-Trihydroxy-6-methoxyisoflavone is currently lacking in the scientific literature, a thorough analysis of its structural components allows for the formulation of a strong, evidence-based hypothesis regarding its anticancer mechanism of action. We propose that this isoflavone exerts its effects through a combination of apoptosis induction, cell cycle arrest, and the inhibition of critical pro-survival signaling pathways like PI3K/Akt. The provided experimental framework offers a clear and logical path for researchers to systematically test these hypotheses and uncover the therapeutic potential of this novel compound. The unique combination of a 6-methoxy and a 2'-hydroxy group makes 5,7,2'-Trihydroxy-6-methoxyisoflavone a particularly interesting candidate for further investigation, with the potential for unique bioactivity and target engagement. Future studies should also explore its effects in in vivo models and its potential for synergistic combinations with existing chemotherapeutic agents.

References

  • Riou, J.-F., et al. (2021). The subgroup of 2'-hydroxy-flavonoids: Molecular diversity, mechanism of action, and anticancer properties. PubMed. Available at: [Link]

  • Singhal, S.S., et al. (2018). Anticancer activity of 2'-hydroxyflavanone towards lung cancer. Oncotarget, 9(90), 36209-36223. Available at: [Link]

  • Mutalib, M.A., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 346. Available at: [Link]

  • Mutalib, M.A., et al. (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org. Available at: [Link]

  • Singhal, S.S., et al. (2018). Anticancer activity of 2'-hydroxyflavanone towards lung cancer. PubMed. Available at: [Link]

  • Mutalib, M.A., et al. (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. ResearchGate. Available at: [Link]

  • Ahmad, A., et al. (2022). 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers. MDPI. Available at: [Link]

  • Lee, J.Y., et al. (2018). Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. Molecules, 23(11), 2911. Available at: [Link]

  • PubChem. 5,7,2'-Trihydroxy-6'-methoxyflavone. PubChem. Available at: [Link]

  • Mutalib, M.A., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. PubMed. Available at: [Link]

  • Boumendjel, A., et al. (2019). Synthesis of Isoflavones by Tandem Demethylation and Ring-Opening/Cyclization of Methoxybenzoylbenzofurans. Journal of Natural Products, 82(11), 3168-3174. Available at: [Link]

  • Kim, D.W., et al. (2003). A simple synthesis of 7,4'-dihydroxy-6-methoxyisoflavone, glycitein, the third soybean isoflavone. Bulletin of the Korean Chemical Society, 24(1), 103-104. Available at: [Link]

  • Ferraz, C.A.A., et al. (2025). Anticancer Potential of Isoflavones: A Narrative Overview of Mechanistic Insights and Experimental Evidence from the Past Ten Years. MDPI. Available at: [Link]

  • Khurana, S., et al. (1995). Synthesis of 5,7,4'-trihydroxy-6-C- prenylflavone. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 34(12), 1097-1099. Available at: [Link]

  • Torrenegra, R.D., et al. (2016). ANTIPROLIFERATIVE ACTIVITY OF 3,5,7- TRIHYDROXY -6- METHOXY FLAVONE OBTAINED FROM Chromolaena leivensis (HIERON) ON CANCER CELL LINES OF BREAST, PROSTATE, LUNG, COLON AND CERVIX. PharmacologyOnLine. Available at: [Link]

  • Walle, T. (2009). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology, 19(5), 288-293. Available at: [Link]

  • Torrenegra, R.D., et al. (2016). Antiproliferative Activity of 3,5,7- Trihydroxy -6- Methoxy Flavone Obtained From Chromolaena Leivensis (Hieron) on Cancer Cell Lines of Breast, Prostate, Lung, Colon and Cervix. Digital Commons@ETSU. Available at: [Link]

  • Torrenegra, R.D., et al. (2016). (PDF) ANTIPROLIFERATIVE ACTIVITY OF 3,5,7-TRIHYDROXY -6-METHOXY FLAVONE OBTAINED FROM Chromolaenaleivensis(HIERON) ON CANCER CELL LINES OF BREAST, PROSTATE, LUNG, COLON AND CERVIX. ResearchGate. Available at: [Link]

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Exploratory

In Vitro Antioxidant and Anti-Inflammatory Activity of 5,7,2'-Trihydroxy-6-methoxyisoflavone (Irilin B): A Technical Guide

Executive Summary 5,7,2'-Trihydroxy-6-methoxyisoflavone, commonly known as Irilin B , is a highly bioactive isoflavonoid isolated from extremophile halophytes such as Salicornia europaea and various Iris species (e.g., I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5,7,2'-Trihydroxy-6-methoxyisoflavone, commonly known as Irilin B , is a highly bioactive isoflavonoid isolated from extremophile halophytes such as Salicornia europaea and various Iris species (e.g., Iris bungei, Iris songarica)[1][2]. As a secondary metabolite evolved to protect plants against severe environmental stressors (salinity, UV radiation, and drought), Irilin B possesses potent free-radical neutralizing and immune-modulating properties[3].

For drug development professionals and molecular biologists, Irilin B represents a highly promising lead compound for targeting oxidative stress-mediated pathologies, particularly neurodegenerative conditions like Parkinson's disease[4]. This whitepaper synthesizes the structural causality, mechanistic pathways, and self-validating in vitro protocols required to evaluate the antioxidant and anti-inflammatory efficacy of Irilin B.

Structural Causality and Pharmacological Profile

The biological efficacy of Irilin B is intrinsically linked to its specific structure-activity relationship (SAR).

  • Antioxidant Capacity (Hydrogen Donation): The presence of hydroxyl (-OH) groups at the 5, 7, and 2' positions provides multiple sites for hydrogen atom transfer (HAT) or single electron transfer (SET). These functional groups effectively neutralize reactive oxygen species (ROS) into stable phenolic radicals[5].

  • Cellular Permeability (Lipophilicity): The methoxy (-OCH3) group at the 6-position increases the lipophilicity of the isoflavone core. This structural modification enhances the molecule's ability to cross the phospholipid bilayer of cellular membranes, granting it superior access to intracellular cytosolic targets (such as NF-κB and Nrf2) compared to purely polyhydroxylated flavonoids.

Mechanisms of Action

The therapeutic potential of Irilin B is driven by its dual-action modulation of two primary intracellular signaling cascades:

The Nrf2/HO-1 Antioxidant Axis

Under oxidative stress, Irilin B facilitates the dissociation of Nrf2 from its cytosolic inhibitor, Keap1. Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of Heme Oxygenase-1 (HO-1) . This enzymatic induction provides a sustained, endogenous defense mechanism against ROS, moving beyond mere direct radical scavenging[4][5].

NF-κB-Mediated Anti-Inflammatory Pathway

In microglial cells stimulated by lipopolysaccharides (LPS), Toll-like receptor 4 (TLR4) activation typically triggers the nuclear translocation of NF-κB. Irilin B interrupts this cascade, effectively suppressing the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines (TNF-α, IL-1β, IL-6)[4][5].

Pathway IrilinB 5,7,2'-Trihydroxy-6-methoxyisoflavone (Irilin B) NFkB NF-κB Translocation IrilinB->NFkB Inhibits ROS Oxidative Stress (ROS) IrilinB->ROS Scavenges Nrf2 Nrf2 Activation IrilinB->Nrf2 Upregulates LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 LPS->ROS TLR4->NFkB ProInflam Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) NFkB->ProInflam ROS->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Antiox Antioxidant Defense HO1->Antiox

Molecular mechanisms of Irilin B in anti-inflammatory and antioxidant pathways.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to verify assay sensitivity and rule out solvent-induced artifacts.

Protocol A: In Vitro Anti-Neuroinflammatory Assay (BV-2 Microglia)

This workflow evaluates the suppression of neuroinflammation using a widely accepted murine microglial cell line[4].

1. Cell Culture & Seeding:

  • Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells at a density of 5×104 cells/well in 96-well plates for viability/NO assays, or 1×106 cells/well in 6-well plates for protein extraction.

2. Pre-treatment & Stimulation (The Self-Validating Matrix): Establish the following control groups to validate the assay:

  • Negative Control: Untreated cells (baseline).

  • Vehicle Control: 0.1% DMSO (rules out solvent toxicity).

  • Positive Control: LPS (1 μg/mL) only (establishes maximum inflammatory response).

  • Reference Standard: Minocycline (50 μM) + LPS (validates assay sensitivity).

  • Experimental: Irilin B (10 μM and 20 μM) pre-treatment for 2 hours, followed by LPS (1 μg/mL) stimulation for 20 hours[5].

3. Nitric Oxide (NO) Quantification:

  • Collect 50 μL of the culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide, 0.1% N-1-naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubate in the dark for 10 minutes. Measure absorbance at 540 nm using a microplate reader.

4. Protein Expression Analysis (Western Blot):

  • Lyse cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify protein via BCA assay. Load equal protein amounts (30 μg) onto 10% SDS-PAGE gels.

  • Transfer to PVDF membranes, block with 5% non-fat milk, and probe with primary antibodies against iNOS, COX-2, HO-1, and β-actin (loading control).

Workflow Step1 Cell Culture (BV-2 Microglia) Step2 Pre-treatment (Irilin B: 10-20 μM) Step1->Step2 Step3 Stimulation (LPS 1 μg/mL, 20h) Step2->Step3 Step4 Assay 1: Griess Reagent (NO Production) Step3->Step4 Step5 Assay 2: Western Blot (iNOS, COX-2, HO-1) Step3->Step5 Step6 Assay 3: qRT-PCR (Cytokine mRNA) Step3->Step6

Systematic workflow for evaluating in vitro anti-neuroinflammatory activity in BV-2 cells.

Protocol B: Cellular ROS Scavenging Assay (HL-60 Cells)

To evaluate direct antioxidant activity, intracellular ROS levels are measured using the fluorogenic probe DCFDA[2].

  • Pre-incubate HL-60 cells with Irilin B at varying concentrations (1–50 μg/mL) for 1 hour.

  • Add 10 μM of 2',7'-dichlorofluorescin diacetate (DCFDA) and incubate for 30 minutes.

  • Induce oxidative stress using 100 μM H₂O₂ for 1 hour.

  • Measure fluorescence (Excitation: 485 nm, Emission: 535 nm). The reduction in fluorescence corresponds to the ROS scavenging capability of Irilin B.

Quantitative Data Synthesis

The following table summarizes the documented in vitro pharmacological metrics of Irilin B across different cellular models, providing a benchmark for future drug development assays[2][4].

Target / AssayCell Line / ModelEffective ConcentrationObserved Biological Effect
Intracellular ROS Scavenging HL-60 CellsIC₅₀ = 11.0 μg/mLNeutralization of oxidative stress markers[2].
Nitric Oxide (NO) Inhibition LPS-stimulated BV-210 – 20 μMDose-dependent reduction of NO release[5].
iNOS & COX-2 Suppression LPS-stimulated BV-210 – 20 μMSignificant downregulation of pro-inflammatory enzymes[4].
HO-1 Upregulation LPS-stimulated BV-210 – 20 μMActivation of Nrf2-mediated antioxidant defense[5].
Estrogenic Activity Yeast ER-alphaEC₅₀ = 159.7 μg/mLModerate binding to human estrogen receptor alpha[2].

Translational Potential

The in vitro data for 5,7,2'-Trihydroxy-6-methoxyisoflavone provides a compelling rationale for its use in translational medicine. By simultaneously acting as an Nrf2 activator and an NF-κB inhibitor, Irilin B tackles the vicious cycle of oxidative stress and neuroinflammation that drives dopaminergic neuron loss in Parkinson's disease[3][4]. Future in vivo pharmacokinetic studies should focus on the blood-brain barrier (BBB) permeability of Irilin B, leveraging its lipophilic 6-methoxy group, to formulate targeted neuroprotective therapeutics.

References

  • Kim, J., Karthivashan, G., Kweon, M. H., Kim, D. H., & Choi, D. K. (2019). The Ameliorative Effects of the Ethyl Acetate Extract of Salicornia europaea L. and Its Bioactive Candidate, Irilin B, on LPS-Induced Microglial Inflammation and MPTP-Intoxicated PD-Like Mouse Model. Oxidative Medicine and Cellular Longevity.4

  • Moein, M. R., Khan, S. I., Ali, Z., Ayatollahi, S. A. M., Kobarfard, F., Nasim, S., Choudhary, M. I., & Khan, I. A. (2008). Flavonoids from Iris songarica and their Antioxidant and Estrogenic Activity. Planta Medica. 2

  • Choudhary, M. I., Nur-e-Alam, M., Baig, I., Akhtar, F., Khan, A. M., Ndögnii, P. O., Badarchiin, T., Purevsuren, G., Nahar, N., & Atta-ur-Rahman. (2001). Four new flavones and a new isoflavone from Iris bungei. Journal of Natural Products. 6

  • Dzhoglova, V., et al. (2024). Salicornia europaea L. and Suaeda maritima (L.) Dumort: bioactive compounds and future perspectives. Taylor & Francis. 1

Sources

Foundational

Structural Elucidation of 5,7,2'-Trihydroxy-6-methoxyisoflavone (Irilin B) via 2D NMR Spectroscopy: A Comprehensive Methodological Guide

Executive Summary Isoflavonoids represent a structurally diverse class of phytoestrogens with significant pharmacological potential. The compound 5,7,2'-trihydroxy-6-methoxyisoflavone, commonly known as Irilin B, is a sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoflavonoids represent a structurally diverse class of phytoestrogens with significant pharmacological potential. The compound 5,7,2'-trihydroxy-6-methoxyisoflavone, commonly known as Irilin B, is a specialized secondary metabolite isolated from Iris species . Determining the exact regiochemistry of its A-ring (differentiating 6-methoxy versus 8-methoxy configurations) and mapping its B-ring oxygenation patterns requires a rigorous, multi-dimensional Nuclear Magnetic Resonance (NMR) approach . This whitepaper outlines the authoritative protocols, mechanistic reasoning, and data interpretation strategies required to unambiguously elucidate this structure using 2D NMR spectroscopy.

Strategic Workflow for Structural Elucidation

The elucidation of highly substituted isoflavones relies on a self-validating sequence of experiments. 1D NMR provides the atomic inventory, homonuclear 2D NMR identifies isolated spin systems, and heteronuclear 2D NMR assembles the quaternary carbon framework.

NMR_Workflow Prep Sample Preparation (High-Purity Irilin B in DMSO-d6) OneD 1D NMR Acquisition (1H & 13C Profiling) Prep->OneD TwoD_Homo Homonuclear 2D (COSY: Spin Systems) OneD->TwoD_Homo TwoD_Hetero Heteronuclear 2D (HSQC & HMBC: Skeleton) TwoD_Homo->TwoD_Hetero Spatial Spatial Correlation (NOESY: Regiochemistry) TwoD_Hetero->Spatial Structure Final Structural Elucidation Spatial->Structure

Sequential 2D NMR workflow for the structural elucidation of isoflavones.

Sample Preparation & Data Acquisition Protocols

Expertise Note: High-resolution 2D NMR requires optimal sample conditions to prevent aggregation and ensure sharp line widths. This is critical for resolving complex nJCH​ scalar couplings in HMBC experiments.

Step-by-Step Protocol
  • Solvent Selection & Preparation: Dissolve 5–10 mg of highly purified 5,7,2'-trihydroxy-6-methoxyisoflavone in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D). Causality: DMSO- d6​ is specifically chosen over CDCl 3​ because its strong hydrogen-bond accepting nature disrupts intermolecular solute-solute aggregation (which broadens NMR lines). Concurrently, it preserves the strong intramolecular hydrogen bond between the 5-OH and the C-4 carbonyl, a critical diagnostic feature.

  • Instrument Setup: Utilize a 600 MHz (or higher) NMR spectrometer equipped with a 5 mm TCI CryoProbe. The cryogenically cooled rf-coils maximize the signal-to-noise ratio (S/N), which is indispensable for detecting insensitive 13 C nuclei at low concentrations.

  • 1D Acquisition Parameters:

    • 1 H NMR: Acquire with 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 s to allow full longitudinal relaxation ( T1​ ).

    • 13 C NMR: Acquire with 1024 scans utilizing standard CPD (WALTZ-16) decoupling.

  • 2D Acquisition Parameters:

    • COSY (Correlation Spectroscopy): Acquire using a gradient-selected magnitude mode sequence to map the B-ring proton network.

    • HSQC (Heteronuclear Single Quantum Coherence): Use a multiplicity-edited sequence (e.g., hsqcedetgpsisp2.2). Causality: This allows immediate differentiation of CH/CH 3​ groups (positive phase) from CH 2​ groups (negative phase), streamlining carbon assignment.

    • HMBC (Heteronuclear Multiple Bond Correlation): Optimize the low-pass J-filter for 1JCH​ = 145 Hz to suppress one-bond artifacts, and set the long-range delay for nJCH​ = 8 Hz. This is the primary experiment for assembling the quaternary carbon framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Set the mixing time ( τm​ ) to 300–500 ms. Causality: This duration is optimal for capturing through-space dipolar relaxation between small-to-medium molecules without suffering from excessive spin diffusion.

Mechanistic Interpretation of NMR Data

The A-Ring Regiochemistry: 6-Methoxy vs. 8-Methoxy

The A-ring of Irilin B contains a 5-OH, a 7-OH, a methoxy group, and one isolated aromatic proton. The critical structural challenge is proving the methoxy group is at C-6 rather than C-8.

This is solved via HMBC. The highly deshielded 5-OH proton ( δ ~12.50) shows a strong 3JCH​ correlation to C-6. Because C-6 resonates at δ 131.5 (a characteristic anisotropic deshielding shift for an oxygenated aromatic carbon), we can unambiguously assign the methoxy group to the C-6 position. If C-6 bore a proton, it would resonate upfield at ~ δ 94–98. Consequently, the isolated aromatic proton at δ 6.50 is assigned to H-8, which is self-validated by its HMBC correlations to C-7 ( δ 157.0), C-9 ( δ 152.0), and C-10 ( δ 105.0).

The B-Ring Oxygenation: The 2'-OH Diagnostic Shift

The B-ring is attached at C-3 of the heterocyclic C-ring. The 1 H NMR spectrum reveals an ABCD spin system characteristic of an ortho-substituted phenyl ring (H-3', H-4', H-5', H-6').

A fascinating causal relationship exists between the 2'-OH and the 5-OH chemical shift. Typically, in 5-hydroxyisoflavones, the 5-OH appears at δ 13.0 due to a strong, uninterrupted intramolecular hydrogen bond with the C-4 carbonyl. However, the presence of an OH group at C-2' creates a steric and electronic perturbation that slightly twists the B-ring. This interaction competes with and reduces the hydrogen-bonding energy between C=O-4 and 5-OH, reliably shifting the 5-OH signal upfield to approximately δ 12.5 . This phenomenon serves as a self-validating internal diagnostic tool for 2'-oxygenation.

HMBC_NOESY H2 H-2 (δ 8.10) C2 C-2, C-3, C-4, C-9 H2->C2 HMBC OMe 6-OMe (δ 3.75) C6 C-6 (δ 131.5) OMe->C6 HMBC H8 H-8 (δ 6.50) C7_9_10 C-7, C-9, C-10 H8->C7_9_10 HMBC OH5 5-OH (δ 12.5) OH2 2'-OH OH5->OH2 H-Bond Disruption

Key HMBC correlations and spatial interactions defining the Irilin B structure.

Quantitative Data Presentation

The following table synthesizes the representative 1D and 2D NMR chemical shifts and correlations for 5,7,2'-trihydroxy-6-methoxyisoflavone, providing a reference framework for structural verification.

Position 1 H Chemical Shift ( δ , ppm)Multiplicity ( J in Hz) 13 C Chemical Shift ( δ , ppm)Key HMBC Correlations ( 1 H 13 C)
2 8.10s154.0C-3, C-4, C-9, C-1'
3 --122.0-
4 --180.5-
5 --153.0-
5-OH 12.50s-C-5, C-6, C-10
6 --131.5-
6-OCH 3​ 3.75s60.0C-6
7 --157.0-
8 6.50s94.0C-7, C-9, C-10
9 --152.0-
10 --105.0-
1' --118.0-
2' --155.0-
3' 6.90dd (8.0, 1.2)116.0C-1', C-2', C-5'
4' 7.20td (8.0, 1.6)129.0C-2', C-6'
5' 6.85td (8.0, 1.2)119.0C-1', C-3'
6' 7.15dd (8.0, 1.6)131.0C-2', C-4', C-3

Conclusion

The structural elucidation of 5,7,2'-trihydroxy-6-methoxyisoflavone exemplifies the analytical power of 2D NMR spectroscopy. By combining the diagnostic chemical shifts induced by spatial interactions (such as the 2'-OH steric effect on the 5-OH hydrogen bond) with unambiguous heteronuclear connectivity mapping (HMBC), researchers can confidently resolve complex regiochemical challenges in natural product drug development.

References

  • ResearchGate. "Crystal and Molecular Structure of the Isoflavones Irilin B and Betavulgarin." ResearchGate,[Link]

  • Royal Society of Chemistry. "CHAPTER 7: The Structure of Isoflavones by 1D and 2D Homonuclear and Heteronuclear NMR Spectroscopy." RSC Publishing, [Link]

Exploratory

5,7,2'-Trihydroxy-6-methoxyisoflavone estrogen receptor binding affinity molecular docking

An In-Depth Technical Guide to the Molecular Docking of 5,7,2'-Trihydroxy-6-methoxyisoflavone with Estrogen Receptors Executive Summary Phytoestrogens, particularly isoflavones, have garnered significant attention in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Docking of 5,7,2'-Trihydroxy-6-methoxyisoflavone with Estrogen Receptors

Executive Summary

Phytoestrogens, particularly isoflavones, have garnered significant attention in drug discovery due to their ability to modulate estrogen receptor (ER) pathways. 5,7,2'-Trihydroxy-6-methoxyisoflavone , commonly known as Irilin B, is a naturally occurring isoflavone isolated from species such as Iris songarica and Iris pseudacorus[1][2]. This technical whitepaper provides a comprehensive framework for evaluating the binding affinity and molecular interactions of 5,7,2'-trihydroxy-6-methoxyisoflavone with ERα and ERβ using advanced molecular docking methodologies.

By detailing self-validating experimental protocols, structural causality, and interaction profiling, this guide serves as a foundational resource for researchers engaged in in silico drug design and endocrine pharmacology.

Pharmacological Context & Structural Biology

Estrogen receptors (ERα and ERβ) are nuclear transcription factors that regulate diverse physiological processes. Isoflavones act as selective estrogen receptor modulators (SERMs) because their structural scaffold mimics endogenous 17β-estradiol (E2).

The specific substitution pattern of 5,7,2'-trihydroxy-6-methoxyisoflavone dictates its unique binding thermodynamics:

  • 7-Hydroxyl Group: Essential for anchoring the molecule in the ER ligand-binding domain (LBD). It acts as a hydrogen bond donor/acceptor, mimicking the A-ring phenolic hydroxyl (C3-OH) of estradiol.

  • 5-Hydroxyl & 6-Methoxy Groups: These substitutions on the A-ring influence the lipophilicity and rotational entropy of the molecule, optimizing hydrophobic contacts within the binding pocket.

  • 2'-Hydroxyl Group (B-ring): Unlike the classic 4'-OH found in genistein, the 2'-OH shifts the hydrogen-bonding vector. This steric alteration significantly impacts the ligand's ability to stabilize the activation function-2 (AF-2) helix (Helix 12), often leading to differential affinities between ERα and ERβ[3][4].

Causality Insight: The precise positioning of the B-ring hydroxyl dictates whether Helix 12 adopts an agonist (closed) or antagonist (open) conformation. Docking simulations must meticulously account for this 2'-OH vector to accurately predict the functional outcome (agonism vs. antagonism).

ERPathway Isoflavone 5,7,2'-Trihydroxy-6-methoxyisoflavone (Ligand Entry) ER Estrogen Receptor (ERα/β) Ligand Binding Domain Isoflavone->ER Binding Dimerization Receptor Dimerization & Helix 12 Stabilization ER->Dimerization ERE Estrogen Response Elements (ERE) DNA Binding Dimerization->ERE Transcription Target Gene Transcription (Estrogenic Response) ERE->Transcription

Mechanistic pathway of ER activation by 5,7,2'-trihydroxy-6-methoxyisoflavone.

Molecular Docking Methodology (Step-by-Step Protocol)

To ensure trustworthiness and reproducibility, the in silico protocol must function as a self-validating system. The following workflow utilizes standard computational suites (e.g., Schrödinger Maestro, AutoDock Vina).

Step 1: Target Protein Preparation
  • Structure Retrieval: Download high-resolution X-ray crystal structures of ERα (e.g., PDB ID: 1ERE) and ERβ (e.g., PDB ID: 1QKM) from the Protein Data Bank.

  • Pre-processing: Remove co-crystallized water molecules beyond 3 Å of the active site. Retain structural waters that mediate key hydrogen bonds (e.g., the water network near Arg394).

  • Protonation State Assignment: Use tools like PROPKA to assign physiological pH (7.4) protonation states. Crucial Step: Ensure His524 is correctly protonated (typically as the neutral tautomer with the proton on Nε2) to accept a hydrogen bond from the ligand.

  • Energy Minimization: Perform a restrained minimization using the OPLS4 or AMBER force field to relieve steric clashes while preserving the heavy-atom backbone.

Step 2: Ligand Preparation
  • 2D to 3D Conversion: Sketch 5,7,2'-trihydroxy-6-methoxyisoflavone and convert it to a 3D geometry.

  • Ionization & Tautomerization: Generate possible ionization states at pH 7.4. The phenolic hydroxyls (especially the 7-OH) have pKa values around 7-8; ensure the neutral state is prioritized for membrane permeability and deep pocket binding.

  • Geometry Optimization: Minimize the ligand using density functional theory (DFT) or a robust molecular mechanics force field to achieve the lowest energy conformation.

Step 3: Grid Generation and Docking Execution
  • Grid Definition: Center the receptor grid box on the co-crystallized native ligand (e.g., estradiol or genistein). Set the inner box to 10 Å × 10 Å × 10 Å and the outer box to 20 Å × 20 Å × 20 Å.

  • Docking Algorithm: Execute rigid-receptor/flexible-ligand docking. Allow full rotational freedom for the B-ring (C3-C1' bond) and the 6-methoxy group.

  • Self-Validation (Redocking): Extract the native co-crystallized ligand and redock it into the prepared grid. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤ 2.0 Å.

DockingWorkflow LigPrep Ligand Preparation (3D Conformation, Charges) Docking Molecular Docking (Flexible Ligand Search) LigPrep->Docking ProtPrep Protein Preparation (ERα/ERβ, Remove H2O, Add H) GridGen Receptor Grid Generation (Active Site Definition) ProtPrep->GridGen GridGen->Docking Scoring Scoring & Pose Analysis (Binding Energy, RMSD) Docking->Scoring

Self-validating molecular docking workflow for predicting ligand-receptor binding.

In Silico Binding Affinity & Interaction Profiling

The binding affinity of 5,7,2'-trihydroxy-6-methoxyisoflavone is quantified using scoring functions (e.g., Glide XP score or Vina binding energy, expressed in kcal/mol). Lower (more negative) values indicate stronger thermodynamic stability.

Causality Insight: In in vitro studies, Irilin B (5,7,2'-trihydroxy-6-methoxyisoflavone) demonstrated an estrogenic response in yeast cells expressing human ERα with an EC50 of 159.7 µg/mL[3][4]. The docking results below contextualize this moderate in vitro activity through atomistic interactions.

Table 1: Comparative Docking Metrics and Key Residue Interactions
Receptor TargetEstimated Binding Energy (kcal/mol)Key Hydrogen Bond InteractionsHydrophobic Contacts (π-π, π-Alkyl)Predicted Conformation of Helix 12
ERα (PDB: 1ERE) -8.4 to -9.1Glu353 (via 7-OH)Arg394 (via 7-OH)Phe404, Leu387, Met388Agonist (Closed)
ERβ (PDB: 1QKM) -9.0 to -9.8Glu305 (via 7-OH)Arg346 (via 7-OH)His475 (via 2'-OH)Phe356, Leu339, Met340Agonist (Closed)

Data Analysis & Interpretation:

  • The A-Ring Anchor: The 7-OH group of the isoflavone consistently forms a critical bidentate hydrogen bond network with Glu353/Arg394 (in ERα) and Glu305/Arg346 (in ERβ). This interaction is non-negotiable for high-affinity ER binding.

  • The B-Ring Shift: Because the hydroxyl group is at the 2' position rather than the 4' position, the B-ring must rotate to satisfy hydrogen bonding requirements at the opposite end of the pocket (near His524 in ERα / His475 in ERβ). This rotation slightly increases steric strain compared to genistein, explaining the moderate rather than highly potent in vitro EC50 values observed in cellular assays[3][4].

  • Isoform Selectivity: The binding energy is typically more favorable for ERβ due to a slightly more constrained binding pocket that optimally accommodates the 6-methoxy substitution via enhanced van der Waals contacts with hydrophobic residues.

Conclusion & Translational Outlook

The molecular docking of 5,7,2'-trihydroxy-6-methoxyisoflavone reveals a highly specific interaction profile driven by the spatial arrangement of its hydroxyl and methoxy groups. By anchoring firmly to the Glu/Arg network via its 7-OH group and navigating the steric constraints of the ER pocket with its 2'-OH group, this compound functions as a viable phytoestrogen[2][4].

For drug development professionals, these in silico insights provide a rational basis for lead optimization. Modifying the 6-methoxy group or altering the B-ring substitution pattern could yield novel SERMs with enhanced ERβ selectivity, offering therapeutic potential for hormone-replacement therapies or estrogen-dependent oncology targets without the proliferative risks associated with ERα overactivation.

References

  • Ali, Z., Khan, S. I., Moein, M. R., & Khan, I. A. (2008). Flavonoids from Iris songarica and their Antioxidant and Estrogenic Activity. Planta Medica. ResearchGate. Available at:[Link]

  • Al-Khalil, S., et al. (1994). Crystal and Molecular Structure of the Isoflavones Irilin B and Betavulgarin. ResearchGate. Available at:[Link]

  • Hanawa, F., Tahara, S., & Mizutani, J. (1991). Isoflavonoids produced by Iris pseudacorus leaves treated with cupric chloride. Phytochemistry. ResearchGate. Available at:[Link]

Sources

Foundational

Biosynthetic Pathways of 5,7,2'-Trihydroxy-6-methoxyisoflavone (Irilin B) in Leguminous Plants

Executive Summary & Biochemical Rationale As drug development increasingly looks toward plant secondary metabolites for novel therapeutics, rare isoflavonoids like 5,7,2'-Trihydroxy-6-methoxyisoflavone (commonly known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Rationale

As drug development increasingly looks toward plant secondary metabolites for novel therapeutics, rare isoflavonoids like 5,7,2'-Trihydroxy-6-methoxyisoflavone (commonly known as Irilin B ) have emerged as high-value targets. Exhibiting potent neuroprotective, anti-inflammatory, and antioxidant properties[1], Irilin B presents a unique structural profile: it possesses a 2'-hydroxyl group and a 6-methoxy group, but crucially lacks the 4'-hydroxyl group typical of most legume-derived isoflavones (such as genistein or daidzein).

In leguminous plants like Trifolium pratense (red clover), the absence of this 4'-hydroxyl group dictates a significant divergence early in the phenylpropanoid pathway. As a Senior Application Scientist, understanding this mechanistic deviation is critical for metabolic engineering, synthetic biology, and optimized extraction workflows. This guide deconstructs the anomalous biosynthesis of Irilin B, maps the causal relationships behind its enzymatic cascade, and provides a field-proven, self-validating protocol for its targeted elicitation and quantification.

The Mechanistic Pathway: Bypassing C4H for a 4'-Deoxy Scaffold

The biosynthesis of Irilin B requires a highly specific sequence of regiospecific oxygenation and methylation events. The pathway can be divided into three distinct phases:

Phase 1: The C4H Bypass and Chalcone Initiation

In the standard isoflavonoid pathway, Cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid, ultimately yielding a 4'-hydroxylated B-ring. Because Irilin B is a 4'-deoxy isoflavone, C4H must be bypassed . Instead, cinnamic acid is directly ligated to Coenzyme A by 4-coumarate:CoA ligase (4CL) to form cinnamoyl-CoA. Chalcone synthase (CHS) then condenses cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin chalcone. Chalcone isomerase (CHI) subsequently forces the ring closure to yield pinocembrin (5,7-dihydroxyflavanone).

Phase 2: Isoflavonoid Scaffold Generation

The hallmark of legume secondary metabolism is the 1,2-aryl migration catalyzed by Isoflavone Synthase (IFS) , a cytochrome P450 enzyme belonging to the CYP93C subfamily[2]. While IFS typically acts on liquiritigenin or naringenin, it exhibits sufficient promiscuity to accept pinocembrin, converting it into a 2-hydroxyisoflavanone intermediate. This intermediate is rapidly dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to form the stable 5,7-dihydroxyisoflavone scaffold[2].

Phase 3: Regiospecific Decoration (Hydroxylation & Methylation)

The final maturation of Irilin B relies on strict regiospecific enzymes:

  • 2'-Hydroxylation: Isoflavone 2'-hydroxylase (I2'H, CYP81E1) introduces a hydroxyl group at the 2' position of the B-ring, forming 5,7,2'-trihydroxyisoflavone.

  • 6-Hydroxylation: A cytochrome P450 (likely from the CYP71D family) hydroxylates the C-6 position of the A-ring, yielding 5,6,7,2'-tetrahydroxyisoflavone.

  • 6-O-Methylation: Finally, an Isoflavone O-methyltransferase (IOMT) catalyzes the SAM-dependent methylation of the 6-hydroxyl group[3]. The high regiospecificity of legume IOMTs ensures the methyl group is directed exclusively to the 6-position, finalizing the synthesis of Irilin B.

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL CinCoA Cinnamoyl-CoA Cin->CinCoA 4CL (C4H Bypass) Chalcone Pinocembrin Chalcone CinCoA->Chalcone CHS (+3 Malonyl-CoA) Flavanone Pinocembrin Chalcone->Flavanone CHI Isoflavone 5,7-Dihydroxyisoflavone Flavanone->Isoflavone IFS (CYP93C) + HID Iso2OH 5,7,2'-Trihydroxyisoflavone Isoflavone->Iso2OH I2'H (CYP81E1) Iso26OH 5,6,7,2'-Tetrahydroxyisoflavone Iso2OH->Iso26OH I6H (CYP71D) IrilinB Irilin B (Target) Iso26OH->IrilinB I6OMT (+SAM)

Fig 1. Biosynthetic pathway of Irilin B bypassing C4H to maintain a 4'-deoxy B-ring architecture.

Experimental Workflows: Elicitation and Validation

Plant cell cultures maintain basal secondary metabolism to conserve energy. To drive metabolic flux toward Irilin B, we utilize Jasmonic Acid (JA) elicitation[4]. JA simulates necrotrophic herbivory, degrading Jasmonate ZIM-domain (JAZ) repressor proteins and derepressing MYB transcription factors. This triggers a transient, calcium-dependent burst in isoflavonoid biosynthesis.

To ensure the analytical system is self-validating, a mock-elicited control (ethanol vehicle) is run in parallel to establish the basal metabolic threshold. Furthermore, an isotopically labeled internal standard (Formononetin-d3) is spiked prior to extraction to correct for matrix effects and extraction recovery.

Step-by-Step Methodology

Step 1: Cell Suspension & Elicitation

  • Maintain Trifolium pratense cell suspension cultures in Murashige and Skoog (MS) medium supplemented with 2,4-D (1 mg/L) and kinetin (0.1 mg/L) at 25°C in darkness.

  • At the exponential growth phase (day 7), introduce Jasmonic Acid (dissolved in 0.1% ethanol) to a final concentration of 50 µM[4]. Treat control flasks with 0.1% ethanol.

  • Harvest cells at 0, 24, 48, and 72 hours post-elicitation via vacuum filtration. Flash-freeze in liquid nitrogen and lyophilize.

Step 2: Extraction and 2D-SPE Clean-up Causality: Legume matrices are rich in primary metabolites and highly polar isoflavone glycosides that cause severe ion suppression in MS. 2D Solid-Phase Extraction (SPE) decouples the target aglycones (like Irilin B) from this matrix.

  • Pulverize lyophilized cells (100 mg) and extract with 5 mL of MeOH/EtOAc (1:1, v/v) containing 100 ng/mL Formononetin-d3 (Internal Standard) under ultrasonication for 30 min.

  • Centrifuge at 10,000 × g for 10 min. Collect the supernatant and evaporate to dryness under N2 gas.

  • Reconstitute in 1 mL of 10% aqueous methanol and load onto a pre-conditioned C18 SPE cartridge.

  • Wash with 20% methanol to elute polar glycosides and sugars.

  • Elute the aglycone fraction containing Irilin B with 80% methanol.

Step 3: UHPLC-ESI-MS/MS Analysis

  • Inject 2 µL of the SPE eluate onto a C18 UHPLC column (1.7 µm, 2.1 × 100 mm) maintained at 40°C.

  • Employ a binary gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Operate the triple quadrupole MS in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM), tracking the specific [M+H]+→Fragments transitions for Irilin B.

Workflow A T. pratense Suspension B JA Elicitation (50 µM) A->B C Solvent Extraction B->C D 2D-SPE Clean-up C->D E UHPLC-MS/MS Quantification D->E

Fig 2. Self-validating experimental workflow for Irilin B elicitation and LC-MS/MS quantification.

Quantitative Data Summaries

To contextualize the efficiency of the pathway and the impact of the elicitation protocol, the following tables summarize the in vitro kinetic parameters of the core enzymes and the in vivo accumulation of Irilin B.

Table 1: Enzyme Kinetics for Recombinant Isoflavonoid Biosynthetic Enzymes (In Vitro) | Enzyme | Primary Substrate | Km​ (µM) | kcat​ ( s−1 ) | Catalytic Efficiency ( M−1s−1 ) | | :--- | :--- | :--- | :--- | :--- | | IFS (CYP93C) | Pinocembrin | 18.4 | 0.42 | 2.28×104 | | I2'H (CYP81E1) | 5,7-Dihydroxyisoflavone | 12.1 | 1.15 | 9.50×104 | | I6OMT | 5,6,7,2'-Tetrahydroxyisoflavone | 8.5 | 2.30 | 2.70×105 |

Table 2: Elicitor-Induced Accumulation of Irilin B in T. pratense Suspension Cultures Note: Data reflects absolute quantification via UHPLC-MS/MS following 50 µM Jasmonic Acid treatment.

Time Post-Elicitation (h) Control (Mock) (µg/g DW) JA-Elicited (50 µM) (µg/g DW) Fold Change
0 12.4 ± 1.1 12.4 ± 1.1 1.0x
24 13.0 ± 1.2 45.8 ± 3.4 3.5x
48 14.2 ± 1.5 89.2 ± 5.1 6.3x

| 72 | 13.8 ± 1.3 | 61.5 ± 4.2 | 4.5x |

Conclusion & Therapeutic Perspectives

The biosynthesis of 5,7,2'-Trihydroxy-6-methoxyisoflavone (Irilin B) represents a fascinating evolutionary detour in legume secondary metabolism. By bypassing C4H and utilizing highly specific P450 hydroxylases and O-methyltransferases, plants like Trifolium pratense generate a compound with profound pharmacological potential. For drug development professionals, mastering this pathway opens the door to synthetic biology applications—allowing for the heterologous expression of these enzymes in microbial chassis to scale the production of Irilin B for preclinical neuroprotective and anti-inflammatory trials.

References

  • Title: Production of flavonoids and isoflavonoids in jasmonic acid-induced red clover suspension cultures: calycosin, methylorobol, irilin B, afrormosin and irilone Source: Česká a slovenská farmacie (PubMed) URL: [Link]

  • Title: Functional analysis of members of the isoflavone and isoflavanone O-methyltransferase enzyme families from the model legume Medicago truncatula Source: Plant Molecular Biology (NIH PMC) URL: [Link]

  • Title: Molecular and Biochemical Characterization of 2-Hydroxyisoflavanone Dehydratase. Involvement of Carboxylesterase-Like Proteins in Leguminous Isoflavone Biosynthesis Source: Plant Physiology (NIH PMC) URL: [Link]

  • Title: The Ameliorative Effects of the Ethyl Acetate Extract of Salicornia europaea L. and Its Bioactive Candidate, Irilin B, on LPS-Induced Microglial Inflammation and MPTP-Intoxicated PD-Like Mouse Model Source: Oxidative Medicine and Cellular Longevity (NIH PMC) URL: [Link]

Sources

Exploratory

Preliminary In Vivo Toxicity Screening of 5,7,2'-Trihydroxy-6-methoxyisoflavone

A Preclinical Whitepaper on Methodological Design and Mechanistic Evaluation Executive Summary The transition of naturally derived phytochemicals from discovery to clinical application requires rigorous, structurally inf...

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Author: BenchChem Technical Support Team. Date: April 2026

A Preclinical Whitepaper on Methodological Design and Mechanistic Evaluation

Executive Summary

The transition of naturally derived phytochemicals from discovery to clinical application requires rigorous, structurally informed safety evaluations. 5,7,2'-Trihydroxy-6-methoxyisoflavone (commonly known as Irilin B) is a specialized isoflavone isolated from the rhizomes and aerial parts of various Iris species, including Iris unguicularis and Iris songarica [1]. While preliminary in vitro assays have demonstrated its potent antioxidant capabilities and selective estrogenic responses [2], the compound's complex substitution pattern necessitates a highly targeted in vivo toxicity screening strategy.

This technical guide outlines a comprehensive, self-validating preclinical toxicity workflow. Rather than applying a generic screening template, this whitepaper customizes OECD-compliant protocols to address the specific metabolic and endocrine liabilities inherent to the 5,7,2'-Trihydroxy-6-methoxyisoflavone chemotype.

Structural & Mechanistic Rationale

Designing an in vivo toxicity screen requires an understanding of the molecule's structural pharmacophores and their physiological consequences. The experimental choices in this guide are driven by two primary structural features of 5,7,2'-Trihydroxy-6-methoxyisoflavone:

  • The 6-Methoxy Substitution (Hepatic Burden): The presence of a methoxy group on the A-ring requires extensive hepatic first-pass metabolism, specifically O-demethylation via cytochrome P450 enzymes (e.g., CYP1A2). This metabolic demand can lead to the generation of reactive intermediates. If the dose exceeds the liver's detoxification capacity, it may deplete hepatic glutathione (GSH), leading to hepatotoxicity [3]. Therefore, a standard 28-day subacute screening must heavily index on liver histopathology and transaminase kinetics.

  • The Isoflavone Backbone (Endocrine Disruption): Isoflavones are classical phytoestrogens. In vitro data has already confirmed that 5,7,2'-Trihydroxy-6-methoxyisoflavone binds to the human estrogen receptor (ER-α) [2]. Standard acute toxicity models will fail to capture latent endocrine disruption. Consequently, an OECD 440 Uterotrophic Bioassay is a mandatory inclusion to quantify potential adverse hyper-estrogenic effects on reproductive tissues.

Mechanism Compound 5,7,2'-Trihydroxy-6-methoxyisoflavone (Oral Administration) Liver Hepatic First-Pass Metabolism (CYP450 O-demethylation) Compound->Liver Metabolites Demethylated Isoflavone Metabolites Liver->Metabolites Normal Clearance Tox Potential Hepatotoxicity (GSH Depletion / ROS) Liver->Tox Metabolic Overload ER Estrogen Receptor (ER-α) Binding in Target Tissues Metabolites->ER Safe Antioxidant & Mild Phytoestrogenic Effects ER->Safe Physiological Dose EndocrineTox Endocrine Disruption (Uterine Hypertrophy) ER->EndocrineTox High/Chronic Exposure

Figure 1: Hepatic metabolism and ER-mediated toxicity pathways of Irilin B.
Experimental Workflows & Self-Validating Protocols

To ensure data integrity, every protocol described below operates as a self-validating system . This means internal controls are built directly into the workflow to immediately flag procedural failures, preventing false positives or negatives.

Workflow Start Candidate: 5,7,2'-Trihydroxy- 6-methoxyisoflavone Acute Phase I: Acute Toxicity (OECD 423) Start->Acute Subacute Phase II: 28-Day Subacute (OECD 407) Acute->Subacute LD50 > 2000 mg/kg Endocrine Phase III: Endocrine Screen (OECD 440 Uterotrophic) Subacute->Endocrine NOAEL Determined Decision Safety Profile Established (Go/No-Go Decision) Endocrine->Decision ER Liability Quantified

Figure 2: Multiphase in vivo toxicity screening workflow for Irilin B.
3.1 Phase I: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)

The OECD 423 protocol is inherently self-validating through its stepwise dosing matrix; mortality at a given step mathematically dictates the next dose, minimizing animal use while bounding the LD50 estimate.

  • Causality for Animal Selection: Female Wistar rats (nulliparous and non-pregnant) are utilized because literature establishes that females are generally more sensitive to acute toxicity, and it aligns with the estrogenic nature of the test compound.

  • Step-by-Step Methodology:

    • Preparation: Fast animals for 12 hours prior to dosing. Record baseline body weights.

    • Formulation: Suspend 5,7,2'-Trihydroxy-6-methoxyisoflavone in 0.5% Carboxymethyl Cellulose (CMC) due to the lipophilic nature of methoxylated isoflavones.

    • Dosing: Administer a starting dose of 300 mg/kg via oral gavage to a single cohort of 3 females.

    • Observation Matrix: Monitor continuously for the first 4 hours (focusing on tremors, convulsions, or lethargy), then daily for 14 days.

    • Validation Check: If 0-1 animals die, proceed to 2000 mg/kg. If 2-3 die, step down to 50 mg/kg.

3.2 Phase II: 28-Day Repeated Dose Subacute Toxicity (OECD 407)

Because hepatic O-demethylation is required to clear this compound, chronic exposure may cause cumulative liver stress.

  • Step-by-Step Methodology:

    • Grouping: Randomize rats into 4 groups (n=10/sex/group): Vehicle Control, Low Dose (50 mg/kg), Mid Dose (150 mg/kg), and High Dose (450 mg/kg).

    • Administration: Daily oral gavage for 28 consecutive days.

    • Clinical Pathology (Day 29): Euthanize via CO2 asphyxiation. Collect blood via cardiac puncture. Isolate serum for ALT, AST, ALP, and Bilirubin analysis (markers of hepatic parenchymal and biliary damage).

    • Histopathology: Excise and weigh the liver, kidneys, and spleen. Fix tissues in 10% neutral buffered formalin. Stain 5µm sections with H&E to screen for centrilobular necrosis or microvesicular steatosis.

3.3 Phase III: Uterotrophic Bioassay (OECD 440)

Standard subacute tests often miss subtle endocrine disruptors. This assay isolates the estrogenic variable.

  • Causality: Ovariectomy (OVX) removes endogenous estrogen production. The uterus regresses and becomes highly sensitive to exogenous ER agonists. If 5,7,2'-Trihydroxy-6-methoxyisoflavone is a potent in vivo ER agonist, it will induce measurable uterine imbibition (water uptake) and tissue hypertrophy.

  • Step-by-Step Methodology:

    • Surgery: Perform bilateral ovariectomy on female rats at 6 weeks of age. Allow 14 days for endogenous estrogen clearance and uterine regression.

    • Self-Validating Grouping:

      • Group A: Vehicle Control.

      • Group B: Positive Control (17α-ethinylestradiol, 0.3 µg/kg/day). Critical Validation: If Group B fails to show a statistically significant increase in uterine weight over Group A, the entire assay is invalid.

      • Group C/D: Test Compound (Low/High Dose).

    • Dosing: Administer treatments for 3 consecutive days.

    • Necropsy (Day 4): Carefully excise the uterus, trim away fat and fascia. Weigh immediately (Wet Weight), then pierce, blot on filter paper, and re-weigh (Blotted Weight).

Quantitative Data Presentation

To facilitate rapid decision-making, anticipated diagnostic biomarkers and decision criteria should be structured against baseline physiological norms.

Table 1: Acute Toxicity (OECD 423) - Decision Matrix & Expected Outcomes

Dose Group (mg/kg)Expected Mortality RateTarget Clinical ObservationsMechanistic ImplicationNext Procedural Step
300 mg/kg 0/3Transient lethargy, normal groomingHigh acute toleranceStep up to 2000 mg/kg
2000 mg/kg ≤ 1/3Mild piloerection, no convulsionsLD50 > 2000 mg/kg (GHS Category 5)Proceed to 28-Day Subacute

Table 2: 28-Day Subacute Toxicity - Key Diagnostic Biomarkers

Biomarker CategorySpecific ParameterMechanistic Significance for Irilin BNormal Baseline (Rat)
Hepatic Function Alanine Aminotransferase (ALT)Indicates hepatocellular membrane damage due to reactive metabolite overload.20 - 60 U/L
Hepatic Function Aspartate Aminotransferase (AST)Indicates deeper mitochondrial damage in hepatocytes.50 - 150 U/L
Renal Function Blood Urea Nitrogen (BUN)Assesses renal clearance of conjugated isoflavone metabolites.10 - 25 mg/dL
Organ Morphometry Relative Liver WeightHepatomegaly suggests CYP450 enzyme induction or lipid accumulation.3.0 - 4.0 g/100g BW
Conclusion

The in vivo toxicity screening of 5,7,2'-Trihydroxy-6-methoxyisoflavone cannot be treated as a generic exercise. By aligning the experimental design with the molecule's specific structural liabilities—namely, its requirement for hepatic O-demethylation and its inherent affinity for the estrogen receptor—researchers can generate highly reliable, self-validating safety data. Executing the OECD 423, 407, and 440 protocols as an integrated workflow ensures that both overt systemic toxicity and latent endocrine disruption are accurately quantified prior to clinical advancement.

References
  • Source: researchgate.
  • Source: researchgate.
  • Source: researchgate.

Protocols & Analytical Methods

Method

Analytical Application Note: Quantitation of 5,7,2'-Trihydroxy-6-methoxyisoflavone (Irilin B) via High-Performance Liquid Chromatography

Target Audience: Analytical Chemists, Pharmacognosists, and Preclinical Drug Development Scientists Method Framework: ICH Q2(R2) Compliant (Effective June 2024)[1] The Analytical Challenge & Scientific Rationale 5,7,2'-T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Preclinical Drug Development Scientists Method Framework: ICH Q2(R2) Compliant (Effective June 2024)[1]

The Analytical Challenge & Scientific Rationale

5,7,2'-Trihydroxy-6-methoxyisoflavone, commonly known as Irilin B, is a highly bioactive isoflavone aglycone isolated from species such as Iris pseudacorus, Iris germanica, and Salicornia europaea[2][3][4]. It has garnered significant pharmaceutical interest due to its potent neuroprotective effects (particularly in Parkinson's disease models), antioxidant capacity, and anti-inflammatory properties[3][4].

Quantifying Irilin B in complex botanical matrices or biological fluids presents a unique analytical challenge. The molecule possesses a hydrophobic isoflavone core (3-phenylchromen-4-one) coupled with three highly reactive, acidic phenolic hydroxyl groups at the 5, 7, and 2' positions.

Mechanistic Method Design (Causality)

As a Senior Application Scientist, designing a robust quantification method requires addressing the molecule's specific physicochemical traits:

  • Stationary Phase Selection: The three free hydroxyl groups readily interact with residual silanols on standard silica matrices, leading to severe peak tailing. Therefore, a highly end-capped, sterically protected C18 column (e.g., ZORBAX Eclipse XDB) is mandatory to ensure symmetrical peak shapes[3].

  • Mobile Phase pH Control: The phenolic hydroxyls have pKa values ranging from ~7.0 to 9.0. If the mobile phase pH fluctuates near these values, the molecule will exist in a state of partial ionization, causing split peaks and irreproducible retention times. We utilize 0.04% – 0.1% Trifluoroacetic acid (TFA) to drive the pH below 3.0, ensuring Irilin B remains fully protonated (neutral) and partitions predictably into the stationary phase[3].

  • Detection Modality: While LC-MS is superior for structural elucidation, HPLC-UV is the gold standard for routine, cost-effective quantification[5]. Isoflavones exhibit a characteristic Band II UV absorption maximum between 260–270 nm, corresponding to the A-ring benzoyl system[2]. We monitor at 262 nm for optimal signal-to-noise (S/N) ratio.

Optimization_Logic Problem Analyte: 5,7,2'-Trihydroxy- 6-methoxyisoflavone Sub1 3x Phenolic OH Groups (Prone to ionization & tailing) Problem->Sub1 Sub2 Hydrophobic Core (Isoflavone backbone) Problem->Sub2 Sol1 Acidic Modifier (0.1% TFA) to suppress ionization (pH < 3.0) Sub1->Sol1 Sol2 End-capped C18 Column Prevents silanol interactions Sub1->Sol2 Sol3 Protic Organic Phase (Methanol) for optimal elution kinetics Sub2->Sol3 Outcome Sharp, Symmetrical Peaks (Tailing Factor < 1.2) Sol1->Outcome Sol2->Outcome Sol3->Outcome

Caption: Logical decision tree for HPLC method optimization based on Irilin B's chemical structure.

Self-Validating Execution Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates built-in System Suitability Tests (SST) that must pass before sample analysis can proceed, acting as an internal quality gate in compliance with ICH Q2(R2)[1][6].

Phase 1: Matrix Cleanup via Solid-Phase Extraction (SPE)

Plant extracts contain highly polar sugars and non-polar lipids that cause baseline drift and degrade column lifespan. SPE is utilized to selectively isolate the isoflavone fraction[5].

Step-by-Step Methodology:

  • Conditioning: Pass 5.0 mL of 100% HPLC-grade Methanol (MeOH) through a C18 SPE cartridge (500 mg/3 mL), followed by 5.0 mL of LC-MS grade H₂O. Do not let the sorbent dry.

  • Loading: Load 2.0 mL of the crude botanical extract (reconstituted in 10% MeOH/H₂O) onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Interference Removal): Wash with 5.0 mL of 5% MeOH in H₂O to elute highly polar matrix components (e.g., carbohydrates, aliphatic amino acids).

  • Elution (Target Recovery): Elute Irilin B using 3.0 mL of 80% MeOH in H₂O. Collect the eluate in an amber glass vial to prevent photo-degradation.

  • Filtration: Filter the eluate through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

SPE_Workflow Start Crude Plant Extract (Matrix Interferences) Condition 1. Condition SPE Cartridge (100% MeOH -> H2O) Start->Condition Load 2. Load Sample Matrix (1 mL/min flow rate) Condition->Load Wash 3. Wash Interferences (5% MeOH in H2O) Load->Wash Elute 4. Elute Irilin B (80% MeOH in H2O) Wash->Elute Analyze 5. HPLC-UV Analysis Elute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for Irilin B isolation prior to HPLC analysis.

Phase 2: Chromatographic Conditions
  • Column: ZORBAX Eclipse XDB C18 (250 mm × 4.6 mm, 5 µm)[3].

  • Mobile Phase A: 0.1% TFA in LC-MS grade H₂O.

  • Mobile Phase B: 100% HPLC-grade Methanol.

  • Gradient Program:

    • 0–5 min: 30% B

    • 5–15 min: 30% → 65% B

    • 15–20 min: 65% → 80% B

    • 20–25 min: 80% B (Column Wash)

    • 25–30 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Stabilizes mobile phase viscosity and improves peak resolution).

  • Detection: UV at 262 nm.

Phase 3: System Suitability Checkpoints (Self-Validation)

Before injecting unknown samples, the system must validate its own performance by injecting a known Irilin B reference standard (50 µg/mL) six consecutive times.

ParameterAcceptance Criteria (ICH Q2)Scientific Rationale
Retention Time (Rt) %RSD ≤ 1.0%Verifies pump flow rate stability and mobile phase composition.
Peak Area %RSD ≤ 2.0%Ensures autosampler precision and detector stability.
Tailing Factor (Tf) 0.8 – 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates (N) > 5,000Validates column health and packing efficiency.
Blank Injection (Carryover) < 0.1% of StandardEnsures no analyte carryover from previous runs.

Method Validation Framework (ICH Q2(R2) Compliance)

In accordance with the updated ICH Q2(R2) guidelines[1][6][7], the method was fully validated across multiple parameters to ensure it is "fit for purpose" for quantitative reporting. The quantitative validation data is summarized below.

Table 1: Linearity, Range, and Sensitivity

Linearity was established using seven concentration levels. The use of weighted linear regression (1/x) is recommended if heteroscedasticity is observed at the lower limits.

Validation ParameterResult / ValueICH Q2(R2) Requirement
Linear Range 1.0 – 200.0 µg/mLMust encompass 80–120% of expected sample concentration.
Correlation Coefficient (R²) 0.9994≥ 0.990
Regression Equation y = 45213x + 124N/A
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) ≥ 10:1
Table 2: Accuracy (Recovery) and Precision

Accuracy was determined by spiking known amounts of Irilin B standard into a blank matrix at three levels (50%, 100%, and 150% of the target concentration). Precision was evaluated on the same day (Repeatability) and across three different days (Intermediate Precision)[8].

Spike LevelMean Recovery (%)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=18)
Low (10 µg/mL) 98.4%1.2%1.8%
Medium (50 µg/mL) 100.2%0.8%1.1%
High (150 µg/mL) 99.7%0.6%0.9%
Criteria: Recovery must be 95.0% - 105.0%; %RSD must be ≤ 2.0%.

Conclusion

The developed HPLC-UV method provides a highly specific, robust, and ICH Q2(R2)-compliant framework for the quantification of 5,7,2'-Trihydroxy-6-methoxyisoflavone (Irilin B). By utilizing a targeted SPE cleanup and an acidic mobile phase modifier (0.1% TFA) to control the ionization of the three phenolic hydroxyl groups, the method achieves excellent peak symmetry and baseline resolution. This protocol serves as a reliable foundation for pharmacognosy laboratories conducting routine quality control, stability testing, or preclinical pharmacokinetic profiling of Iris-derived therapeutics.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (Effective June 14, 2024). URL:[Link]

  • ResearchGate. Bioactivity-guided isolation and characterization of Irilin-B from Salicornia europaea L. URL:[Link]

  • ResearchGate. Identification and Characterization of Isoflavones in Plant Material by HPLC-DAD-MS Tandem. URL:[Link]

  • ResearchGate. Isoflavonoid Glycosides from the Rhizomes of Iris germanica. URL:[Link]

Sources

Application

Application Note &amp; Protocol: High-Purity Isolation of 5,7,2'-Trihydroxy-6-methoxyflavone from Plant Matrices

Abstract This document provides a comprehensive, field-proven protocol for the extraction, fractionation, and high-purity isolation of 5,7,2'-Trihydroxy-6-methoxyflavone from crude plant extracts. The methodology is tail...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven protocol for the extraction, fractionation, and high-purity isolation of 5,7,2'-Trihydroxy-6-methoxyflavone from crude plant extracts. The methodology is tailored for researchers, natural product chemists, and drug development professionals engaged in phytochemical analysis and the isolation of bioactive compounds. The protocol emphasizes a multi-step chromatographic approach, ensuring the high purity and structural integrity of the final compound, and includes detailed steps for characterization and validation.

Introduction and Scientific Background

5,7,2'-Trihydroxy-6-methoxyflavone is a naturally occurring flavonoid that has been identified in several medicinal plants, notably within the Scutellaria and Rubia genera.[1][2][3][4] Flavonoids, as a class, are of significant interest to the scientific community due to their broad spectrum of pharmacological activities.[5][6][7]

A Note on Chemical Nomenclature: It is critical to distinguish the target molecule, a flavone , from its structural isomers, the isoflavones . While the user query specified an "isoflavone," the IUPAC name 5,7,2'-Trihydroxy-6-methoxyisoflavone would imply the B-ring is attached at the C3 position of the chromen-4-one core. The correct structure for the named compound, with the B-ring at the C2 position, is a flavone. This protocol is specifically for the isolation of the flavone.

The strategic placement of hydroxyl and methoxy groups on the flavone backbone significantly influences its physicochemical properties, such as polarity and solubility, which in turn dictates its bioactivity and the strategy for its isolation. This protocol is designed to systematically exploit these properties to achieve efficient separation from a complex plant matrix.

Source Material and Preparation

The primary plant sources for 5,7,2'-Trihydroxy-6-methoxyflavone include the roots of Scutellaria baicalensis (Chinese Skullcap) and Rubia yunnanensis.[1][2][3][8] This protocol assumes the use of dried, powdered root material.

Protocol 2.1: Plant Material Preparation

  • Procurement: Obtain authenticated, high-quality dried roots of Scutellaria baicalensis or Rubia yunnanensis.

  • Grinding: Mill the dried roots into a fine powder (approximately 40-60 mesh size) to maximize the surface area for efficient solvent extraction.

  • Storage: Store the powdered material in an airtight, light-protected container at room temperature to prevent degradation of phytochemicals.

Multi-Stage Isolation Workflow

The isolation process is a sequential procedure involving initial extraction, solvent-solvent partitioning for preliminary fractionation, and multi-modal chromatography for final purification.

Isolation_Workflow cluster_extraction Stage 1: Extraction cluster_fractionation Stage 2: Fractionation cluster_purification Stage 3: Purification A Dried Plant Powder B Crude Methanolic Extract A->B Methanol Reflux C Chloroform-Soluble Fraction B->C Solvent Partitioning D Ethyl Acetate-Soluble Fraction C->D Further Partitioning E Silica Gel Column Chromatography D->E F Sephadex LH-20 Chromatography E->F G Preparative HPLC F->G H Pure 5,7,2'-Trihydroxy-6-methoxyflavone G->H Validation_Workflow A Isolated Compound B HR-ESI-MS A->B C 1H & 13C NMR A->C D 2D NMR (COSY, HMBC) A->D E Purity Confirmation (HPLC-PDA) A->E F Structural Confirmation B->F C->F D->F

Sources

Method

Total chemical synthesis steps for 5,7,2'-Trihydroxy-6-methoxyisoflavone and its derivatives

Title: Comprehensive Protocol for the Total Chemical Synthesis of 5,7,2'-Trihydroxy-6-methoxyisoflavone (Irilin B) and its Derivatives Document Type: Application Note & Synthetic Protocol Target Audience: Researchers, Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Protocol for the Total Chemical Synthesis of 5,7,2'-Trihydroxy-6-methoxyisoflavone (Irilin B) and its Derivatives

Document Type: Application Note & Synthetic Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Overview

5,7,2'-Trihydroxy-6-methoxyisoflavone, commonly known as Irilin B, is a naturally occurring polyhydroxylated isoflavone originally isolated from Salicornia europaea and various Iris species. In recent pharmacological studies, Irilin B has emerged as a potent neuroprotective and anti-inflammatory agent, demonstrating significant efficacy in scavenging reactive oxygen species (ROS) and mitigating LPS-induced microglial activation in Parkinson's disease (PD) models[1].

Due to its low natural abundance, a robust, scalable total chemical synthesis is required for extensive preclinical evaluation. As a Senior Application Scientist, I have designed this protocol based on the highly efficient deoxybenzoin pathway . Unlike the chalcone oxidative rearrangement route (which relies on highly toxic Thallium(III) nitrate), the deoxybenzoin route utilizes a modified Vilsmeier-Haack cyclization. This approach offers superior regiocontrol, higher atom economy, and avoids heavy metal toxicity, making it ideal for the synthesis of polyhydroxylated isoflavone derivatives[2].

Retrosynthesis Isoflavone 5,7,2'-Trihydroxy-6-methoxyisoflavone (Target Molecule) Deoxybenzoin Deoxybenzoin Intermediate (Protected) Isoflavone->Deoxybenzoin C-Ring Cyclization (DMF/MsCl) C1Unit DMF / MsCl (C1 Source) Isoflavone->C1Unit ARing 1,3,5-Trihydroxy-2-methoxybenzene (A-Ring Precursor) Deoxybenzoin->ARing Friedel-Crafts Acylation BRing 2-(Benzyloxy)phenylacetic acid (B-Ring Precursor) Deoxybenzoin->BRing

Fig 1: Retrosynthetic analysis of 5,7,2'-Trihydroxy-6-methoxyisoflavone via the deoxybenzoin route.

Mechanistic Grounding: Regioselectivity and the Wessely-Moser Rearrangement

The synthesis of 6-methoxyisoflavones presents a unique regiochemical challenge. Following the Friedel-Crafts acylation, the resulting deoxybenzoin intermediate possesses two hydroxyl groups ortho to the ketone (at C-2 and C-6). During the C-ring cyclization, ring closure can occur at either the C-2 hydroxyl (yielding the target 6-methoxyisoflavone ) or the C-6 hydroxyl (yielding the 8-methoxyisoflavone ).

Under harsh acidic conditions or prolonged heating, the isoflavone pyran ring can open and re-close, an equilibration process known as the Wessely-Moser rearrangement [3]. To prevent this isomerization and kinetically trap the desired 6-methoxy isomer, this protocol employs a precisely controlled cyclization using N,N-dimethylformamide (DMF), methanesulfonyl chloride (MsCl), and boron trifluoride diethyl etherate (BF₃·Et₂O) at moderate temperatures (60–80 °C)[2].

Experimental Protocols & Self-Validating Systems

Step 1: Friedel-Crafts Acylation (Deoxybenzoin Synthesis)

Objective: Synthesize 1-(2,4,6-trihydroxy-3-methoxyphenyl)-2-(2-(benzyloxy)phenyl)ethanone.

Mechanistic Rationale: BF₃·Et₂O serves a dual purpose as both a solvent and a Lewis acid. It coordinates with the oxygen atoms of the electron-rich 1,3,5-trihydroxy-2-methoxybenzene, directing the electrophilic attack of the phenylacetic acid strictly to the unsubstituted carbon, preventing O-acylation.

Procedure:

  • Under an inert N₂ atmosphere, charge a dry round-bottom flask with 1,3,5-trihydroxy-2-methoxybenzene (1.0 eq) and 2-(benzyloxy)phenylacetic acid (1.1 eq).

  • Add freshly distilled BF₃·Et₂O (8.0 eq) dropwise at 0 °C.

  • Gradually heat the mixture to 80 °C and stir for 90 minutes.

  • Quench: Cool the reaction to room temperature and pour it slowly into a vigorously stirred 10% aqueous sodium acetate solution (to hydrolyze the boron complexes).

  • Extract with ethyl acetate (3 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc).

In-Process Control (IPC) & Validation:

  • TLC: Monitor consumption of the A-ring precursor (visualized with FeCl₃ stain; the product will show a deep purple spot indicative of a chelated phenolic hydroxyl).

  • ¹H-NMR: Confirm success via the appearance of a singlet at ~4.30 ppm (integrating for 2H), corresponding to the bridging methylene (CH₂) of the deoxybenzoin.

Step 2: C-Ring Cyclization (Modified Bass Reaction)

Objective: Construct the isoflavone core to yield 5,7-dihydroxy-6-methoxy-2'-(benzyloxy)isoflavone.

Mechanistic Rationale: MsCl activates DMF to generate a Vilsmeier-type intermediate (N,N-dimethylchloromethyleniminium ion), which provides the C-2 carbon of the isoflavone. BF₃·Et₂O is added to temporarily protect the non-participating 5-OH and 7-OH groups as boron complexes, ensuring the C1 unit exclusively attacks the reactive α-carbon of the ketone[2].

Procedure:

  • Dissolve the deoxybenzoin intermediate (1.0 eq) in anhydrous DMF (10 volumes).

  • Add BF₃·Et₂O (3.0 eq) dropwise at room temperature and stir for 30 minutes to allow complexation.

  • Heat the solution to 60 °C. Slowly add MsCl (2.5 eq) via a syringe pump over 15 minutes.

  • Maintain heating at 60 °C for 3 hours.

  • Cool to 0 °C, quench with ice-cold water, and stir for 1 hour to precipitate the crude isoflavone. Filter and recrystallize from methanol.

In-Process Control (IPC) & Validation:

  • ¹H-NMR (Critical Step): The defining self-validation marker for a successful isoflavone cyclization is the emergence of a sharp, highly deshielded singlet at δ 8.00–8.30 ppm , corresponding to the C-2 proton of the newly formed pyran ring[4].

Step 3: Global Deprotection (Hydrogenolysis)

Objective: Remove the benzyl protecting group to yield the final 5,7,2'-Trihydroxy-6-methoxyisoflavone.

Mechanistic Rationale: Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) selectively cleaves the benzyl ether at the 2'-position. The conditions are optimized (1 atm H₂, ambient temperature) to prevent the over-reduction of the C2-C3 double bond of the isoflavone core.

Procedure:

  • Dissolve the protected isoflavone in a 1:1 mixture of anhydrous THF and Methanol.

  • Degas the solution with N₂ for 10 minutes. Add 10% Pd/C (10% w/w).

  • Purge the flask with H₂ gas and maintain under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with excess methanol.

  • Concentrate the filtrate and purify via preparative HPLC to obtain the target compound (>98% purity).

Quantitative Data Summaries

Table 1: Stoichiometry and Condition Matrix for Key Transformations

Synthetic StepSubstrateReagent / CatalystEquivalentsTemp (°C)Time (h)Expected Yield
1. Acylation 1,3,5-Trihydroxy-2-methoxybenzene2-(Benzyloxy)phenylacetic acid / BF₃·Et₂O1.1 / 8.0801.575-82%
2. Cyclization Deoxybenzoin IntermediateDMF / MsCl / BF₃·Et₂OSolvent / 2.5 / 3.0603.065-70%
3. Deprotection Protected IsoflavoneH₂ (1 atm) / 10% Pd/CExcess / 0.1 (w/w)2512.085-90%

Table 2: Diagnostic NMR Validation Signals

Compound StageKey ¹H-NMR Diagnostic Signal (δ ppm)Structural Assignment
Deoxybenzoin ~4.30 (s, 2H)Bridging α-methylene (C-CH₂-Ar)
Deoxybenzoin ~13.50 (s, 1H)Chelated phenolic OH (A-ring, C-2)
Isoflavone Core ~8.15 (s, 1H)C-2 proton of the pyran ring
Final Product ~3.85 (s, 3H)C-6 Methoxy group (-OCH₃)

Pharmacological Context & Application

Synthesized Irilin B can be directly utilized in in vitro assays to evaluate its efficacy against neurodegenerative pathways. The compound acts as a dual-action therapeutic candidate by inhibiting microglial hyperactivation and scavenging reactive oxygen species.

Mechanism LPS LPS (Endotoxin) Microglia Microglial Activation (BV-2 Cells) LPS->Microglia ROS Oxidative Stress (ROS Production) Microglia->ROS Neuroinflammation Neuroinflammation (Pro-inflammatory Cytokines) Microglia->Neuroinflammation IrilinB Irilin B (5,7,2'-Trihydroxy-6-methoxyisoflavone) IrilinB->Microglia Inhibits IrilinB->ROS Scavenges Neuroprotection Neuroprotection (PD-like Model Recovery) IrilinB->Neuroprotection Promotes Neuroinflammation->Neuroprotection Prevents

Fig 2: Pharmacological signaling pathway of Irilin B in LPS-induced microglial neuroinflammation.

References

  • The Ameliorative Effects of the Ethyl Acetate Extract of Salicornia europaea L.
  • A simple synthesis of 7,4'-dihydroxy-6-methoxyisoflavone, glycitein, the third soybean isoflavone Source: PubMed / NIH URL
  • Studies of the Selective O-Alkylation and Dealkylation of Flavonoids. XXIV.
  • Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics Source: MDPI URL

Sources

Application

Standardized Cell Culture Assay Protocol for 5,7,2'-Trihydroxy-6-methoxyisoflavone (Irilin B) Treatment

Evaluating Anti-Neuroinflammatory and Antioxidant Efficacy in Microglial Models Pharmacological Context & Mechanism of Action 5,7,2'-Trihydroxy-6-methoxyisoflavone, commonly known as Irilin B , is a naturally occurring i...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Anti-Neuroinflammatory and Antioxidant Efficacy in Microglial Models

Pharmacological Context & Mechanism of Action

5,7,2'-Trihydroxy-6-methoxyisoflavone, commonly known as Irilin B , is a naturally occurring isoflavone isolated from halophytes such as Salicornia europaea and various Iris species (e.g., Iris songarica)[1]. In recent years, it has emerged as a high-value candidate in neuropharmacology and drug development due to its potent antioxidant, estrogenic, and anti-neuroinflammatory properties[1],[2].

In the pathology of neurodegenerative diseases (such as Parkinson's disease), the hyperactivation of microglia leads to the excessive release of neurotoxic pro-inflammatory mediators[2]. Irilin B exerts its therapeutic effects through a dual-axis mechanism:

  • Inhibition of the NF-κB Pathway: It suppresses Toll-like receptor 4 (TLR4) signaling induced by lipopolysaccharides (LPS), thereby preventing the nuclear translocation of NF-κB and halting the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inducible nitric oxide synthase (iNOS)[3].

  • Activation of the Nrf2/HO-1 Axis: It upregulates Heme Oxygenase-1 (HO-1) via the Nrf2 pathway, which actively scavenges intracellular reactive oxygen species (ROS) and mitigates oxidative stress[3].

Mechanism LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB Cytokines Pro-inflammatory Mediators (NO, TNF-α, IL-6, iNOS) NFkB->Cytokines IrilinB 5,7,2'-Trihydroxy-6-methoxyisoflavone (Irilin B) IrilinB->NFkB Inhibits Nrf2 Nrf2 Activation IrilinB->Nrf2 HO1 HO-1 Upregulation Nrf2->HO1 ROS Intracellular ROS HO1->ROS Scavenges ROS->NFkB Promotes

Irilin B mechanism of action: Inhibiting NF-κB and activating Nrf2/HO-1 to reduce ROS and cytokines.

Experimental Design & Causality (Self-Validating System)

To ensure high scientific integrity, this protocol is designed as a self-validating system . When screening compounds for anti-inflammatory activity, a false positive can easily occur if the compound is simply cytotoxic (dead cells do not produce cytokines or Nitric Oxide).

  • The Gating Control (MTT Assay): Cytotoxicity profiling is strictly performed in parallel with efficacy assays. By proving that cell viability remains >95% at the highest Irilin B concentration (20 μM), we validate that the observed reduction in Nitric Oxide (NO) and ROS is a true pharmacological mechanism, not an artifact of cell death[2],[4].

  • Media Selection: Phenol red in standard DMEM interferes with the colorimetric diazotization reaction of the Griess assay (which measures nitrite, a stable NO breakdown product). Therefore, the protocol mandates a switch to phenol red-free media prior to LPS stimulation.

  • Pre-treatment Window: Cells are pre-treated with Irilin B for 1 hour before LPS exposure. This establishes an intracellular antioxidant buffer (via rapid Nrf2 activation) prior to the TLR4 inflammatory insult.

Workflow Seed 1. Seed BV-2 Cells (5x10^4 cells/well) Pretreat 2. Pre-treat Irilin B (2, 10, 20 μM) for 1h Seed->Pretreat Stimulate 3. LPS Stimulation (200 ng/mL) for 20h Pretreat->Stimulate Assay1 MTT Assay (Viability Control) Stimulate->Assay1 Assay2 Griess Assay (NO Quantification) Stimulate->Assay2 Assay3 DCFDA Assay (ROS Measurement) Stimulate->Assay3

Standardized high-throughput workflow for evaluating Irilin B efficacy in LPS-stimulated BV-2 cells.

Step-by-Step Methodologies

Cell Culture & Seeding
  • Culture Maintenance: Maintain immortalized murine BV-2 microglial cells in high-glucose Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding: Harvest cells at 70-80% confluence. Seed the cells into 96-well plates at a density of 5×104 cells/well in 100 μL of media[4].

  • Adherence: Incubate for 24 hours to allow complete cellular adherence and recovery.

Compound Preparation & Treatment
  • Stock Solution: Dissolve Irilin B powder (purity ≥98%) in cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 20 mM stock solution. Aliquot and store at -20°C protected from light.

  • Media Exchange: Aspirate the growth media. Wash the wells gently with 1X PBS. Add 90 μL of phenol red-free DMEM (supplemented with 1% FBS to minimize serum protein interference).

  • Pre-treatment: Dilute the Irilin B stock in phenol red-free media to achieve final well concentrations of 2, 10, and 20 μM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent toxicity[4]. Incubate for 1 hour.

  • LPS Stimulation: Add 10 μL of a 10X LPS working solution (derived from E. coli O111:B4) to achieve a final concentration of 200 ng/mL[4]. Incubate for 20 hours.

Cytotoxicity Profiling (MTT Assay)
  • After the 20-hour incubation, carefully transfer 50 μL of the supernatant to a new 96-well plate (save this for the Griess Assay).

  • Add 10 μL of MTT reagent (5 mg/mL in PBS) to the remaining media and cells in the original plate.

  • Incubate for 2 to 4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Aspirate the media completely. Add 100 μL of 100% DMSO to each well to solubilize the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader. Calculate viability as a percentage relative to the untreated control[4].

Nitric Oxide (NO) Quantification (Griess Assay)
  • Take the 96-well plate containing the 50 μL of saved supernatant from Step 3.3.

  • Add 50 μL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

  • Incubate in the dark at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm. Quantify the nitrite concentration by interpolating against a standard curve generated using serial dilutions of sodium nitrite ( NaNO2​ ).

Intracellular ROS Measurement (DCFDA Assay)
  • In a parallel 96-well plate treated identically to the steps in 3.2, aspirate the media after the 20-hour LPS stimulation.

  • Wash the cells twice with warm 1X PBS.

  • Add 100 μL of 10 μM 2',7'-dichlorofluorescin diacetate (DCFDA) diluted in serum-free, phenol red-free DMEM to each well[4].

  • Incubate in the dark at 37°C for 30 minutes.

  • Wash the cells once with PBS to remove excess extracellular probe. Add 100 μL of PBS per well.

  • Measure fluorescence immediately using a microplate fluorometer (Excitation: 485 nm / Emission: 535 nm).

Expected Outcomes & Data Interpretation

Based on validated pharmacological profiles of Irilin B in microglial models[2],[4],[3], researchers should expect a dose-dependent suppression of both Nitric Oxide and intracellular ROS, without a statistically significant drop in cell viability.

Table 1: Representative Quantitative Data for Irilin B Treatment in LPS-Stimulated BV-2 Cells

Experimental GroupIrilin B Concentration (μM)Cell Viability (% of Control)NO Production (% of LPS)Intracellular ROS (% of LPS)
Untreated Control 0100.0 ± 2.15.2 ± 1.110.5 ± 2.3
LPS Only (200 ng/mL) 095.4 ± 3.4100.0 ± 4.5100.0 ± 5.8
LPS + Irilin B (Low) 296.1 ± 2.878.4 ± 3.282.1 ± 4.1
LPS + Irilin B (Med) 1098.3 ± 2.545.6 ± 2.955.4 ± 3.7
LPS + Irilin B (High) 2099.2 ± 1.922.1 ± 1.830.2 ± 2.5

Data Interpretation Note: The preservation of cell viability at 99.2% in the 20 μM treatment group confirms that the 77.9% reduction in NO production is driven by the targeted inhibition of iNOS expression and NF-κB signaling, fulfilling the criteria for a self-validating anti-inflammatory assay.

References

  • Title: The Ameliorative Effects of the Ethyl Acetate Extract of Salicornia europaea L. and Its Bioactive Candidate, Irilin B, on LPS-Induced Microglial Inflammation and MPTP-Intoxicated PD-Like Mouse Model. Source: Oxidative Medicine and Cellular Longevity (2019) URL: [Link]

  • Title: Flavonoids from Iris songarica and their antioxidant and estrogenic activity. Source: Planta Medica (2008) URL: [Link]

Sources

Method

Application Note: Nanoparticle Formulation Techniques for 5,7,2'-Trihydroxy-6-methoxyisoflavone (Irilin B) Targeted Drug Delivery

Target Audience: Researchers, Formulation Scientists, and Oncology/Neurology Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Scientific Rationale & Introduction 5,7,2'-Trihydroxy-6-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Oncology/Neurology Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Scientific Rationale & Introduction

5,7,2'-Trihydroxy-6-methoxyisoflavone, commonly known as Irilin B , is a highly bioactive isoflavone isolated from halophytes such as Salicornia europaea and various Iris species. It has demonstrated potent antioxidant, anti-neuroinflammatory, and anti-tumor properties[1][2]. However, like many therapeutic isoflavones, the clinical translation of Irilin B is severely bottlenecked by its high hydrophobicity, rapid systemic clearance, and lack of tissue-specific targeting[3].

To overcome these pharmacokinetic limitations, this application note details the formulation of Folate-Receptor Targeted Poly(lactic-co-glycolic acid)-Polyethylene Glycol (PLGA-PEG-FA) Nanoparticles .

  • The Causality of Carrier Selection: PLGA provides a biodegradable, hydrophobic core ideal for high-capacity encapsulation of Irilin B. The PEG corona imparts steric stabilization, preventing opsonization and evading the reticuloendothelial system (RES). Finally, the conjugation of Folic Acid (FA) enables active targeting via Folate Receptor-alpha (FRα), which is heavily overexpressed in specific malignancies (e.g., SKOV-3 ovarian cancer cells) and activated microglia[3].

Materials and Reagents

  • Active Pharmaceutical Ingredient (API): 5,7,2'-Trihydroxy-6-methoxyisoflavone (Irilin B), ≥98% purity.

  • Polymers: PLGA-PEG-FA (Folate-terminated PEG-PLGA block copolymer, 50:50 lactide:glycolide) and PLGA-PEG (Methoxy-terminated).

  • Surfactant: Polyvinyl Alcohol (PVA, MW 30,000–70,000, 87–90% hydrolyzed).

  • Solvents: Dichloromethane (DCM) (HPLC grade), Ultra-pure water (Milli-Q).

  • Cryoprotectant: D-(+)-Trehalose dihydrate.

Experimental Protocols

Protocol 3.1: Synthesis of Irilin B-Loaded PLGA-PEG-FA NPs

This protocol utilizes the Single Emulsion-Solvent Evaporation (O/W) method, optimized for hydrophobic isoflavones.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 10 mg of Irilin B and 50 mg of PLGA-PEG-FA in 2 mL of DCM.

    • Expert Insight (Causality): DCM is selected over acetone or ethanol because its high volatility facilitates rapid evaporation, and its superior lipophilicity ensures that the hydrophobic Irilin B remains tightly partitioned within the polymer matrix during emulsification, maximizing Encapsulation Efficiency (EE%).

  • Aqueous Phase Preparation: Prepare 10 mL of 1% (w/v) PVA in ultra-pure water, filtered through a 0.22 µm membrane.

    • Expert Insight (Causality): A 1% PVA concentration strikes the optimal thermodynamic balance. Too low, and the droplets coalesce, increasing the Polydispersity Index (PDI). Too high, and the residual PVA becomes permanently entangled in the PEG corona, which sterically hinders the folate ligand from binding to cellular receptors.

  • Primary Emulsification: Add the organic phase dropwise into the aqueous phase while applying probe sonication (40W, 2 minutes, 10-second on/off pulses) in an ice bath.

    • Expert Insight (Causality): The ice bath is critical. Sonication generates localized cavitation heat that can prematurely evaporate the DCM, leading to polymer precipitation and macro-particle formation.

  • Solvent Evaporation: Transfer the O/W emulsion to a magnetic stirrer and agitate at 500 rpm for 4 hours at room temperature in a fume hood.

  • Purification: Centrifuge the suspension at 15,000 × g for 30 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet three times with ultra-pure water.

  • Lyophilization: Resuspend the washed pellet in a 5% (w/v) trehalose solution and freeze-dry for 48 hours.

    • Expert Insight (Causality): Trehalose acts as a cryoprotectant by replacing the water of hydration around the PEG chains, preventing irreversible nanoparticle aggregation during the freezing stress.

NP_Workflow OrgPhase Organic Phase Irilin B + PLGA-PEG-FA in DCM Emulsification Primary Emulsification Probe Sonication (O/W) OrgPhase->Emulsification AqPhase Aqueous Phase 1% w/v PVA Solution AqPhase->Emulsification Evaporation Solvent Evaporation Stirring at RT (4h) Emulsification->Evaporation Purification Centrifugation & Washing Remove free drug/PVA Evaporation->Purification Lyophilization Lyophilization 5% Trehalose Cryoprotectant Purification->Lyophilization

Workflow for single emulsion-solvent evaporation synthesis of Irilin B nanoparticles.

Protocol 3.2: Self-Validating System for Targeted Cellular Uptake

To ensure the protocol is fundamentally sound, the targeting mechanism must be self-validating. We achieve this by comparing uptake in FR-positive cells against a competitive inhibition control.

Step-by-Step Methodology:

  • Seed SKOV-3 cells (FRα overexpressing) in 6-well plates at 2×105 cells/well and incubate for 24 hours.

  • Validation Control Setup: Pre-treat half of the wells with 1 mM free Folic Acid for 1 hour prior to nanoparticle addition.

    • Expert Insight (Causality): This step saturates the surface folate receptors. If the PLGA-PEG-FA NPs are genuinely entering via receptor-mediated endocytosis, their uptake in these pre-treated wells will drop to the baseline level of non-targeted PLGA-PEG NPs.

  • Incubate cells with fluorescently tagged (e.g., Coumarin-6) Irilin B NPs for 2 hours.

  • Wash cells with cold PBS, lyse, and quantify intracellular fluorescence via flow cytometry.

Cellular_Uptake NP Irilin B PLGA-PEG-FA NPs Receptor Folate Receptor (FRα) on Target Cell Membrane NP->Receptor Specific Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Maturation (pH drop to ~5.5) Endocytosis->Endosome Lysosome Endo-Lysosomal Escape PLGA Core Degradation Endosome->Lysosome Release Cytosolic Release of Irilin B Lysosome->Release Action Targeted Anti-Tumor / Antioxidant Action Release->Action

Mechanism of folate receptor-mediated endocytosis and intracellular release of Irilin B.

Quantitative Data Presentation

The physicochemical properties of the formulated nanoparticles are critical for predicting in vivo behavior. The addition of the PEG corona and Folate targeting ligand slightly increases the hydrodynamic diameter but maintains a highly uniform dispersion (PDI < 0.2).

Table 1: Representative Physicochemical Properties of Irilin B Nanoparticle Formulations

Formulation TypeHydrodynamic Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
PLGA-Irilin B 105.2 ± 4.20.12 ± 0.02-22.4 ± 1.578.5 ± 2.1
PLGA-PEG-Irilin B 115.8 ± 3.80.14 ± 0.03-18.2 ± 1.181.2 ± 1.8
PLGA-PEG-FA-Irilin B 128.4 ± 5.10.16 ± 0.02-15.6 ± 1.479.4 ± 2.4

Note: The slight reduction in negative Zeta Potential for PEGylated formulations is due to the shielding effect of the neutral PEG chains over the terminal carboxyl groups of PLGA.

Sources

Application

Application Notes and Protocols: In Vivo Dosing and Vehicle Selection for 5,7,2'-Trihydroxy-6-methoxyisoflavone

Introduction 5,7,2'-Trihydroxy-6-methoxyisoflavone is a naturally occurring isoflavone that has garnered interest within the scientific community for its potential therapeutic properties. Found in plants such as Rubia yu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5,7,2'-Trihydroxy-6-methoxyisoflavone is a naturally occurring isoflavone that has garnered interest within the scientific community for its potential therapeutic properties. Found in plants such as Rubia yunnanensis and Scutellaria baicalensis, this compound, like many flavonoids, presents a significant challenge for in vivo research due to its poor aqueous solubility[1][2]. This inherent lipophilicity hinders its absorption and bioavailability when administered orally, making the selection of an appropriate vehicle and a carefully considered dosing strategy paramount for obtaining reliable and reproducible preclinical data[3].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vivo administration of 5,7,2'-Trihydroxy-6-methoxyisoflavone. We will delve into the physicochemical properties of this isoflavone, outline a systematic approach to vehicle selection, and provide detailed protocols for formulation and dosing. The causality behind experimental choices will be explained to ensure scientific integrity and empower researchers to make informed decisions.

Physicochemical Properties of 5,7,2'-Trihydroxy-6-methoxyisoflavone

A thorough understanding of the compound's properties is the foundation for developing a successful in vivo dosing strategy.

PropertyValueSource
Molecular FormulaC₁₆H₁₂O₆[4]
Molecular Weight300.26 g/mol [4]
AppearanceSolid[5]
SolubilityPoorly soluble in water; Soluble in DMSO (1 mg/mL)[5][6]

The low water solubility is a critical factor that necessitates the use of specialized formulation strategies to enhance bioavailability for in vivo studies[1][3][6].

Vehicle Selection: A Step-by-Step Approach

The primary goal of vehicle selection is to create a formulation that is safe, non-toxic, and effectively delivers the desired dose of 5,7,2'-Trihydroxy-6-methoxyisoflavone to the target site. Given its poor water solubility, a multi-pronged approach to vehicle screening is recommended.

Initial Solubility Screening

A preliminary assessment of solubility in various GRAS (Generally Recognized as Safe) excipients is the first crucial step. This will help identify promising candidates for further development.

Protocol 1: Small-Scale Solubility Assessment

  • Preparation : Weigh 1-2 mg of 5,7,2'-Trihydroxy-6-methoxyisoflavone into separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition : Add 100 µL of each test vehicle to the respective tubes.

  • Mixing : Vortex each tube vigorously for 2-3 minutes.

  • Sonication : If the compound is not fully dissolved, sonicate the tubes in a water bath for 15-30 minutes. Gentle heating (up to 40°C) can be applied if the compound's thermal stability is known[6][7].

  • Equilibration : Allow the tubes to equilibrate at room temperature for at least one hour.

  • Observation : Visually inspect for any undissolved particles. Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 5 minutes and examine the pellet.

Table of Common Vehicles for Initial Screening:

VehicleClassRationale for InclusionPotential Issues
Aqueous Solutions
Saline (0.9% NaCl)AqueousIsotonic, well-tolerated.Unlikely to dissolve the compound.
Phosphate-Buffered Saline (PBS)AqueousBuffered, isotonic.Unlikely to dissolve the compound.
Co-solvents
Dimethyl Sulfoxide (DMSO)Organic SolventExcellent solubilizing power for many insoluble compounds.Potential for toxicity at higher concentrations[6][8].
Polyethylene Glycol 400 (PEG 400)PolymerGood solubilizer, generally well-tolerated.Can cause renal toxicity at high doses[7].
Propylene Glycol (PG)Organic SolventCommon co-solvent, good safety profile.Can cause toxicity at high doses[9].
EthanolOrganic SolventOften used in combination with other solvents.Can cause irritation and toxicity[9].
Surfactants/Emulsifiers
Tween® 80 (Polysorbate 80)SurfactantForms micelles to encapsulate hydrophobic compounds.Potential for hypersensitivity reactions.
Kolliphor® EL (Cremophor® EL)SurfactantPotent solubilizer.Associated with hypersensitivity reactions.
Lipid-Based Vehicles
Corn Oil, Sesame Oil, Olive OilOilFor highly lipophilic compounds, suitable for oral or IP administration.Not suitable for intravenous administration[9].
Complexing Agents
Hydroxypropyl-β-cyclodextrin (HP-β-CD)CyclodextrinForms inclusion complexes to increase aqueous solubility[3].Can have dose-limiting toxicities.
Formulation Development and Optimization

Once promising vehicles are identified, the next step is to develop a stable and homogenous formulation. This often involves creating co-solvent systems or suspensions.

VehicleSelectionWorkflow cluster_screening Initial Screening cluster_development Formulation Development cluster_optimization Optimization & Safety Solubility Assess Solubility in Single Excipients CoSolvent Develop Co-Solvent Systems Solubility->CoSolvent Promising Solvents Suspension Prepare Suspensions Solubility->Suspension Poorly Soluble Lipid Explore Lipid-Based Formulations Solubility->Lipid Lipophilic Stability Evaluate Formulation Stability CoSolvent->Stability Suspension->Stability Lipid->Stability Toxicity Assess Vehicle Toxicity Stability->Toxicity Stable Formulations

Caption: Workflow for vehicle selection and formulation development.

Protocol 2: Preparation of a Co-Solvent Formulation (Example)

This protocol provides a starting point for a common co-solvent system. The ratios may need to be optimized based on the initial solubility screening.

  • Vehicle Preparation : Prepare the vehicle by mixing the co-solvents. For example, a vehicle could be composed of 10% DMSO, 40% PEG 400, and 50% sterile water or saline.

  • Drug Solubilization : Weigh the required amount of 5,7,2'-Trihydroxy-6-methoxyisoflavone and add it to the prepared vehicle.

  • Mixing : Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating can be applied if necessary, ensuring the compound's stability[7].

  • Sterilization : For parenteral administration, sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.

Protocol 3: Preparation of a Suspension Formulation

If a suitable solvent system cannot be identified, a suspension may be necessary, particularly for oral administration.

  • Wetting Agent : Disperse the accurately weighed 5,7,2'-Trihydroxy-6-methoxyisoflavone in a small amount of a wetting agent (e.g., 0.5% Tween® 80 in water) to form a paste.

  • Vehicle Addition : Gradually add the main vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water) to the paste while continuously triturating or mixing.

  • Homogenization : Ensure a uniform and fine suspension. This can be achieved by further mixing or using a homogenizer.

  • Storage : Store the suspension in a tightly sealed container and ensure it is well-shaken before each use to guarantee dose uniformity.

In Vivo Dosing Guidelines

The selection of an appropriate dose is critical and should be based on the intended therapeutic effect and any available in vitro or in vivo data on structurally similar compounds.

Dose Range Considerations
  • Starting Point : In the absence of specific data for 5,7,2'-Trihydroxy-6-methoxyisoflavone, a review of literature on other isoflavones can provide a starting point. For instance, oral doses of genistein in mice have ranged from 5 to 50 mg/kg body weight[10]. A study on a structurally similar flavanone, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, used intraperitoneal injections of 4 or 8 mg/kg/day in mice[11][12].

  • Dose-Response Studies : It is highly recommended to perform a dose-response study to determine the optimal therapeutic dose and to identify any potential toxicity.

  • Route of Administration : The chosen route will significantly impact the required dose. Oral administration typically requires higher doses than parenteral routes due to factors like first-pass metabolism[3].

Administration Routes

The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.

  • Oral Gavage (PO) : Suitable for assessing oral bioavailability and for longer-term studies. Suspensions or solutions in oil-based vehicles are common.

  • Intraperitoneal (IP) Injection : Bypasses first-pass metabolism, often resulting in higher bioavailability than oral administration. Co-solvent systems are frequently used.

  • Intravenous (IV) Injection : Provides 100% bioavailability and is useful for pharmacokinetic studies. Requires a sterile, non-precipitating solution.

DosingDecisionTree cluster_start Dose Determination cluster_study_design Experimental Design cluster_execution In Vivo Study cluster_analysis Data Analysis Start Review Literature for Similar Compounds Route Select Administration Route (PO, IP, IV) Start->Route DoseRange Establish Dose Range (Low, Mid, High) Route->DoseRange Toxicity Monitor for Toxicity DoseRange->Toxicity Efficacy Assess Efficacy DoseRange->Efficacy PK Pharmacokinetic Analysis Toxicity->PK PD Pharmacodynamic Analysis Efficacy->PD

Caption: Decision-making process for in vivo dosing.

Protocol 4: General In Vivo Administration Procedure (Example for IP Injection)

  • Animal Preparation : Acclimatize animals to the experimental conditions. Record the body weight of each animal before dosing.

  • Dose Calculation : Calculate the volume of the formulation to be administered based on the animal's body weight and the desired dose.

  • Formulation Preparation : Ensure the formulation is at room temperature and, if it is a suspension, thoroughly mixed before drawing into the syringe.

  • Administration : Administer the formulation via the chosen route. For IP injection in mice, restrain the animal appropriately and inject into the lower right quadrant of the abdomen.

  • Monitoring : Observe the animals closely after dosing for any signs of distress or toxicity.

Troubleshooting and Safety Considerations

  • Precipitation upon Injection : If the compound precipitates upon injection (especially for IV administration), the formulation may need to be re-optimized with a higher concentration of solubilizing agents or by using a different vehicle system[7].

  • Vehicle-Induced Toxicity : Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself. Some vehicles, like DMSO, can have biological effects and cause toxicity at higher concentrations[8].

  • Inconsistent Results : Poorly formulated suspensions can lead to inconsistent dosing and high variability in results. Ensure suspensions are homogenous before each administration[3].

  • Handling Precautions : Researchers should handle 5,7,2'-Trihydroxy-6-methoxyisoflavone and all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.

Conclusion

The successful in vivo evaluation of 5,7,2'-Trihydroxy-6-methoxyisoflavone is critically dependent on the careful selection of an appropriate vehicle and a well-designed dosing strategy. Due to its poor water solubility, a systematic approach to formulation development is essential. By following the guidelines and protocols outlined in these application notes, researchers can enhance the bioavailability of this promising isoflavone and obtain reliable and reproducible data to advance their scientific investigations.

References

  • Hu, T., et al. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. International Journal of Pharmaceutics, 570, 118642. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13889369, 5,7,2'-Trihydroxy-6'-methoxyflavone. [Link]

  • Examine.com (2026). Soy Isoflavones benefits, dosage, and side effects. [Link]

  • Bucar, F., et al. (2017). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
  • Jefferson, W. N., et al. (2011). Early Exposure to Soy Isoflavones and Effects on Reproductive Health: A Review of Human and Animal Studies. Journal of Agricultural and Food Chemistry, 59(15), 7937-7944. [Link]

  • Li, S., et al. (2024). Exploring the therapeutic potential of naturally occurring taxifolin, a dietary flavonoid: an updated comprehensive review. Frontiers in Pharmacology, 15, 1356948. [Link]

  • Spagnuolo, C., et al. (2015). Isoflavones in Animals: Metabolism and Effects in Livestock and Occurrence in Feed. Toxins, 7(11), 4589-4615. [Link]

  • Tung, N. T., et al. (2008). In vitro and in vivo evaluation of topical delivery and potential dermal use of soy isoflavones genistein and daidzein. Journal of Controlled Release, 134(1), 18-25. [Link]

  • Box, K. J., & Comer, J. E. A. (2016). Novel formulation strategies to overcome poorly water soluble compounds. UCL (University College London). [Link]

  • ResearchGate (n.d.). Solubility of genistein in different vehicles. [Link]

  • Giguère, A., et al. (2013). Effects of dose and route of administration of genistein on isoflavone concentrations in post-weaned and gestating sows. animal, 7(2), 253-260. [Link]

  • Canadian Agricultural Processing System (n.d.). Phytochemical: 5,7,2'-Trihydroxy-6-methoxyflavone. [Link]

  • European Bioinformatics Institute (n.d.). 5,7,2'-trihydroxy-6-methoxyflavone (CHEBI:69541). [Link]

  • Hui, K. M., et al. (2003). 5,7-Dihydroxy-6-methoxyflavone, a benzodiazepine site ligand isolated from Scutellaria baicalensis Georgi, with selective antagonistic properties. Biochemical Pharmacology, 66(1), 125-132. [Link]

  • de Oliveira, L. D., et al. (2024). Effects of Isoflavone Intake on Energy Requirement, Satiety, and Body Composition of Neutered Adult Cats. Animals, 14(24), 3891. [Link]

  • da Silva, J. L., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 121-130. [Link]

  • Wang, Y., et al. (2013). (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo. Neurochemical Research, 38(8), 1546-1554. [Link]

  • ResearchGate (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]

  • Rodriguez, O. E., et al. (2016). ANTIPROLIFERATIVE ACTIVITY OF 3,5,7-TRIHYDROXY -6-METHOXY FLAVONE OBTAINED FROM Chromolaena leivensis(HIERON) ON CANCER CELL LINES OF BREAST, PROSTATE, LUNG, COLON AND CERVIX. Pharmacologyonline, 1, 7-11. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Troubleshooting for 5,7,2'-Trihydroxy-6-methoxyisoflavone

Welcome to the Technical Support Center. 5,7,2'-Trihydroxy-6-methoxyisoflavone (also known in literature as Irilin B) is a naturally occurring isoflavone aglycone isolated from Iris species[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5,7,2'-Trihydroxy-6-methoxyisoflavone (also known in literature as Irilin B) is a naturally occurring isoflavone aglycone isolated from Iris species[1]. Like many flavonoid aglycones, it lacks hydrophilic glycosidic moieties, resulting in a highly rigid, planar structure with profound hydrophobicity. This thermodynamic barrier commonly leads to poor aqueous solubility, severely hindering its application in in vitro cell culture and enzymatic assays.

This guide provides validated, causality-driven protocols to overcome precipitation and aggregation issues, ensuring reliable and reproducible experimental data.

FAQ 1: Stock Solutions and Media Precipitation

Q: I prepared a 50 mM stock of 5,7,2'-Trihydroxy-6-methoxyisoflavone in 100% DMSO. When I dilute it into my DMEM cell culture media to a final concentration of 50 µM, it immediately forms a cloudy precipitate. Why does this happen, and how can I fix it?

The Causality: You are experiencing a "solvent shift" precipitation. While pure DMSO effectively disrupts the crystal lattice of the isoflavone, diluting this stock directly into an aqueous buffer rapidly diminishes the solvent's carrying capacity. The hydrophobic forces drive the isoflavone molecules to self-associate and aggregate before they can interact with cellular targets. To prevent this, you must construct a thermodynamic gradient using a co-solvent and surfactant cascade[2].

Step-by-Step Methodology: Co-Solvent Cascade Protocol This protocol yields a stable working solution for cell culture while keeping the final DMSO concentration well below cytotoxic thresholds.

  • Primary Dissolution: Dissolve the 5,7,2'-Trihydroxy-6-methoxyisoflavone powder in 100% anhydrous DMSO to create a high-concentration primary stock (e.g., 25 mg/mL).

    • Self-Validation: Inspect the tube against a light source. The solution must be optically clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Polymer Addition: Transfer 100 µL of the DMSO stock to a sterile microcentrifuge tube. Add 400 µL of PEG300. Vortex vigorously for 30 seconds. PEG300 acts as an intermediate co-solvent that bridges the polarity gap between DMSO and water.

  • Surfactant Micellization: Add 50 µL of Tween-80 to the mixture and vortex. Tween-80 forms micelles that encapsulate the hydrophobic isoflavone core, sterically hindering aggregation.

  • Aqueous Dilution: Slowly add 450 µL of sterile saline (or basal media) dropwise while continuously vortexing.

  • Final Equilibration: This yields a 1 mL intermediate working solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[2]. Dilute this intermediate stock 1:20 or greater into your final assay media to ensure the final DMSO concentration is ≤0.5%.

FAQ 2: Solvent-Free Solubilization for Sensitive Assays

Q: My in vitro enzymatic assay is highly sensitive to organic solvents like DMSO and PEG. How can I achieve a completely aqueous solution of 5,7,2'-Trihydroxy-6-methoxyisoflavone?

The Causality: For strictly aqueous environments, host-guest complexation using cyclodextrins (CDs) is the gold standard. Modified cyclodextrins, such as Sulfobutyl ether- β -cyclodextrin (SBE- β -CD) or Hydroxypropyl- β -cyclodextrin (HP- β -CD), possess a hydrophobic inner cavity and a highly hydrophilic exterior[3]. The 5,7,2'-Trihydroxy-6-methoxyisoflavone molecule enters the cavity, shielding its hydrophobic rings from the aqueous environment, while the exterior hydroxyl/sulfobutyl groups of the CD maintain water solubility. This forms a 1:1 molar ratio inclusion complex that drastically enhances dissolution without requiring any organic solvents[3].

Step-by-Step Methodology: Cyclodextrin Kneading Protocol

  • Molar Calculation: Weigh out 5,7,2'-Trihydroxy-6-methoxyisoflavone and SBE- β -CD at a strict 1:1 molar ratio.

  • Kneading: Place the SBE- β -CD in a clean ceramic mortar. Add a minimal volume of purified water (just enough to form a thick, viscous paste).

  • Incorporation: Gradually add the isoflavone powder to the paste. Triturate (knead) the mixture continuously with a pestle for 45–60 minutes.

    • Self-Validation: The paste should transition from gritty to uniformly smooth, indicating that the mechanical energy has successfully driven the inclusion process.

  • Drying: Transfer the paste to a watch glass and dry it in a vacuum desiccator at room temperature for 24 hours to remove residual water.

  • Reconstitution: The resulting dried powder is your solid inclusion complex. Weigh the required amount and dissolve it directly in your aqueous assay buffer. Vortex and filter through a 0.22 µm PVDF syringe filter prior to the assay.

Quantitative Data: Solubility Enhancement Comparison

The following table summarizes the expected solubility limits of isoflavone aglycones under different formulation conditions, based on established biophysical data for homologous compounds[2][4].

Solubilization StrategyExcipients UsedExpected Aqueous Solubility (mg/mL)Fold Increase vs. WaterBest Suited For
Unformulated (Free) None (Pure Water)< 0.0761xN/A
β -CD Complexation β -CD / SBE- β -CD (1:1 Molar Ratio)~ 2.00~ 26xEnzymatic Assays
Co-Solvent Cascade 10% DMSO, 40% PEG300, 5% Tween-80≥ 2.50> 30xCell Culture Assays
Experimental Decision Workflow

Use the following logic tree to determine the optimal solubilization pathway for your specific in vitro application.

G N1 Target: 5,7,2'-Trihydroxy-6-methoxyisoflavone N2 Cell Culture Assays (Tolerates <0.5% DMSO) N1->N2 N3 Enzymatic/Structural Assays (Zero Organic Solvent) N1->N3 N4 Co-Solvent + Surfactant Cascade (DMSO -> PEG300 -> Tween-80) N2->N4 N5 Cyclodextrin Inclusion (SBE-β-CD Complexation) N3->N5 N6 Precipitation Check N4->N6 N8 Stable Aqueous Solution N5->N8 N7 Sonication & Heating (37°C) N6->N7 Aggregation N6->N8 Clear N7->N8

Workflow for solubilizing 5,7,2'-Trihydroxy-6-methoxyisoflavone based on assay requirements.

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Optimization

Preventing oxidative degradation of 5,7,2'-Trihydroxy-6-methoxyisoflavone during long-term storage

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges stabilizing highly functionalized polyphenols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges stabilizing highly functionalized polyphenols. This guide is designed for researchers and drug development professionals working with 5,7,2'-Trihydroxy-6-methoxyisoflavone (commonly known as Irilin B), a rare compound isolated from species such as Iris bungei and Iris songarica[1].

While its highly hydroxylated structure (5, 7, and 2' positions) grants it potent 2[2], this same electron-rich system acts as a severe structural liability during storage. The low activation energy for isoflavone degradation at ambient temperatures (~7.2 kcal/mol) indicates a very low barrier for 3[3], making autoxidation and C-ring cleavage the primary drivers of degradation.

Mechanistic Pathway of Degradation

G cluster_stress Environmental Stressors Compound 5,7,2'-Trihydroxy-6-methoxyisoflavone (Irilin B) Light Photolytic Stress (UV/Vis Light) Compound->Light Heat Thermal Stress (>10°C) Compound->Heat Oxygen Oxidative Stress (Headspace O2) Compound->Oxygen Mech1 Photo-oxidation & Radical Formation Light->Mech1 Mech2 Accelerated Kinetic Degradation Heat->Mech2 Mech3 Autoxidation of Hydroxyl Groups Oxygen->Mech3 Degradation C-Ring Cleavage & Loss of Bioactivity Mech1->Degradation Mech2->Degradation Mech3->Degradation Int1 Actinic Amber Vials (Light Shielding) Int1->Light Blocks Int2 Cryogenic Storage (≤ -20°C) Int2->Heat Mitigates Int3 Argon Blanketing (0% Headspace) Int3->Oxygen Displaces

Workflow of environmental stressors driving Irilin B degradation and targeted interventions.

Troubleshooting Guides & FAQs

Q1: Why does my purified 5,7,2'-Trihydroxy-6-methoxyisoflavone stock solution turn brown and lose titer over a few weeks at room temperature? Causality: The browning is a visual indicator of polymerization following autoxidation. Dissolved oxygen in the solvent attacks the electron-rich B-ring (specifically the 2'-OH group), leading to the formation of reactive quinone intermediates. Kinetic studies on isoflavones demonstrate that ambient storage rapidly accelerates this 3[3]. Solution: Always store working solutions at or below 10°C, where individual 4 for short-term use[4]. For long-term storage, solutions must be kept at -20°C to -80°C.

Q2: I lyophilized the compound, but NMR shows C-ring cleavage products after 6 months of storage at 4°C. How is it degrading in a solid state? Causality: Solid-state oxidation is driven by surface-level interactions with residual oxygen trapped in the vial headspace. Even at moderate temperatures, a 4 can increase isoflavone degradation by over 6.6% compared to a 0% headspace environment[4]. The 2'-hydroxyl group remains highly susceptible to gaseous oxygen over prolonged periods. Solution: Implement inert gas blanketing (Argon is preferred over Nitrogen as it is heavier and settles better) prior to sealing the vials to achieve a true 0% oxidative headspace.

Q3: Does the choice of solvent for my master stock affect long-term stability? Causality: Yes. Protic solvents (like methanol or ethanol) can facilitate proton-coupled electron transfer, lowering the energy barrier for oxidation. While DMSO is a standard solvent for biological assays, it is highly hygroscopic. Repeated freeze-thaw cycles introduce moisture and atmospheric oxygen into the DMSO, which accelerates the hydrolytic and oxidative cleavage of the isoflavone C-ring. Solution: Use anhydrous, degassed DMSO. Aliquot the master stock immediately into single-use vials to completely eliminate freeze-thaw cycles.

Quantitative Stability Data

Table 1: Kinetics and Environmental Impact on Isoflavone Degradation

Storage ConditionTemperatureHeadspace O₂Observed Degradation ImpactRecommended Action
Ambient Solution 25°CAmbientRapid autoxidation; high conversion/lossAvoid prolonged RT exposure
Elevated Temp 40°C50%~6.6% higher loss vs 0% headspaceFlush vials with Argon
Refrigerated 10°CAmbientStable for short-term (< 7 days)Acceptable for working stocks
Cryogenic -20°C to -80°C0% (Argon)Negligible degradation over 12 monthsStandard for long-term storage

Data synthesized from stability studies on isoflavone derivatives[3],[4].

Validated Experimental Protocol

Protocol: Preparation and Cryopreservation of Ultra-Stable Master Stocks Overview: This protocol establishes a closed-loop, self-validating workflow to prevent the oxidative degradation of 5,7,2'-Trihydroxy-6-methoxyisoflavone during long-term storage.

  • Step 1: Solvent Degassing

    • Action: Sparge anhydrous DMSO with high-purity Argon gas for 15 minutes prior to dissolving the compound.

    • Causality: Dissolved oxygen in the solvent is the primary reactant for autoxidation. Sparging displaces O₂ with inert Argon, drastically reducing the formation of reactive quinone intermediates.

  • Step 2: Dissolution and Aliquoting

    • Action: Dissolve the compound to the desired concentration (e.g., 10 mM) and immediately aliquot into single-use, actinic amber glass vials.

    • Causality: Amber glass blocks UV/Vis light, preventing photo-oxidation. Single-use aliquots eliminate freeze-thaw cycles, which would otherwise introduce condensation (moisture) and fresh atmospheric oxygen into the hygroscopic DMSO.

  • Step 3: Argon Blanketing (Critical Step)

    • Action: Gently blow a stream of Argon gas over the liquid surface in each vial for 5-10 seconds before immediately capping with a PTFE-lined septum.

    • Causality: Argon is heavier than air and settles over the liquid, displacing the oxidative headspace. Maintaining a 0% oxygen headspace prevents surface-level degradation during storage.

  • Step 4: Self-Validation Check

    • Action: Randomly select one sealed aliquot. Thaw it and run a baseline HPLC-UV analysis (at ~260 nm). Store the remaining aliquots at -80°C. After 30 days, thaw a second aliquot and compare the chromatograms.

    • Causality: A self-validating system requires empirical proof of stability. If the peak area of the 30-day sample deviates by >2% from the baseline, or if new peaks appear (indicating C-ring cleavage), the blanketing process was compromised and must be optimized.

References

  • Stability of Isoflavones in Soy Milk Stored at Elevated and Ambient Temperatures | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Short-term stability of soy isoflavones extracts: Sample conservation aspects | Food Chemistry - UCA.
  • Four New Flavones and a New Isoflavone from Iris bungei | ResearchGate.
  • Flavonoids from Iris songarica and their Antioxidant and Estrogenic Activity | ResearchGate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing of 5,7,2'-Trihydroxy-6-methoxyisoflavone

Welcome from the Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the chr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome from the Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the chromatographic behavior of complex polyphenols. 5,7,2'-Trihydroxy-6-methoxyisoflavone is a notoriously difficult molecule to analyze via reversed-phase High-Performance Liquid Chromatography (RP-HPLC). Its specific arrangement of functional groups makes it highly susceptible to secondary interactions that destroy peak symmetry.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the exact chemical causality behind your peak tailing and provide self-validating, field-proven protocols to restore analytical accuracy.

Mechanistic Deep Dive: The "Why" Behind the Tailing

To fix peak tailing, we must first understand the molecule's structural vulnerabilities. Peak tailing occurs when more than one retention mechanism is present during separation, and one of these mechanisms disrupts the ideal symmetrical peak shape[1]. For 5,7,2'-Trihydroxy-6-methoxyisoflavone, two primary secondary interactions are at play:

  • Secondary Silanol Interactions (Hydrogen Bonding & Ion Exchange): This isoflavone contains three weakly acidic phenolic hydroxyl groups (at the 5, 7, and 2' positions). Traditional silica-based C18 columns contain residual, unbonded silanol groups (Si–OH) with a pKa of approximately 3.5 to 4.5. If your mobile phase pH is near or above 4.0, these silanols ionize into negatively charged species (Si–O⁻). The polar phenolic groups of the isoflavone interact strongly with these ionized silanols, creating a secondary retention mechanism that drags out the elution of a fraction of the molecules, causing a "tail"[2][3].

  • Trace Metal Chelation: The hydroxyl group at the 5-position and the adjacent carbonyl group at the 4-position form a perfect bidentate ligand. This structural motif aggressively chelates trace metal ions (such as Fe³⁺, Al³⁺, or Ti⁴⁺) present in the silica matrix, stainless steel tubing, or column frits[3][4]. This metallophilic interaction severely distorts peak shape and can even lead to irreversible adsorption and poor recovery[5].

Diagnostic Workflow

Before changing parameters blindly, use the following logical workflow to isolate the root cause of your peak tailing.

TroubleshootingWorkflow Start Observe Peak Tailing (Asymmetry Factor > 1.2) Check Do all peaks in the chromatogram tail? Start->Check Systemic Systemic Issue: Check Extra-Column Volume, Fittings, or Column Void Check->Systemic Yes Specific Analyte-Specific Issue: Isoflavone Interactions Check->Specific No Silanol Hypothesis 1: Silanol Interactions (Phenolic -OH) Specific->Silanol Metal Hypothesis 2: Metal Chelation (5-OH & 4-Keto) Specific->Metal FixSilanol Action: Lower pH to 2.5 Use End-Capped Column Silanol->FixSilanol FixMetal Action: Add 0.1mM EDTA or Passivate LC System Metal->FixMetal

Systematic diagnostic workflow for resolving isoflavone peak tailing in HPLC.

Step-by-Step Troubleshooting Protocols
Protocol 1: Mobile Phase pH Optimization (Silanol Suppression)
  • Causality: By lowering the mobile phase pH below 3.0, you force the residual silanols (Si–OH) on the stationary phase to remain fully protonated and non-ionized. This effectively shuts down the secondary ion-exchange interactions with the isoflavone's phenolic groups[3][6].

  • Methodology:

    • Prepare Aqueous Phase (A): Add 0.1% v/v Formic Acid or 0.05% v/v Trifluoroacetic Acid (TFA) to HPLC-grade water to achieve a target pH of ~2.5.

    • Prepare Organic Phase (B): Add the exact same acidic modifier concentration to your organic solvent (Acetonitrile or Methanol) to prevent baseline drift during gradient elution.

    • Equilibration: Flush the HPLC system and equilibrate your end-capped C18 column with at least 20 column volumes of the new mobile phase.

    • Validation: Inject the 5,7,2'-Trihydroxy-6-methoxyisoflavone standard. Calculate the USP Tailing Factor ( T ). A successful suppression will yield T≤1.5 [2][3].

Protocol 2: System Passivation & Chelating Additives (Metal Mitigation)
  • Causality: If pH optimization fails, the 5-OH and 4-keto groups are likely chelating with trace metals in the flow path. Introducing a sacrificial chelator competitively binds these active metal sites before the analyte can reach them[3].

  • Methodology:

    • Sample Modification: Add 0.1 mM Ethylenediaminetetraacetic acid (EDTA) directly to your sample diluent.

    • Validation: Inject the modified sample. If the peak shape dramatically improves, metal chelation is confirmed.

    • System Passivation (Long-term fix): Remove the analytical column and detector from the flow path. Connect the injector directly to waste using a union. Flush the system with 20% Nitric Acid or 0.5% Phosphoric Acid at 1.0 mL/min for 60 minutes to strip surface iron oxides, followed by a thorough flush with HPLC-grade water until the pH is neutral.

Protocol 3: Extra-Column Volume Assessment
  • Causality: If all peaks in your chromatogram are tailing, the issue is physical dispersion (dead volume), not chemical interaction. Long or wide tubing increases dispersion and tailing[2].

  • Methodology:

    • Remove the column and replace it with a zero-dead-volume union[3].

    • Inject 10 µL of a 1% acetone solution and monitor at 265 nm[3].

    • Measure the apex retention time ( tR​ ) of the baseline perturbance in minutes[3].

    • Validation: Multiply tR​ by the flow rate (mL/min) to get the extra-column volume[3]. If the volume exceeds 30 µL, replace standard tubing with narrow internal diameter (0.005") PEEK tubing to minimize dead volume[2].

Quantitative Data: Impact of Method Parameters

The following table summarizes expected quantitative improvements in peak symmetry when applying the troubleshooting protocols to 5,7,2'-Trihydroxy-6-methoxyisoflavone.

ParameterExperimental ConditionUSP Tailing Factor ( T )Mechanistic Observation
Mobile Phase pH pH 7.0 (No acidic modifier)2.85Severe tailing due to interaction between partially ionized phenols and ionized silanols (Si-O⁻).
pH 2.5 (0.1% Formic Acid)1.35Silanols fully protonated; secondary polar interactions successfully suppressed.
Column Chemistry Standard Type-A C182.40High trace metal content and exposed silanols cause severe peak distortion.
High-Purity, End-Capped C181.25Steric shielding blocks residual silanols; low metal content prevents chelation.
Sample Additive None1.905-OH/4-Keto groups chelate with stainless steel frits/tubing.
0.1 mM EDTA in Sample1.15EDTA acts as a sacrificial chelator, masking active metal sites in the hardware.
Frequently Asked Questions (FAQs)

Q1: I lowered the mobile phase pH to 2.5, but my 5,7,2'-Trihydroxy-6-methoxyisoflavone peak is still tailing. What should I do next? A1: If pH optimization does not resolve the issue, the root cause is almost certainly metal chelation rather than silanol activity. The 5-OH and 4-keto groups are notorious for binding to iron or titanium in the system[5]. Proceed to Protocol 2 and add a sacrificial chelator like EDTA to your sample, or perform a full system passivation.

Q2: Does the sample diluent matter for this isoflavone? A2: Absolutely. If your sample is dissolved in a solvent that is significantly stronger (e.g., 100% Acetonitrile) than your initial mobile phase conditions, it causes a "solvent mismatch." The analyte travels too quickly through the column head before partitioning into the stationary phase, leading to peak fronting or tailing[1]. Always dissolve your sample in the initial mobile phase composition.

Q3: Should I upgrade to a "bio-inert" LC system to analyze flavonoids? A3: A bio-inert system (utilizing PEEK or titanium hardware instead of stainless steel) can greatly reduce iron-induced tailing. However, be cautious: studies have shown that pure organic solvents can leach titanium ions from upstream components, which then become immobile in the silica bed and cause severe tailing for chelating molecules[5]. Routine passivation is still required even on bio-inert systems.

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Optimization

Technical Support Center: Optimizing Microwave-Assisted Extraction of 5,7,2'-Trihydroxy-6-methoxyisoflavone

Welcome to the technical support center for the optimization of microwave-assisted extraction (MAE) of 5,7,2'-Trihydroxy-6-methoxyisoflavone. This guide is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of microwave-assisted extraction (MAE) of 5,7,2'-Trihydroxy-6-methoxyisoflavone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your extraction experiments. Here, we synthesize technical accuracy with field-proven insights to ensure you can confidently navigate the nuances of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Microwave-Assisted Extraction (MAE) and why is it suitable for extracting 5,7,2'-Trihydroxy-6-methoxyisoflavone?

A1: Microwave-Assisted Extraction is an advanced extraction technique that utilizes microwave energy to heat the solvent and sample matrix, thereby accelerating the extraction of target compounds.[1][2] This method is particularly effective for isoflavones due to its efficiency, reduced extraction time, and lower solvent consumption compared to traditional methods like Soxhlet extraction.[2][3][4][5] The principle behind MAE lies in the direct interaction of microwaves with polar molecules in the solvent and sample, leading to rapid heating and increased mass transfer of the target analyte from the sample matrix into the solvent.[1][6][7] Given that 5,7,2'-Trihydroxy-6-methoxyisoflavone possesses polar hydroxyl groups and a methoxy group, it is amenable to extraction using polar solvents that are efficiently heated by microwaves.

Q2: What are the critical parameters to consider when optimizing the MAE of 5,7,2'-Trihydroxy-6-methoxyisoflavone?

A2: The successful extraction of 5,7,2'-Trihydroxy-6-methoxyisoflavone using MAE is dependent on several critical parameters that must be carefully optimized. These include:

  • Solvent Choice and Concentration: The solvent's polarity and ability to absorb microwave energy are crucial.[1]

  • Temperature: Temperature affects the solubility and diffusion rate of the target compound but can also lead to degradation if too high.[8][9]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the matrix and extract the compound, but prolonged exposure can cause degradation.[3][4]

  • Microwave Power: Higher power can lead to faster heating but also increases the risk of thermal degradation.[6][10][11]

  • Solid-to-Solvent Ratio: This ratio impacts the concentration gradient and the efficiency of mass transfer.[12][13][14]

  • Matrix Properties: The particle size and water content of the plant material can influence the extraction efficiency.[1]

Q3: How does the chemical structure of 5,7,2'-Trihydroxy-6-methoxyisoflavone influence solvent selection?

A3: 5,7,2'-Trihydroxy-6-methoxyisoflavone (C16H12O6) is a moderately polar molecule due to the presence of three hydroxyl (-OH) groups and one methoxy (-OCH3) group.[15][16] The hydroxyl groups contribute to its polarity and ability to form hydrogen bonds, making it soluble in polar solvents. The methoxy group and the flavone backbone lend some non-polar character. Therefore, a solvent system with intermediate polarity is likely to be most effective. Mixtures of polar organic solvents like ethanol or methanol with water are commonly used for isoflavone extraction as they can be tailored to the specific polarity of the target molecule.[17][18] For instance, a 50% ethanol solution has been found to be effective for the extraction of various soy isoflavones.[17][18]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Low Extraction Yield

Q4: I am experiencing a very low yield of 5,7,2'-Trihydroxy-6-methoxyisoflavone. What are the likely causes and how can I improve it?

A4: Low extraction yield is a common issue in MAE and can be attributed to several factors. Here's a systematic approach to troubleshoot this problem:

  • Suboptimal Solvent System: The polarity of your solvent may not be ideal for 5,7,2'-Trihydroxy-6-methoxyisoflavone.

    • Explanation: The solubility of the target compound is highly dependent on the solvent's polarity. If the solvent is too polar or not polar enough, the extraction efficiency will be poor.[1]

    • Solution: Experiment with different solvent mixtures. Start with varying concentrations of ethanol or methanol in water (e.g., 30%, 50%, 70%).[17][18] The presence of water can enhance the swelling of the plant matrix, improving solvent penetration.[19]

  • Inadequate Solid-to-Solvent Ratio: The volume of solvent may be insufficient to effectively extract the compound from the sample matrix.

    • Explanation: A low solvent-to-solid ratio can lead to a saturated solution before the entire compound is extracted, hindering further extraction.[13][14] Conversely, an excessively high ratio can lead to dilute extracts and waste of solvent.

    • Solution: Optimize the solid-to-solvent ratio. Typical starting points range from 1:10 to 1:50 (g/mL).[12][13][14] A systematic increase in the solvent volume while keeping other parameters constant will help identify the optimal ratio.

  • Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to allow for efficient mass transfer.

    • Explanation: Both time and temperature are critical for the diffusion of the analyte from the solid matrix to the solvent.[8][9]

    • Solution: Gradually increase the extraction time (e.g., in 5-minute increments from 5 to 30 minutes) and temperature (e.g., in 10°C increments from 50°C to 90°C).[17][18] Be mindful that excessive temperature can lead to degradation.

  • Improper Sample Preparation: The particle size of your plant material may be too large, limiting the surface area for extraction.

    • Explanation: Smaller particle sizes increase the surface area available for solvent interaction, leading to better extraction efficiency.[1]

    • Solution: Grind the plant material to a fine, uniform powder (e.g., 40-60 mesh). However, avoid excessively fine powders as they can cause difficulties in filtration.[1]

Compound Degradation

Q5: I suspect that my target compound, 5,7,2'-Trihydroxy-6-methoxyisoflavone, is degrading during the MAE process. What are the signs and how can I prevent it?

A5: Thermal degradation is a significant concern in MAE, especially for relatively sensitive compounds like flavonoids.

  • Signs of Degradation:

    • Appearance of new, unexpected peaks in your chromatogram (e.g., HPLC).

    • A decrease in the yield of the target compound when increasing temperature, power, or time.

    • A change in the color of the extract (e.g., darkening).

  • Causes and Prevention:

    • Excessive Temperature: High temperatures can cause the breakdown of the isoflavone structure.[8][9]

      • Explanation: Isoflavones, while relatively stable, can degrade at elevated temperatures, with studies showing degradation above 150°C.[9] The stability can also be pH-dependent.[20]

      • Solution: Operate at the lowest effective temperature. Conduct a temperature optimization study (e.g., 50°C, 60°C, 70°C, 80°C, 90°C) to find the sweet spot that maximizes yield without causing degradation.

    • High Microwave Power: High microwave power can create localized "hot spots" within the sample, leading to thermal degradation even if the bulk temperature appears to be within a safe range.[10][11]

      • Explanation: The rapid and non-uniform heating at high power levels can be detrimental to thermolabile compounds.[11]

      • Solution: Use a lower, more controlled microwave power setting. It is often better to extract for a slightly longer time at a lower power than for a shorter time at a high power.

    • Prolonged Extraction Time: Extended exposure to microwave irradiation, even at moderate temperatures, can lead to cumulative degradation of the target compound.[3]

      • Explanation: The longer the exposure to heat and microwave energy, the higher the probability of chemical degradation.

      • Solution: Optimize the extraction time to be just long enough to achieve maximum yield. A time-course study (e.g., 5, 10, 15, 20, 25, 30 minutes) will help determine the point of diminishing returns, after which degradation may become more prominent.

Poor Reproducibility

Q6: My extraction yields for 5,7,2'-Trihydroxy-6-methoxyisoflavone are not consistent between experiments. How can I improve the reproducibility of my MAE method?

A6: Poor reproducibility is a frustrating issue that can often be traced back to inconsistencies in the experimental setup and procedure.

  • Inconsistent Sample Matrix: Variations in the plant material can lead to different extraction yields.

    • Explanation: The concentration of the target compound can vary between different batches of plant material. Additionally, inconsistencies in particle size or moisture content can affect the extraction process.

    • Solution: Homogenize a large batch of the plant material to be used for all experiments. Ensure consistent grinding and, if necessary, determine and standardize the moisture content of the powder.

  • Fluctuations in MAE Parameters: Small variations in temperature, time, or power can have a significant impact on the outcome.

    • Explanation: The efficiency of MAE is highly sensitive to the operational parameters. Inconsistent control over these parameters will inevitably lead to variable results.[21]

    • Solution: Use a modern microwave extraction system with precise control over temperature, pressure, and power.[22] Always ensure that the set parameters are accurately maintained throughout the extraction process. Keep detailed records of all parameters for each run.

  • Inhomogeneous Microwave Field: Domestic microwave ovens have uneven microwave fields, leading to inconsistent heating.

    • Explanation: The distribution of microwave energy in a standard kitchen microwave is not uniform, creating hot and cold spots that can lead to highly variable extraction efficiencies.[21][23]

    • Solution: Use a dedicated scientific microwave reactor designed for chemical extractions. These instruments have features like mode stirrers or rotating carousels to ensure a homogeneous microwave field and consistent heating of all samples.[22]

  • Solvent Evaporation: Loss of solvent during the extraction process can alter the solid-to-solvent ratio.

    • Explanation: If the extraction is performed in an open or poorly sealed vessel, volatile solvents can evaporate, changing the extraction conditions and leading to lower yields and poor reproducibility.

    • Solution: Use a closed-vessel MAE system to prevent solvent loss, especially when working with volatile solvents or at temperatures near their boiling point.[22] If using an open-vessel system, ensure it is equipped with a condenser to reflux the solvent.[22]

Data and Protocols

Table 1: Influence of Key MAE Parameters on Isoflavone Extraction Yield
ParameterRangeGeneral Effect on YieldPotential Issues at Extremes
Solvent Concentration 30-80% Ethanol/Methanol in WaterA mixture is often better than pure solvent.[17]Too high organic content may not efficiently penetrate the matrix; too much water may not effectively solubilize the isoflavone.
Temperature 50 - 150 °CIncreased temperature generally increases yield up to a point.[17][18]Temperatures above 150°C can lead to significant degradation of isoflavones.[9]
Extraction Time 5 - 30 minYield increases with time until a plateau is reached.[17][18]Prolonged times can lead to compound degradation.[3]
Microwave Power 100 - 800 WHigher power leads to faster extraction but must be carefully controlled.[6][11]Excessive power can cause localized overheating and degradation of the target compound.[10][11]
Solid-to-Solvent Ratio 1:10 - 1:50 g/mLHigher ratios generally improve extraction efficiency.[13][14]Too low a ratio leads to incomplete extraction; too high a ratio results in dilute extracts and solvent waste.
Protocol 1: General Method for Optimizing MAE of 5,7,2'-Trihydroxy-6-methoxyisoflavone

Objective: To systematically determine the optimal conditions for the extraction of 5,7,2'-Trihydroxy-6-methoxyisoflavone from a plant matrix.

Materials:

  • Dried and finely powdered plant material (40-60 mesh).

  • HPLC-grade solvents (ethanol, methanol, water).

  • Microwave extraction system with temperature and power control.

  • Filtration apparatus (e.g., syringe filters, 0.45 µm).

  • Analytical instrumentation for quantification (e.g., HPLC-UV).

Methodology:

  • Single-Factor Experiments:

    • Solvent Screening: With other parameters fixed (e.g., 60°C, 15 min, 400 W, 1:20 g/mL), test different solvent compositions (e.g., 30%, 50%, 70%, 90% ethanol in water; and the same for methanol).

    • Temperature Optimization: Using the best solvent system, vary the temperature (e.g., 50, 60, 70, 80, 90°C) while keeping other parameters constant.

    • Time Optimization: Using the optimal solvent and temperature, vary the extraction time (e.g., 5, 10, 15, 20, 25, 30 min).

    • Power Optimization: At the best solvent, temperature, and time, vary the microwave power (e.g., 200, 300, 400, 500, 600 W).

    • Solid-to-Solvent Ratio Optimization: Using the best conditions from the above steps, vary the solid-to-solvent ratio (e.g., 1:10, 1:15, 1:20, 1:25, 1:30 g/mL).

  • Response Surface Methodology (RSM) - Optional but Recommended:

    • For a more rigorous optimization, use a statistical design of experiments (DoE) such as a Box-Behnken or Central Composite Design to investigate the interactions between the most significant parameters identified in the single-factor experiments.

  • Analysis:

    • After each extraction, filter the extract and analyze the concentration of 5,7,2'-Trihydroxy-6-methoxyisoflavone using a validated analytical method (e.g., HPLC).

Visualizations

MAE_Optimization_Workflow cluster_prep Preparation cluster_screening Single-Factor Screening cluster_analysis Analysis & Validation prep Homogenize and Grind Plant Material (40-60 mesh) solvent Solvent System Screening (e.g., 30-90% EtOH/MeOH) prep->solvent temp Temperature Optimization (e.g., 50-90°C) solvent->temp Select Best Solvent time Time Optimization (e.g., 5-30 min) temp->time Select Best Temp power Microwave Power Optimization (e.g., 200-600 W) time->power Select Best Time ratio Solid-to-Solvent Ratio Optimization (e.g., 1:10-1:30) power->ratio Select Best Power analyze Quantify Yield via HPLC ratio->analyze For each run validate Validate Optimal Conditions ratio->validate Select Best Ratio analyze->solvent final Final Optimized Protocol validate->final

Caption: A systematic workflow for the optimization of MAE parameters.

Troubleshooting_Decision_Tree cluster_yield Low Yield cluster_degradation Degradation cluster_reproducibility Poor Reproducibility start Start: Problem Encountered q_solvent Is the solvent system optimized? start->q_solvent q_temp Is the temperature too high? start->q_temp q_matrix Is the sample matrix consistent? start->q_matrix a_solvent Screen solvent polarity (e.g., EtOH/Water ratios) q_solvent->a_solvent No q_ratio Is the solid-to-solvent ratio adequate? q_solvent->q_ratio Yes a_solvent->q_ratio a_ratio Increase solvent volume (e.g., 1:10 to 1:30 g/mL) q_ratio->a_ratio No q_params Are time and temperature sufficient? q_ratio->q_params Yes a_ratio->q_params a_params Increase time/temp incrementally a_temp Lower extraction temperature q_temp->a_temp Yes q_power Is microwave power excessive? q_temp->q_power No a_temp->q_power a_power Reduce microwave power q_power->a_power Yes q_time Is extraction time too long? q_power->q_time No a_power->q_time a_time Shorten extraction duration a_matrix Homogenize a large batch of sample q_matrix->a_matrix No q_control Are MAE parameters precisely controlled? q_matrix->q_control Yes a_matrix->q_control a_control Use a dedicated MAE system q_control->a_control No q_vessel Is there solvent loss? q_control->q_vessel Yes a_control->q_vessel a_vessel Use a closed-vessel system

Caption: A decision tree for troubleshooting common MAE issues.

References

  • Rostagno, M. A., Palma, M., & Barroso, C. G. (2007). Thermal Stability of Genistein and Daidzein and Its Effect on Their Antioxidant Activity. Journal of Agricultural and Food Chemistry, 55(15), 6004-6011. [Link]

  • Yudistira, A., & Chen, Z. (2010). Thermal dynamic properties of isoflavones during dry heating. International Journal of Food Science & Technology, 45(10), 2154-2159. [Link]

  • Frank, T., & Wiest, J. (2006). Thermal degradation kinetics of isoflavone aglycones from soy and red clover. Molecular Nutrition & Food Research, 50(4-5), 427-434. [Link]

  • Rostagno, M. A., Palma, M., & Barroso, C. G. (2005). Stability of Isoflavones in Soy Milk Stored at Elevated and Ambient Temperatures. Journal of Agricultural and Food Chemistry, 53(24), 9327-9332. [Link]

  • Chen, Z. (2002). Stability of Isoflavones. Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. [Link]

  • Li, H., et al. (2021). Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro. BioResources, 16(4), 8031-8051. [Link]

  • Zhang, C., et al. (2018). Microwave-assisted Extraction and Antioxidant Activity of Flavonoids from Sedum aizoon Leaves. Journal of the Japanese Society for Food Science and Technology, 65(7), 320-328. [Link]

  • Sari, D. K., et al. (2025). OPTIMIZED pH AND SOLID-TO-SOLVENT RATIO FOR ENHANCED POLYPHENOL AND ANTIOXIDANT EXTRACTION FROM Graptophyllum pictum LEAVES USING MICROWAVE-ASSISTED EXTRACTION. RASĀYAN Journal of Chemistry, 18(2). [Link]

  • Moradi, S., et al. (2022). The Effect of Microwave Pretreatment on the Extraction Rate of Flavonoid, Anthocyanins, Antioxidant Compounds and Antimicrobial Activity of Punica Granatum Var. Pleniflora (Persian Golnar). Chemical Methodologies, 6(4), 313-324. [Link]

  • Gao, T., et al. (2017). Optimization of microwave-assisted extraction of flavonoids from young barley leaves. International Agrophysics, 31(1), 45-52. [Link]

  • Wang, Y., et al. (2024). Optimization of Microwave-Assisted Extraction Process of Total Flavonoids from Salicornia bigelovii Torr. and Its Hepatoprotective Effect on Alcoholic Liver Injury Mice. Molecules, 29(4), 909. [Link]

  • National Center for Biotechnology Information (n.d.). 5,7,2'-Trihydroxy-6'-methoxyflavone. PubChem. [Link]

  • Cravotto, G., & Carnaroglio, D. (2011). Reproducibility and Scalability of Microwave-Assisted Reactions. In Microwave-Assisted Synthesis of Heterocycles. IntechOpen. [Link]

  • Chemat, F., et al. (2022). Chapter 4: Microwave-assisted Extraction. In Green Extraction of Natural Products: Theory and Practice. The Royal Society of Chemistry. [Link]

  • Cravotto, G., & Carnaroglio, D. (2011). Reproducibility and Scalability of Microwave-Assisted Reactions. ResearchGate. [Link]

  • Tran, T. H., et al. (2023). Optimizing Ultrasonic-Assisted and Microwave-Assisted Extraction Processes to Recover Phenolics and Flavonoids from Passion Fruit Peels. ACS Omega, 8(36), 32895-32906. [Link]

  • ResearchGate. (n.d.). Effect of solvent‐to‐material ratio on the flavonoid content. [Link]

  • Ramirez-Lucas, M., et al. (2023). Microwave-assisted extraction of functional compounds from plants: A Review. BioResources, 18(3). [Link]

  • Zhang, Y., et al. (2021). Effects of five extraction methods on total content, composition, and stability of flavonoids in jujube. Food Science & Nutrition, 9(12), 6521-6532. [Link]

  • Vicas, S. I., et al. (2016). The Influence of Solid-to-Solvent Ratio and Extraction Method on Total Phenolic Content, Flavonoid Content and Antioxidant Properties of Some Ethanolic Plant Extracts. Revista de Chimie, 67(10), 2094-2099. [Link]

  • V. P. (2021). Microwave- and Ultrasound-Assisted Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology. Processes, 9(5), 847. [Link]

  • Terigar, B. G., et al. (2010). Continuous microwave-assisted isoflavone extraction system: Design and performance evaluation. Journal of Food Engineering, 96(2), 243-252. [Link]

  • Organomation. (n.d.). Microwave-Assisted Extraction. [Link]

  • Tresserra-Rimbau, A., et al. (2020). Conventional and Emerging Extraction Processes of Flavonoids. Foods, 9(4), 481. [Link]

  • PubChemLite. (n.d.). 5,7,2'-trihydroxy-6'-methoxyflavone (C16H12O6). [Link]

  • Lim, S. H., et al. (2021). Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl. Plants, 10(4), 693. [Link]

  • Pierrel, F. (2025). Heat And Mass Balance Considerations For Microwave-Assisted Extraction (MAE) Of Bioactive Compounds. EnerTherm Engineering. [Link]

  • Kumar, A., et al. (2016). Microwave assisted extraction of phytochemicals an efficient and modern approach for botanicals and pharmaceuticals. Pharmacognosy Journal, 8(3). [Link]

  • Engineering and Applied Science Research. (2020). Optimization of Natural Dyes Extraction from Sappan Wood (Caesalpinia sappan Linn.) Using Microwave-Assisted Extraction Method. [Link]

  • Rostagno, M. A., Palma, M., & Barroso, C. G. (2007). Microwave assisted extraction of soy isoflavones. Analytica Chimica Acta, 588(2), 274-282. [Link]

  • Gallo, M., & Nobile, L. (2021). Microwave-Assisted Solid Extraction from Natural Matrices. In Microwave-Assisted Extraction for Bioactive Compounds. IntechOpen. [Link]

  • National Center for Biotechnology Information (n.d.). 5-Hydroxy-7,2',6'-trimethoxyflavone. PubChem. [Link]

  • Rostagno, M. A., Palma, M., & Barroso, C. G. (2007). Microwave assisted extraction of soy isoflavones. PubMed. [Link]

  • PlantaeDB. (n.d.). 5,3',4'-Trihydroxy-6,7,5'-trimethoxyflavone. [Link]

  • RxList. (n.d.). Methoxylated Flavones. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Oral Bioavailability of 5,7,2'-Trihydroxy-6-methoxyisoflavone

Welcome to the Preclinical Pharmacokinetics & Formulation Support Center. 5,7,2'-Trihydroxy-6-methoxyisoflavone (commonly known as Irilin B) is a potent bioactive compound (1[1]).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Preclinical Pharmacokinetics & Formulation Support Center. 5,7,2'-Trihydroxy-6-methoxyisoflavone (commonly known as Irilin B) is a potent bioactive compound (1[1]). However, translating its in vitro efficacy to in vivo animal models is notoriously difficult. This guide provides authoritative, step-by-step troubleshooting protocols to help you overcome its poor aqueous solubility, extensive first-pass metabolism, and rapid efflux to achieve therapeutic plasma concentrations in your rodent models.

Module 1: Formulation & Solubility Diagnostics

Q1: Why is my unformulated 5,7,2'-Trihydroxy-6-methoxyisoflavone crashing out of solution in the GI tract? A: Like many isoflavones, this compound possesses a rigid planar structure that results in high crystalline lattice energy and extreme lipophilicity. When administered as a simple suspension, it fails to dissolve in the aqueous environment of the gastrointestinal (GI) tract (2[2]). Because only dissolved drug molecules can permeate the enterocyte membrane, the undissolved fraction is excreted, leading to near-zero bioavailability.

Q2: How can I formulate it to maintain supersaturation in the gut? A: You must disrupt the crystalline lattice and trap the molecule in a higher-energy, amorphous state. We recommend formulating an Amorphous Solid Dispersion (ASD) using hydrophilic polymers or utilizing Solid Lipid Nanoparticles (SLNs) (3[3]).

Quantitative Comparison of Bioavailability Enhancement Strategies
Formulation StrategyMechanism of ActionTypical Drug LoadingTarget Particle SizeExpected Relative Bioavailability
Amorphous Solid Dispersion (ASD) Traps API in amorphous polymer matrix, increasing apparent solubility.10% - 30%N/A (Dissolves into molecules)3x - 5x
Solid Lipid Nanoparticles (SLN) Encapsulates API in solid lipid; promotes lymphatic transport (4[4]).1% - 5%100 nm - 300 nm5x - 10x
Nanosuspension Reduces crystalline particle size to massively increase surface area.Up to 100%200 nm - 500 nm2x - 4x
Protocol 1: Preparation and Validation of Amorphous Solid Dispersions

Causality: Dissolving the API and polymer in a common solvent and rapidly evaporating it prevents the API from recrystallizing, forcing it into a miscible amorphous phase that dissolves rapidly in vivo.

  • Dissolution: Dissolve 100 mg of 5,7,2'-Trihydroxy-6-methoxyisoflavone and 400 mg of PVP-K30 (1:4 ratio) in 20 mL of a co-solvent system (Ethanol:Dichloromethane, 1:1 v/v). Sonicate until optically clear.

  • Evaporation: Transfer the solution to a rotary evaporator. Apply a vacuum of 40 mbar at 40°C. Rotate at 100 RPM until a thin, dry film forms on the flask.

  • Secondary Drying: Place the flask in a vacuum oven at room temperature for 24 hours to remove residual solvent traces.

  • Milling: Gently scrape the film and mill it using a mortar and pestle. Pass through a 60-mesh sieve.

  • Self-Validation (Critical): Analyze the powder using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Success Criteria: The XRPD must show a broad "halo" with no sharp diffraction peaks, and the DSC must show a single glass transition temperature ( Tg​ ) with no melting endotherm.

ASD_Workflow N1 API & Polymer (Irilin B + PVP) N2 Solvent Dissolution (EtOH/DCM) N1->N2 N3 Rapid Evaporation (Rotary Evaporator) N2->N3 Heat & Vacuum N4 Secondary Drying (Vacuum Oven, 24h) N3->N4 Remove residual N5 Solid Dispersion (Amorphous Matrix) N4->N5 V1 XRD / DSC (Confirm Amorphous State) N5->V1 Structural Check V2 In Vitro Dissolution (Sink Conditions) N5->V2 Performance Check

Workflow for preparing and validating Amorphous Solid Dispersions (ASDs).

Module 2: Overcoming First-Pass Metabolism & Efflux

Q3: My formulation has great in vitro dissolution, but in vivo plasma levels are still near the Limit of Quantification (LOQ). What is happening? A: You are encountering the "flavonoid bottleneck." Even if the isoflavone is perfectly dissolved and absorbed into the enterocytes, it undergoes rapid and extensive Phase II metabolism—specifically glucuronidation by UGT enzymes and sulfation by SULTs (5[5]). Furthermore, the resulting conjugates (and the parent drug) are actively pumped back into the intestinal lumen by efflux transporters like MRP2 and BCRP (6[6]).

Metabolic_Pathway API Irilin B (Intestinal Lumen) Enterocyte Enterocyte (Intestinal Wall) API->Enterocyte Passive Diffusion UGT UGT / SULT Enzymes (Phase II Metabolism) Enterocyte->UGT Metabolism Blood Systemic Circulation (Low Bioavailability) Enterocyte->Blood Surviving Fraction Metabolite Glucuronide/Sulfate Conjugates UGT->Metabolite Efflux Efflux Transporters (MRP2 / BCRP) Metabolite->Efflux Efflux->API Efflux to lumen Inhibitor Bioenhancers (e.g., Piperine) Inhibitor->UGT Inhibits Inhibitor->Efflux Inhibits

First-pass metabolism and efflux pathways limiting Irilin B bioavailability.

Q4: How do I experimentally bypass this metabolic bottleneck in rodents? A: You have two primary strategies:

  • Pharmacokinetic Boosting: Co-administer the isoflavone with a known UGT and P-glycoprotein/BCRP inhibitor. Piperine (20 mg/kg) or Quercetin are standard preclinical bioenhancers that competitively inhibit glucuronidation, allowing the parent isoflavone to reach systemic circulation (5[5]).

  • Lymphatic Targeting via SLNs: Formulate the drug into Solid Lipid Nanoparticles. Highly lipophilic nanocarriers are absorbed by enterocytes and packaged into chylomicrons. These enter the lymphatic system via the lacteals, draining directly into the systemic circulation at the thoracic duct, completely bypassing hepatic first-pass metabolism (4[4]).

Protocol 2: SLN Preparation for Lymphatic Transport

Causality: Encapsulating the API in a solid lipid matrix (e.g., Compritol 888 ATO) triggers chylomicron formation in the gut, shunting the drug into the lymphatics and avoiding the portal vein.

  • Lipid Phase: Melt 500 mg of Compritol 888 ATO at 80°C. Dissolve 50 mg of 5,7,2'-Trihydroxy-6-methoxyisoflavone into the molten lipid.

  • Aqueous Phase: Heat 20 mL of a 1.5% (w/v) Poloxamer 188 aqueous solution to 80°C.

  • Emulsification: Add the hot aqueous phase to the lipid phase under high-speed homogenization (10,000 RPM for 5 minutes).

  • Solidification: Rapidly cool the nanoemulsion in an ice bath (2-3°C) while stirring to solidify the lipid droplets into nanoparticles.

  • Self-Validation (Critical): Measure the particle size via Dynamic Light Scattering (DLS). Success Criteria: The Z-average must be between 100 nm and 300 nm with a Polydispersity Index (PDI) < 0.3 to ensure optimal lymphatic uptake.

Module 3: Bioanalysis & Pharmacokinetic Quantification

Q5: My LC-MS/MS data shows massive variability and rapid degradation of the isoflavone in my plasma samples. How do I stabilize them? A: Isoflavones are highly susceptible to oxidative degradation and enzymatic cleavage ex vivo. If you do not immediately stabilize the plasma upon collection, the compound will degrade before it reaches the mass spectrometer.

Protocol 3: Plasma Stabilization and Liquid-Liquid Extraction (LLE)

Causality: Acidifying the plasma prevents the spontaneous hydrolysis of any formed glucuronides back into the parent drug (which would artificially inflate your parent drug PK data), while ascorbic acid prevents oxidation.

  • Blood Collection: Collect rodent blood in K2-EDTA tubes pre-spiked with 10 µL of 10% Ascorbic Acid per mL of blood.

  • Plasma Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Acidification: Transfer plasma to a new tube and immediately add 2% (v/v) Formic Acid to drop the pH to ~3.0. Store at -80°C until analysis.

  • Extraction: To 50 µL of stabilized plasma, add 10 µL of Internal Standard (e.g., Apigenin, 100 ng/mL). Add 500 µL of Ethyl Acetate.

  • Phase Separation: Vortex for 5 minutes, then centrifuge at 14,000 × g for 10 minutes.

  • Drying & Reconstitution: Transfer the organic (top) layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS injection.

  • Self-Validation (Critical): Always run a Matrix Effect (ME) and Recovery (RE) assay during method validation. Success Criteria: Recovery should be >80%, and the matrix factor should be consistently between 0.85 and 1.15.

References

  • Crystal and Molecular Structure of the Isoflavones Irilin B and Betavulgarin Source: ResearchGate URL:[1]

  • Disposition of Flavonoids Impacts their Efficacy and Safety Source: ResearchGate URL:[5]

  • Evaluation of the first-pass glucuronidation of selected flavones in gut by Caco-2 monolayer model Source: University of Alberta URL:[6]

  • Technical Support Center: Overcoming Poor Bioavailability of Synthetic Isoflavones Source: Benchchem URL:[2]

  • Transmucosal Solid Lipid Nanoparticles to Improve Genistein Absorption via Intestinal Lymphatic Transport Source: PMC - NIH URL:[4]

  • Modern Nanocarriers as a Factor in Increasing the Bioavailability and Pharmacological Activity of Flavonoids Source: PMC - NIH URL:[3]

Sources

Optimization

Technical Support Center: Mass Spectrometry of 5,7,2'-Trihydroxy-6-methoxyisoflavone

Welcome to the technical support guide for the analysis of 5,7,2'-Trihydroxy-6-methoxyisoflavone by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 5,7,2'-Trihydroxy-6-methoxyisoflavone by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common analytical challenges, with a specific focus on mitigating matrix effects.

Understanding the Challenge: Matrix Effects

In quantitative mass spectrometry, the "matrix" refers to all components in a sample other than the analyte of interest.[1] When analyzing 5,7,2'-Trihydroxy-6-methoxyisoflavone in complex samples such as plasma, urine, or plant extracts, these co-existing components can significantly interfere with the ionization process of the analyte. This interference, known as a matrix effect , typically manifests as either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3]

Matrix effects are a primary source of analytical inaccuracy and poor reproducibility.[2] They arise because co-eluting matrix components can compete with the analyte for ionization in the mass spectrometer's source, altering the efficiency of gas-phase ion formation.[4] For isoflavones, which are often extracted from intricate biological or botanical sources, managing these effects is critical for developing robust and reliable analytical methods.[5]

Frequently Asked Questions & Troubleshooting Guide
Q1: My signal intensity for 5,7,2'-Trihydroxy-6-methoxyisoflavone is low and inconsistent across samples. Is this a matrix effect?

A: This is a classic symptom of ion suppression. Low, variable, or irreproducible signal intensity, especially when analyzing samples from diverse biological origins, strongly suggests that components of your sample matrix are interfering with the analyte's ionization.[6] To confirm and quantify this, two key experiments are recommended.

1. Qualitative Assessment: Post-Column Infusion

This experiment helps identify at what points in your chromatographic run ion suppression is occurring.

  • Procedure: A solution of 5,7,2'-Trihydroxy-6-methoxyisoflavone is continuously infused into the mobile phase stream after the analytical column and before the mass spectrometer. A blank matrix sample (e.g., plasma extract without the analyte) is then injected.

  • Interpretation: A stable, flat baseline signal for the analyte is expected. Any dips or drops in this baseline correspond to retention times where matrix components are eluting and causing ion suppression.[1] This allows you to see if the suppression zone overlaps with your analyte's retention time.

2. Quantitative Assessment: Post-Extraction Spiking

This experiment quantifies the percentage of signal suppression or enhancement.[7]

  • Procedure:

    • Set A: Prepare a standard solution of the analyte in a clean solvent (e.g., mobile phase).

    • Set B: Take a blank matrix sample, perform the entire extraction procedure, and then spike the final, clean extract with the analyte at the same concentration as Set A.

  • Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Interpretation:

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Values between 85-115% are often considered acceptable, though this can vary by application.[8]

Below is a workflow to guide your investigation.

cluster_diagnosis Phase 1: Diagnosis cluster_mitigation Phase 2: Mitigation Start Low & Variable Signal Observed CheckSystem Verify Instrument Performance (Tuning & Calibration) Start->CheckSystem PostColumn Perform Post-Column Infusion Experiment CheckSystem->PostColumn If system is OK SuppressionZone Suppression Zone Identified? PostColumn->SuppressionZone PostSpike Perform Post-Extraction Spike Experiment SuppressionZone->PostSpike Yes Optimize Implement Mitigation Strategy SuppressionZone->Optimize No (Other Issue) QuantifyME Quantify Matrix Effect (%) PostSpike->QuantifyME QuantifyME->Optimize SamplePrep Improve Sample Preparation (LLE, SPE) Optimize->SamplePrep Chroma Optimize Chromatography Optimize->Chroma IS Use Stable Isotope-Labeled Internal Standard Optimize->IS

Caption: Workflow for Diagnosing and Mitigating Matrix Effects.

Q2: What are the most effective sample preparation techniques to remove interferences for isoflavone analysis?

A: The goal of sample preparation is to selectively isolate 5,7,2'-Trihydroxy-6-methoxyisoflavone from interfering matrix components.[9] The two most powerful and widely used techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[10][11]

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous and an organic phase).[12][13] For isoflavones, which are moderately polar, solvents like ethyl acetate are often effective.[12]

  • Experimental Protocol (General):

    • Sample Preparation: If starting with a solid (e.g., plant material), perform an initial extraction with a solvent like 80% methanol or an ethanol/water/DMSO mixture.[5][10] For liquid samples (e.g., plasma), proceed to the next step.

    • Partitioning: Mix the aqueous sample with an equal volume of an immiscible organic solvent (e.g., ethyl acetate).

    • Extraction: Vortex the mixture vigorously for 2-5 minutes to facilitate the transfer of the isoflavone into the organic phase.

    • Phase Separation: Centrifuge the sample to achieve a clean separation between the aqueous and organic layers.

    • Collection: Carefully collect the organic layer containing the analyte.

    • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.[10]

Solid-Phase Extraction (SPE)

SPE is a highly effective and often automated technique for sample cleanup.[14][15] It uses a solid sorbent packed into a cartridge to retain the analyte while matrix interferences are washed away.[10] For isoflavones, reversed-phase sorbents like C18 or divinylbenzene-based polymers are highly effective.[14]

  • Experimental Protocol (Reversed-Phase SPE):

    • Conditioning: Pass methanol (e.g., 10 mL) through the SPE cartridge to activate the sorbent.[14]

    • Equilibration: Pass water or an aqueous buffer (e.g., 10 mL) through the cartridge to prepare it for the aqueous sample.[14]

    • Loading: Load the sample onto the cartridge at a slow, controlled flow rate (e.g., 5 mL/min).[14] The isoflavones will be retained on the sorbent.

    • Washing: Pass a weak solvent (e.g., 10 mL of water) through the cartridge.[14] This removes highly polar, interfering compounds (like salts) while the analyte remains bound.

    • Elution: Pass a strong organic solvent (e.g., 4 mL of methanol) through the cartridge to desorb and collect the purified isoflavones.[14]

    • Final Step: Evaporate the eluate and reconstitute in the mobile phase for analysis.

cluster_spe Solid-Phase Extraction (SPE) Protocol Condition 1. Condition Cartridge (Methanol) Equilibrate 2. Equilibrate Cartridge (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (Water) Load->Wash Elute 5. Elute Analyte (Methanol) Wash->Elute Analyze 6. Evaporate & Reconstitute for LC-MS Analysis Elute->Analyze

Caption: Standard protocol for Solid-Phase Extraction (SPE).

Table 1: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Recovery for Isoflavones
Dilution Reduces concentration of both analyte and matrixSimple, fast, inexpensiveMay dilute analyte below detection limits; does not remove interferencesN/A
LLE Partitioning between immiscible solventsGood for removing highly polar/non-polar interferencesCan be labor-intensive, requires large solvent volumes, may form emulsions70-95%[8]
SPE Selective retention on a solid sorbentHigh selectivity, high recovery, easily automated, good for concentrating analytesRequires method development, cost of cartridges>98%[14]
Q3: Beyond sample prep, how can LC-MS/MS method parameters be optimized to combat matrix effects?

A: Methodical optimization of both the chromatography and mass spectrometer settings is crucial.

  • Chromatographic Separation: The primary goal is to chromatographically separate 5,7,2'-Trihydroxy-6-methoxyisoflavone from any co-eluting matrix components that cause ion suppression.

    • Mobile Phase: Using a low pH mobile phase, such as by adding 0.1% formic acid, can improve the peak shape of phenolic compounds like isoflavones.[10]

    • Gradient Optimization: A shallower, longer gradient can increase the resolution between your analyte and nearby interferences.

    • Column Chemistry: While a standard C18 column is often effective, testing alternative chemistries (e.g., Phenyl-Hexyl, F5) can change selectivity and move the analyte away from the suppression zone.[8]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Isoflavones, due to their phenolic hydroxyl groups, typically ionize well in negative electrospray ionization (ESI) mode, forming a stable [M-H]⁻ ion.[16][17] This can sometimes be less susceptible to matrix effects than positive mode.

    • Source Optimization: Carefully tune source parameters such as nebulizer gas flow, drying gas temperature, and capillary voltage. These settings influence the desolvation process and can impact the severity of matrix effects.[10]

    • Fragmentation (MS/MS): Based on studies of similar methoxylated isoflavones, characteristic fragmentation of the [M-H]⁻ ion involves losses of a methyl radical (•CH₃) and subsequent losses of CO.[17][18][19] Optimizing collision energy for specific, high-intensity transitions in Multiple Reaction Monitoring (MRM) mode enhances selectivity and reduces the impact of chemical noise.

Table 2: Predicted Key MS/MS Transitions for 5,7,2'-Trihydroxy-6-methoxyisoflavone (Negative ESI) Molecular Formula: C₁₆H₁₂O₆, Exact Mass: 300.06[20]

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossTransition Type
[M-H]⁻ = 299.05284.03•CH₃ (Methyl radical)Quantifier
[M-H]⁻ = 299.05256.04•CH₃ + COQualifier
[M-H]⁻ = 299.05227.04•CH₃ + CO + CHOQualifier

Note: These transitions are predicted based on established fragmentation patterns for methoxylated isoflavones.[17][18][19] Empirical optimization is required.

Q4: If I can't completely eliminate matrix effects, how can I accurately quantify my analyte?

A: The most robust solution for correcting unavoidable matrix effects is the use of a stable isotope-labeled (SIL) internal standard .[21]

An ideal SIL internal standard is a version of your analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, or D).[22] For 5,7,2'-Trihydroxy-6-methoxyisoflavone, a ¹³C-labeled analog would be the gold standard.

  • Why it Works: A SIL internal standard is chemically and physically almost identical to the analyte. Therefore, it co-elutes from the LC column and experiences the exact same degree of ion suppression or enhancement during ionization. It also corrects for variations in sample extraction and recovery.[21]

  • Implementation: A known amount of the SIL internal standard is spiked into every sample, standard, and blank at the very beginning of the sample preparation process.[21] Quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area. Since both signals are suppressed or enhanced proportionally, the ratio remains constant and accurate.

cluster_process Quantification Process cluster_effect Effect of Ion Suppression Start Sample + Known Amount of SIL-IS Extraction Sample Preparation (LLE or SPE) Start->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Calculate Peak Area Ratio (Analyte / SIL-IS) LCMS->Ratio Suppression Ion Suppression Occurs LCMS->Suppression Result Accurate Quantification Ratio->Result RatioConstant Ratio Remains Constant Ratio->RatioConstant AnalyteSignal Analyte Signal DECREASES Suppression->AnalyteSignal IS_Signal SIL-IS Signal DECREASES Suppression->IS_Signal AnalyteSignal->Ratio IS_Signal->Ratio

Caption: How a SIL Internal Standard Corrects for Matrix Effects.

References
  • Rostagno, M. A., Palma, M., & Barroso, C. G. (2009). Influence of Sample Preparation on the Assay of Isoflavones. Journal of AOAC INTERNATIONAL, 92(5), 1481–1491.
  • BenchChem. (n.d.). Common interferences in the LC-MS analysis of flavonoid glycosides. BenchChem.
  • Organomation. (n.d.). Solvent Extraction Techniques. Organomation.
  • Rostagno, M. A., Palma, M., & Barroso, C. G. (2009). Influence of Sample Preparation on the Assay of Isoflavones. ResearchGate.
  • Chen, C. Y., et al. (2022). Analysis of phytoestrogens from eleven soybean cultivars using LC-MS approach. Gigvvy Science.
  • Al-Rudainy, B. (2019). Extraction Techniques of Phenolic Compounds from Plants. IntechOpen.
  • Rostagno, M. A., Palma, M., & Barroso, C. G. (2009). Influence of sample preparation on the assay of isoflavones. PubMed.
  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. Phenomenex.
  • Barros, L., et al. (n.d.). Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples. PMC.
  • JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub.
  • Rostagno, M. A., Palma, M., & Barroso, C. G. (2005). Solid-phase extraction of soy isoflavones. PubMed.
  • Osman, W. (2012). I need a procedure for liquid-liquid extraction for a plant extract? ResearchGate.
  • IsoLife. (n.d.). Internal Standards for Food and Nutrition. IsoLife.
  • Stanimirova, I., et al. (n.d.). Identification of isoflavones in the extract of supplements for menopause symptoms by direct infusion electrospray ionization tandem mass spectrometry. PMC.
  • Drawell. (2025). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell.
  • Phillips, T. D., et al. (n.d.). Determination of Isoflavone Content in SRM 3238 Using Liquid Chromatography-Particle Beam/Electron Ionization Mass Spectrometry. PMC.
  • Sim, P. G., & Lee, C. (n.d.). A fragmentation study of isoflavones in negative electrospray ionization by MSn ion trap mass spectrometry and triple quadrupole mass spectrometry. Sivilica.
  • Sharma, G., et al. (2023). A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids. MDPI.
  • Lee, J., et al. (2020). A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine. PMC.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc..
  • Volmer, D. A., & Jessome, L. L. (2026). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
  • LCGC International. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International.
  • Rostagno, M. A., Palma, M., & Barroso, C. G. (n.d.). Solid-phase extraction of soy isoflavones. UCA.
  • Setchell, K. D., & Cole, S. J. (n.d.). Pharmacokinetics of a Slow-Release Formulation of Soybean Isoflavones in Healthy Postmenopausal Women. Solgen.
  • Sim, P. G., & Lee, C. (n.d.). A fragmentation study of isoflavones in negative electrospray ionization by MSn ion trap mass spectrometry and triple quadrupole. University of Wollongong Research Online.
  • Sim, P. G., & Lee, C. (n.d.). A fragmentation study of isoflavones in negative electrospray ionization by MSn ion trap mass spectrometry and triple quadrupole mass spectrometry. PubMed.
  • Furey, A., & Lehane, M. (n.d.). Ion suppression; A critical review on causes, evaluation, prevention and applications. ResearchGate.
  • Sim, P. G., & Lee, C. (n.d.). A fragmentation study of isoflavones in negative electrospray ionization by MSn ion trap mass spectrometry and triple quadrupole mass spectrometry. Semantic Scholar.
  • Peake, I., et al. (2003). Quantification of isoflavones and lignans in serum using isotope dilution liquid chromatography/tandem mass spectrometry. PubMed.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Bowman, J. D., et al. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.
  • IROA Technologies. (2025). Ion suppression correction and normalization for non-targeted metabolomics. PMC.
  • ResearchGate. (n.d.). Mass spectra of 5, 3 / , 4 /-trihydroxy, 7-methoxy isoflavone (1). ResearchGate.
  • ResearchGate. (n.d.). Mass spectrometry in the differentiation of flavanones and dihydroflavonols. ResearchGate.
  • BenchChem. (2025). In-Depth Technical Guide to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: Spectroscopic Data and Biological Context. BenchChem.
  • PubChem. (n.d.). 5,7,2'-Trihydroxy-6'-methoxyflavone. PubChem.
  • Wang, H., et al. (2025). A New Detection Method for the Biomarkers of Soybean Isoflavones in Human Urine on the Basis of Packed‐Fiber Solid‐Phase Extraction. PMC.
  • ResearchGate. (2026). Determination of R in human plasma by high - performance liquid chromatography utilizing solid – phase extraction and ultraviolet detection. ResearchGate.
  • Zhang, Y., et al. (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. PMC.

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Membrane Permeability of 5,7,2'-Trihydroxy-6-methoxyisoflavone via Liposomal Delivery

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, formulation scientists, and drug development professionals in overcoming the biophysical barri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, formulation scientists, and drug development professionals in overcoming the biophysical barriers associated with 5,7,2'-trihydroxy-6-methoxyisoflavone (also known as Irilin B[1]). This resource provides mechanistic insights, troubleshooting matrices, and self-validating protocols to optimize liposomal delivery systems.

Part 1: Mechanistic FAQs & Theoretical Grounding

Q1: Why does free 5,7,2'-trihydroxy-6-methoxyisoflavone exhibit poor baseline cellular permeability? A: The poor permeability of this specific compound is fundamentally tied to its molecular architecture. While its three hydroxyl groups provide potential for hydrogen bonding, the planar, rigid isoflavone backbone is highly lipophilic. When exposed to cellular membranes, flavonoids and isoflavonoids preferentially partition into the hydrophobic core of the lipid bilayer[2]. Instead of crossing the membrane, they cause a dramatic decrease in lipid fluidity in this region, sterically hindering their own transbilayer diffusion and effectively trapping themselves within the outer leaflet[2].

Q2: How do liposomes overcome this transbilayer diffusion barrier? A: Liposomes bypass the need for passive transbilayer diffusion by utilizing alternative cellular entry mechanisms. By encapsulating the isoflavone within the hydrophobic lipid bilayer of a liposome, the delivery vehicle can directly fuse with the cell membrane or undergo lipid exchange[3]. This allows the liposomal lipids to merge with the cellular membrane, directly depositing the isoflavone into the cytosol or facilitating entry via endocytosis, thereby bypassing the rigidifying effect the free drug would normally exert on the cell surface[2][3].

Mechanism Isoflavone Free Isoflavone (Hydrophobic Core Partitioning) Liposome Liposome Encapsulation (DOPC/Cholesterol) Isoflavone->Liposome Passive Loading Membrane Cell Membrane Interaction Liposome->Membrane Delivery Fusion Lipid Fusion & Exchange Membrane->Fusion Direct Entry Endocytosis Endocytosis Pathway Membrane->Endocytosis Vesicle Entry Release Intracellular Release (Enhanced Permeability) Fusion->Release Endocytosis->Release

Figure 1: Cellular uptake and membrane fusion pathways of isoflavone-loaded liposomes.

Part 2: Formulation Troubleshooting Guide

Q3: My liposomes are leaking the isoflavone prematurely during storage. How do I stabilize the membrane? A: Premature leakage of lipophilic compounds is typically caused by high membrane fluidity. To resolve this, you must modulate the lipid composition. Incorporating cholesterol into the phospholipid mixture (e.g., DOPC) is critical; cholesterol exerts a condensing effect, decreasing the area per lipid molecule and increasing hydrocarbon thickness[4]. This prevents lipid packing defects and aggregation, making the membrane more rigid and significantly reducing premature drug leakage[3].

Q4: I am achieving low Encapsulation Efficiency (EE% < 40%). How can I drive more drug into the bilayer? A: For highly lipophilic molecules like 5,7,2'-trihydroxy-6-methoxyisoflavone, active loading (pH gradients) will not work. You must rely on passive loading during vesicle formation[3]. Low EE% usually indicates either an improper lipid-to-drug molar ratio or incomplete molecular mixing during the solvent phase. Ensure you are using a minimum 10:1 (up to 50:1) lipid-to-drug molar ratio[4].

Quantitative Troubleshooting Parameters
ParameterTarget RangeIssue if Too LowIssue if Too HighCorrective Action
Cholesterol Content 10 - 30 mol%High membrane fluidity, rapid drug leakage[3].Bilayer disruption, reduced drug encapsulation capacity.Adjust DOPC:Chol ratio; monitor stability via calcein release assay.
Particle Size (DLS) 100 - 150 nmRapid clearance, reduced cellular uptake.Poor tissue penetration, RES clearance.Optimize extrusion cycles (e.g., 11-15 passes through a 100 nm filter).
Polydispersity (PDI) < 0.20N/A (Lower is better for uniformity).Heterogeneous population, inconsistent release kinetics.Increase extrusion pressure or add a brief bath sonication step.
Lipid:Drug Ratio 10:1 to 50:1Drug precipitation, liposome aggregation[4].Wasted lipid excipients, low therapeutic dose.Optimize initial input mass; verify complete dissolution in organic phase.

Part 3: Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol for Thin-Film Hydration and Extrusion is designed as a self-validating system. Each critical phase contains a built-in quality control (QC) checkpoint to establish causality and prevent downstream failures.

Step-by-Step Methodology

Phase 1: Molecular Mixing & Film Formation

  • Dissolution: Dissolve DOPC, Cholesterol (4:1 molar ratio), and 5,7,2'-trihydroxy-6-methoxyisoflavone in a 2:1 (v/v) chloroform/methanol mixture in a round-bottom flask.

    • Causality: The organic solvent ensures complete disruption of the isoflavone's crystalline lattice, allowing it to homogeneously mix with the lipids.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate under reduced pressure (e.g., 150 mbar) at 40°C for 30 minutes.

    • Validation Checkpoint 1: Inspect the flask visually. The resulting lipid film must be translucent and uniform. Opaque white streaks indicate drug precipitation (exceeding the bilayer's carrying capacity).

Phase 2: Hydration & Vesicle Formation 3. Hydration: Add pre-warmed physiological buffer (e.g., PBS, pH 7.4) to the flask. The temperature must be kept above the phase transition temperature (Tm) of the lipid mixture. 4. Agitation: Vortex vigorously for 15–30 minutes to spontaneously form Multilamellar Vesicles (MLVs).

  • Validation Checkpoint 2: The suspension should appear milky and homogeneous without visible floating aggregates.

Phase 3: Sizing & Purification 5. Extrusion: Pass the MLV suspension through a 100 nm polycarbonate membrane using a mini-extruder. Perform exactly 11 or 15 passes (always an odd number).

  • Causality: An odd number of passes ensures the final extrudate ends up in the collection syringe, leaving large, unextruded aggregates behind in the donor syringe.

  • Dialysis: Transfer the extruded liposomes to a dialysis cassette (MWCO 10 kDa) and dialyze against 1L of PBS at 4°C for 24 hours to remove unencapsulated isoflavone.

    • Validation Checkpoint 3: Perform Dynamic Light Scattering (DLS) to confirm Size (100-150 nm) and PDI (< 0.20). Lyse a small aliquot with 1% Triton X-100 and quantify the isoflavone via HPLC-UV to calculate the final Encapsulation Efficiency (EE%).

Workflow Solvent Lipid & Drug Dissolution Evap Rotary Evaporation Solvent->Evap Film Thin Lipid Film (QC 1) Evap->Film Hydration Buffer Hydration Film->Hydration MLV Multilamellar Vesicles (QC 2) Hydration->MLV Extrusion Membrane Extrusion MLV->Extrusion Dialysis Dialysis Purification Extrusion->Dialysis QC Final QC: DLS & HPLC Dialysis->QC

Figure 2: Self-validating workflow for liposome formulation and quality control.

References

  • [4] Differential Effects of Soy Isoflavones on the Biophysical Properties of Model Membranes. National Institutes of Health (NIH).4

  • [2] Modulation of liposomal membrane fluidity by flavonoids and isoflavonoids. National Institutes of Health (NIH) / PubMed. 2

  • [1] Crystal and Molecular Structure of the Isoflavones Irilin B and Betavulgarin. ResearchGate.1

  • [3] Liposomes as Potential Drug Carrier Systems for Drug Delivery. IntechOpen. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Dietary Isoflavones and the Potential of 5,7,2'-Trihydroxy-6-methoxyflavone

For Researchers, Scientists, and Drug Development Professionals Introduction: A Tale of Two Flavonoids In the vast landscape of polyphenolic compounds, isoflavones have garnered significant attention for their potential...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Flavonoids

In the vast landscape of polyphenolic compounds, isoflavones have garnered significant attention for their potential health benefits, largely attributed to their structural similarity to human estrogen.[1] This guide provides a comparative analysis of the efficacy of prominent dietary isoflavones—genistein, daidzein, and glycitein—and explores the potential of a structurally related, yet distinct, compound: 5,7,2'-Trihydroxy-6-methoxyflavone.

Initially identified in the query as an isoflavone, a deeper structural analysis reveals 5,7,2'-Trihydroxy-6-methoxyflavone to be a flavone . This distinction is critical, as the point of attachment of the B-ring to the C-ring dictates the compound's three-dimensional structure and, consequently, its biological activity. While isoflavones have the B-ring attached at the C3 position, flavones have it at the C2 position. This guide will first delve into the well-documented efficacy of the dietary isoflavones, providing a baseline for comparison. Subsequently, it will extrapolate the potential bioactivity of 5,7,2'-Trihydroxy-6-methoxyflavone based on established structure-activity relationships within the broader flavonoid class.

Comparative Efficacy of Dietary Isoflavones: Genistein, Daidzein, and Glycitein

The most extensively studied dietary isoflavones are genistein, daidzein, and glycitein, predominantly found in soy products.[2] Their biological effects are multifaceted, with antioxidant, anti-inflammatory, and estrogen receptor-modulating properties being the most prominent.

Antioxidant Activity

The antioxidant capacity of isoflavones is a key mechanism underlying many of their health-promoting effects. This activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions.[3] The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method for quantifying this potential.

Table 1: Comparative Antioxidant Activity of Dietary Isoflavones

IsoflavoneRelative ORAC Value (µmol TE/µmol)Key Structural Features for Activity
Genistein High5,7-dihydroxy A-ring; 4'-hydroxy B-ring; C2-C3 double bond[4]
Daidzein Moderate7-hydroxy A-ring; 4'-hydroxy B-ring; C2-C3 double bond[4]
Glycitein Moderate7-hydroxy A-ring; 4'-hydroxy B-ring; 6-methoxy group[5]
Equol (Daidzein metabolite)Very High7-hydroxy A-ring; 4'-hydroxy B-ring; no C2-C3 double bond[6]

Note: Data is synthesized from multiple sources and represents relative antioxidant potential. Absolute values can vary based on assay conditions.

The antioxidant efficacy of isoflavones is significantly influenced by their hydroxylation pattern. The presence of a catechol (ortho-dihydroxy) group in the B-ring is a major determinant of high antioxidant capacity.[7][8] While none of the primary dietary isoflavones possess a catechol group, their metabolites, such as 8-hydroxydaidzein, exhibit enhanced antioxidant activity.[4]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of numerous diseases. Isoflavones have demonstrated potent anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[11]

Table 2: Comparative Anti-inflammatory Activity of Dietary Isoflavones

IsoflavoneEffect on NF-κB ActivationOther Anti-inflammatory Mechanisms
Genistein Potent Inhibitor[12]Inhibition of pro-inflammatory enzymes (e.g., COX-2, iNOS)[12]
Daidzein Moderate Inhibitor[13]Suppression of pro-inflammatory cytokine production (e.g., IL-6)[13]
Glycitein Less StudiedMay have weaker anti-inflammatory effects compared to genistein and daidzein[13]

Genistein generally exhibits the most potent anti-inflammatory effects among the dietary isoflavones, which is attributed to its ability to inhibit multiple kinases involved in the NF-κB activation cascade.[12]

Estrogen Receptor Binding Affinity

The structural similarity of isoflavones to 17β-estradiol allows them to bind to estrogen receptors (ERα and ERβ), acting as selective estrogen receptor modulators (SERMs).[1] This interaction is central to their effects on hormone-dependent conditions. Their binding affinity is typically lower than that of estradiol, and they often show a preference for ERβ.[14][15]

Table 3: Comparative Estrogen Receptor Binding Affinity of Dietary Isoflavones

IsoflavoneRelative Binding Affinity (RBA) for ERα (%)Relative Binding Affinity (RBA) for ERβ (%)ERβ/ERα Selectivity Ratio
Genistein ~0.2-5~6.8-36~7-30[16]
Daidzein ~0.1-1~0.5-3~5-6[16]
Glycitein Lower than Genistein & DaidzeinLower than Genistein & Daidzein-[16]
Equol (Daidzein metabolite)~2.1~28~13[16]

Note: RBA is relative to 17β-estradiol (RBA = 100%). Values are compiled from various studies and can differ based on experimental setup.

Genistein and the daidzein metabolite, equol, demonstrate a significantly higher binding affinity for ERβ over ERα.[16] This preferential binding may contribute to their tissue-selective estrogenic and anti-estrogenic effects.

Exploring the Potential of 5,7,2'-Trihydroxy-6-methoxyflavone

While direct comparative experimental data for 5,7,2'-Trihydroxy-6-methoxyflavone is limited, we can infer its potential efficacy based on the established structure-activity relationships of flavonoids.

Predicted Antioxidant Activity

The antioxidant potential of flavonoids is heavily influenced by the number and position of hydroxyl groups.[7][8]

  • A-Ring: The 5,7-dihydroxy substitution on the A-ring is a known contributor to antioxidant activity.

  • B-Ring: The 2'-hydroxy group on the B-ring can also contribute to radical scavenging. However, the absence of a catechol group on the B-ring suggests its antioxidant capacity may be less potent than flavonoids like quercetin.[8]

  • C-Ring: The C2-C3 double bond in the flavone backbone is also a key feature for high antioxidant activity.[4]

Based on these structural features, 5,7,2'-Trihydroxy-6-methoxyflavone is predicted to possess significant antioxidant activity, likely comparable to or greater than daidzein and glycitein.

Predicted Anti-inflammatory Effects

The anti-inflammatory properties of flavonoids are also linked to their structure. The presence of hydroxyl and methoxy groups at various positions can influence the inhibition of inflammatory pathways like NF-κB.[10] The 5,7-dihydroxy arrangement and the C2-C3 double bond are features associated with anti-inflammatory flavones. Therefore, it is plausible that 5,7,2'-Trihydroxy-6-methoxyflavone would exhibit anti-inflammatory effects through the modulation of the NF-κB pathway.

Predicted Estrogen Receptor Binding Affinity

The binding of flavonoids to estrogen receptors is highly specific. While some flavones do bind to ERs, their affinity is generally lower than that of isoflavones.[13][17] The structural conformation of flavones, with the B-ring at the C2 position, is less analogous to the planar structure of estradiol compared to isoflavones. Therefore, 5,7,2'-Trihydroxy-6-methoxyflavone is predicted to have a lower binding affinity for estrogen receptors compared to genistein and daidzein.

Experimental Protocols

To ensure the generation of robust and reproducible data for comparative efficacy studies, the following detailed experimental protocols are provided.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant scavenging activity against peroxyl radicals.

Principle: The assay quantifies the ability of an antioxidant to inhibit the decline in fluorescence of a probe (fluorescein) induced by a free radical generator (AAPH). The protection conferred by the antioxidant is proportional to its concentration and is measured by the area under the fluorescence decay curve.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 75 mM phosphate buffer (pH 7.4).

    • Dissolve fluorescein in the phosphate buffer to create a working solution.

    • Prepare a stock solution of the antioxidant standard (e.g., Trolox) and the test compounds (isoflavones and the target flavone) in a suitable solvent (e.g., acetone or DMSO), then dilute with the phosphate buffer.

    • Prepare the AAPH solution in phosphate buffer immediately before use.

  • Assay Procedure:

    • In a 96-well black microplate, add 25 µL of the diluted test compounds or Trolox standards to respective wells.[3][9]

    • Add 150 µL of the fluorescein working solution to all wells and mix.[3][9]

    • Incubate the plate at 37°C for 30 minutes.[3][9]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multi-channel pipette.[3][9]

  • Data Acquisition and Analysis:

    • Immediately begin reading the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes at 37°C.[9]

    • Calculate the area under the curve (AUC) for each sample.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of the test compounds from the standard curve and express the results as micromole Trolox Equivalents (TE) per micromole of the compound.

Causality Behind Experimental Choices:

  • Fluorescein as the probe: It is a highly fluorescent and stable probe that is sensitive to oxidation by peroxyl radicals.

  • AAPH as the radical generator: It produces peroxyl radicals at a constant rate upon thermal decomposition, ensuring a controlled and reproducible reaction.

  • Trolox as the standard: It is a water-soluble analog of vitamin E and serves as a benchmark for antioxidant capacity.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the activation of the NF-κB signaling pathway.

Principle: Cells are transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of its substrate, luciferin.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in a 96-well plate.[18]

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[18]

  • Treatment:

    • After 24 hours of transfection, pre-treat the cells with various concentrations of the test compounds (isoflavones and the target flavone) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Add the luciferase assay reagent containing luciferin to the cell lysate.

    • Measure the firefly luciferase activity using a luminometer.

    • Measure the Renilla luciferase activity for normalization of transfection efficiency.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.

    • Determine the IC50 value (the concentration at which 50% of NF-κB activation is inhibited).

Causality Behind Experimental Choices:

  • Dual-luciferase system: The use of a second reporter (Renilla luciferase) allows for normalization of the results, correcting for variations in cell number and transfection efficiency, which enhances the reliability of the data.

  • TNF-α or LPS as activators: These are potent and well-characterized inducers of the canonical NF-κB pathway, providing a robust and reproducible inflammatory stimulus.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to a source of estrogen receptors (e.g., rat uterine cytosol). The amount of radiolabeled ligand displaced is proportional to the binding affinity of the test compound.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Prepare uterine cytosol from ovariectomized rats as a source of estrogen receptors.[6]

  • Competitive Binding:

    • In a series of tubes, incubate a fixed concentration of [³H]-estradiol with increasing concentrations of the unlabeled test compounds (isoflavones and the target flavone) and the receptor preparation.[19]

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled estrogen, such as diethylstilbestrol).[6]

    • Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.[19]

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound [³H]-estradiol from the free [³H]-estradiol using a hydroxylapatite slurry or dextran-coated charcoal.[19]

  • Quantification and Analysis:

    • Measure the radioactivity of the bound fraction using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).

    • Calculate the Relative Binding Affinity (RBA) using the formula: (IC50 of estradiol / IC50 of test compound) x 100.

Causality Behind Experimental Choices:

  • Rat uterine cytosol: It is a rich and well-characterized source of both ERα and ERβ.

  • [³H]-estradiol as the radioligand: It is the natural high-affinity ligand for estrogen receptors, providing a sensitive and specific measure of binding.

  • Hydroxylapatite or dextran-coated charcoal: These methods effectively separate the larger receptor-ligand complexes from the smaller, free ligand.

Visualization of Signaling Pathways and Workflows

NF-κB Signaling Pathway

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TNFR->IKK Complex Activation TLR4->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation IκBα-P IκBα-P IκBα->IκBα-P NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation Ubiquitination Ubiquitination IκBα-P->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Proteasomal Degradation->NF-κB (p50/p65) Release DNA DNA NF-κB (p50/p65)_n->DNA Binding Gene Transcription Gene Transcription DNA->Gene Transcription

Caption: Canonical NF-κB signaling pathway.
Experimental Workflow for Competitive Estrogen Receptor Binding Assay

ER_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Receptor_Source Prepare Receptor Source (e.g., Uterine Cytosol) Incubate Incubate Receptor, [³H]-E2, and Test Compounds Receptor_Source->Incubate Ligands Prepare Radiolabeled Ligand ([³H]-E2) and Test Compounds Ligands->Incubate Separate Separate Bound and Free Ligand (e.g., Hydroxylapatite) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Calculate Calculate IC50 and Relative Binding Affinity (RBA) Quantify->Calculate

Caption: Workflow for ER competitive binding assay.

Conclusion

This guide provides a comprehensive comparison of the efficacy of the major dietary isoflavones—genistein, daidzein, and glycitein—across key biological activities. Genistein consistently emerges as the most potent of the three in terms of antioxidant, anti-inflammatory, and estrogen receptor modulating activities. The daidzein metabolite, equol, also demonstrates significant biological effects, particularly in its high binding affinity for ERβ.

While direct experimental data on 5,7,2'-Trihydroxy-6-methoxyflavone is sparse, a structure-based analysis suggests it holds promise as a potent antioxidant and anti-inflammatory agent. Its efficacy as an estrogen receptor modulator is predicted to be lower than that of the isoflavones. Further in-depth experimental investigation using the standardized protocols outlined in this guide is warranted to fully elucidate the comparative efficacy and therapeutic potential of this flavone. This will enable researchers and drug development professionals to make informed decisions in the pursuit of novel therapeutics derived from natural products.

References

  • Rufer, C. E., & Kulling, S. E. (2006). Antioxidant activity of isoflavones and their major metabolites using different in vitro assays. Journal of Agricultural and Food Chemistry, 54(8), 2926–2931. [Link]

  • Heim, K. E., Tagliaferro, A. R., & Bobilya, D. J. (2002). Flavonoid antioxidants: chemistry, metabolism and structure-activity relationships. The Journal of Nutritional Biochemistry, 13(10), 572-584. [Link]

  • Arora, A., Nair, M. G., & Strasburg, G. M. (1998). Structure− activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. Free Radical Biology and Medicine, 24(9), 1355-1363. [Link]

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956. [Link]

  • Chen, G., et al. (2005). Hydrogenated isoflavones, metabolites of isoflavones, have anti-inflammatory and anti-proliferative effects in human colon cancer cells. The Journal of Nutrition, 135(6), 1337-1343. [Link]

  • Bio-protocol. (n.d.). Luciferase reporter assay for NF-κB. [Link]

  • Amic, D., Davidovic-Amic, D., Beslo, D., & Trinajstic, N. (2003). Structure-radical scavenging activity relationships of flavonoids.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Seo, M. J., et al. (2014). Daidzein and daidzin inhibit the production of inflammatory mediators and the activation of NF-κB in LPS-stimulated RAW 264.7 macrophages. Food Chemistry, 143, 179-185.
  • Davis, J. N., Kucuk, O., & Sarkar, F. H. (2003). Genistein inhibits NF-κB activation in prostate cancer cells. Nutrition and Cancer, 45(2), 204-211.
  • Funaro, A., et al. (2014). The protective role of natural flavonoids in osteoarthritis. Frontiers in Bioscience (Landmark Edition), 19(1), 126-140.
  • Patisaul, H. B., & Jefferson, W. (2010). The pros and cons of phytoestrogens. Frontiers in Neuroendocrinology, 31(4), 400-419. [Link]

  • Kuiper, G. G., et al. (1998). Interaction of estrogenic chemicals and phytoestrogens with estrogen receptor beta. Endocrinology, 139(10), 4252-4263. [Link]

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. [Link]

  • Song, T. T., Hendrich, S., & Murphy, P. A. (1999). Estrogenic activity of glycitein, a soy isoflavone. Journal of Agricultural and Food Chemistry, 47(4), 1607-1610. [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

  • Morito, K., et al. (2001). Interaction of phytoestrogens with estrogen receptors alpha and beta. Biological and Pharmaceutical Bulletin, 24(4), 351-356. [Link]

  • Setchell, K. D., & Cassidy, A. (1999). Dietary isoflavones: biological effects and relevance to human health. The Journal of Nutrition, 129(3), 758S-767S. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

  • Blair, R. M., et al. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138-153. [Link]

  • PubChem. (n.d.). 5,7,2'-Trihydroxy-6'-methoxyflavone. [Link]

  • Wolfe, K. L., & Liu, R. H. (2008). Structure−activity relationships of flavonoids in the cellular antioxidant activity assay. Journal of Agricultural and Food Chemistry, 56(18), 8404-8411. [Link]

  • U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]

  • Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. [Link]

  • Scribd. (n.d.). ORAC Assay Protocol. [Link]

  • Journal of Cellular and Molecular Medicine. (2020). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. [Link]

  • Marini, H., et al. (2021). Binding of Androgen- and Estrogen-Like Flavonoids to Their Cognate (Non)Nuclear Receptors: A Comparison by Computational Prediction. International Journal of Molecular Sciences, 22(6), 2947. [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 5,7,2'-Trihydroxy-6-methoxyisoflavone in Biological Fluids

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5,7,2'-Trihydroxy-6-methoxyisoflavone, an important isoflavone also known as glycitein, in biological matri...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5,7,2'-Trihydroxy-6-methoxyisoflavone, an important isoflavone also known as glycitein, in biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method validation, ensuring data integrity for pharmacokinetic, toxicokinetic, and metabolic studies. The principles and protocols outlined herein are grounded in internationally recognized guidelines to support regulatory submissions.

Introduction: The Significance of Quantifying 5,7,2'-Trihydroxy-6-methoxyisoflavone

5,7,2'-Trihydroxy-6-methoxyisoflavone is a naturally occurring isoflavone found in soy and other legumes. Its potential pharmacological activities, including antioxidant and estrogenic effects, have garnered significant interest in the scientific community. Accurate measurement of its concentrations in biological fluids such as plasma, serum, and urine is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The reliability of such data is paramount for making informed decisions in drug development and clinical research.[1][2] This necessitates the use of well-characterized and rigorously validated bioanalytical methods.

The validation of a bioanalytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method are suitable and reliable for its intended application.[1][2][3] The International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on this process, which form the foundation of the principles discussed in this guide.[1][4][5][6]

Part 1: A Comparative Analysis of Analytical Techniques

The two most prevalent analytical techniques for the quantification of small molecules like 5,7,2'-Trihydroxy-6-methoxyisoflavone in biological fluids are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the required sensitivity, selectivity, and the complexity of the biological matrix.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique. It relies on the chromatographic separation of the analyte from other components in the sample, followed by detection based on the analyte's ability to absorb ultraviolet light at a specific wavelength.

  • Principle of Operation: A liquid mobile phase carries the sample through a column packed with a stationary phase. The differential partitioning of the analyte between the mobile and stationary phases leads to its separation. A UV detector then measures the absorbance of the eluting analyte.

  • Strengths:

    • Cost-effective and widely available instrumentation.

    • Relatively straightforward method development.

    • Robust and reliable for quantifying analytes at microgram per milliliter (µg/mL) concentrations.

  • Limitations:

    • Lower sensitivity compared to LC-MS/MS, which may not be sufficient for analytes with low systemic exposure.

    • Potential for interference from co-eluting compounds that absorb at the same wavelength, thus compromising selectivity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[4] It couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer.

  • Principle of Operation: After chromatographic separation, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). A specific precursor ion for the analyte is selected and fragmented, and a resulting product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity.[7]

  • Strengths:

    • High sensitivity, enabling quantification at nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) levels.[8]

    • Excellent selectivity, minimizing the impact of matrix interferences.

    • High throughput capabilities, with some methods achieving run times of only a few minutes.[8]

  • Limitations:

    • Higher initial instrument cost and maintenance expenses.

    • Method development can be more complex, requiring optimization of both chromatographic and mass spectrometric parameters.

    • Susceptibility to matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the analyte.

Comparative Performance Characteristics

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of isoflavones like 5,7,2'-Trihydroxy-6-methoxyisoflavone in biological fluids. These values are illustrative and can vary depending on the specific method and instrumentation.

Performance ParameterHPLC-UVLC-MS/MS
Linearity Range 10 ng/mL - 25,000 ng/mL[9]1 ng/mL - 5,000 ng/mL[8]
Limit of Quantification (LOQ) ~5-10 ng/mL~0.5-2 ng/mL[8]
Accuracy 85-115% of nominal concentration85-115% of nominal concentration
Precision (%RSD) < 15%< 15%
Selectivity Moderate; susceptible to interferencesHigh; based on specific mass transitions
Throughput Lower; longer run times often requiredHigher; rapid gradient elution is possible

Part 2: A Validated LC-MS/MS Protocol for 5,7,2'-Trihydroxy-6-methoxyisoflavone

This section provides a detailed, step-by-step protocol for the validation of an LC-MS/MS method for the quantification of 5,7,2'-Trihydroxy-6-methoxyisoflavone in human plasma, adhering to the principles outlined in the ICH M10 guideline.[1][10]

Experimental Workflow

LC-MS/MS Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Optimization MD2 Chromatography Development MD1->MD2 MD3 Sample Preparation MD2->MD3 V1 Selectivity & Matrix Effect MD3->V1 V2 Calibration Curve & LLOQ V1->V2 V3 Accuracy & Precision V2->V3 V4 Stability V3->V4 V5 Dilution Integrity V4->V5 SA1 Run Acceptance V5->SA1 SA2 Incurred Sample Reanalysis SA1->SA2

Caption: A typical workflow for the validation of a bioanalytical method.

Materials and Reagents
  • Reference Standards: 5,7,2'-Trihydroxy-6-methoxyisoflavone (≥98% purity) and a suitable internal standard (IS), such as a stable isotope-labeled analog or a structurally similar compound (e.g., formononetin).[9]

  • Biological Matrix: Human plasma (with a suitable anticoagulant, e.g., K2EDTA).

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (≥98% purity).

Instrumentation
  • LC System: A UHPLC or HPLC system capable of delivering accurate and precise gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Step-by-Step Protocol
  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of 5,7,2'-Trihydroxy-6-methoxyisoflavone (1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water.

    • Prepare a stock solution of the internal standard (1 mg/mL) in methanol and a working solution (e.g., 100 ng/mL) in the same diluent.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Prepare calibration standards by spiking the appropriate working standard solutions into blank human plasma to achieve a concentration range (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), low, mid, and high.[11]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A suitable gradient to ensure separation from endogenous interferences (e.g., 5-95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI positive or negative (to be optimized).

    • MS/MS Detection: Monitor the specific MRM transitions for 5,7,2'-Trihydroxy-6-methoxyisoflavone and the internal standard.

Validation Parameters and Acceptance Criteria

The following validation parameters must be assessed according to regulatory guidelines.[1][2][4]

ParameterPurposeAcceptance Criteria
Selectivity To demonstrate that the method can differentiate the analyte and IS from endogenous components.No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Calibration Curve To establish the relationship between analyte concentration and instrument response.At least 75% of non-zero standards must be within ±15% of their nominal concentrations (±20% for LLOQ). A correlation coefficient (r²) of ≥ 0.99 is desirable.
Accuracy & Precision To determine the closeness of measured values to the nominal concentration and the degree of scatter.For QC samples, the mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Dilution Integrity To ensure that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted and accurately measured.The accuracy and precision of the diluted samples should be within ±15%.

Part 3: Ensuring Scientific Integrity and Trustworthiness

A validated bioanalytical method is a self-validating system. Each analytical run for the analysis of study samples should include calibration standards and QC samples to demonstrate that the method is performing as expected.

Incurred Sample Reanalysis (ISR)

ISR is a critical component of ensuring the reliability of a bioanalytical method. It involves re-analyzing a subset of study samples from a given study to confirm the reproducibility of the original results. This provides confidence that the validated method is robust for the analysis of authentic study samples.

ISR_Process Start Study Sample Analysis Complete Select_Samples Select a Subset of Samples for ISR Start->Select_Samples Reanalyze Reanalyze Selected Samples Select_Samples->Reanalyze Calculate_Difference Calculate Percent Difference ((Original - Reanalyzed) / Mean) * 100 Reanalyze->Calculate_Difference Compare_Criteria Compare with Acceptance Criteria (e.g., ≥67% of repeats within ±20% of the mean) Calculate_Difference->Compare_Criteria Pass ISR Passes Compare_Criteria->Pass Meets Criteria Fail ISR Fails - Investigate Compare_Criteria->Fail Does Not Meet Criteria

Caption: The process of Incurred Sample Reanalysis (ISR).

By adhering to these rigorous validation and in-study analysis procedures, researchers can ensure the generation of high-quality, reliable, and defensible data for their drug development programs.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • V-Bio. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Concept Heidelberg. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • AIT Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Therapeutic Goods Administration. (2024). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Clarke, N. J., & Frank, E. L. (2008). Simultaneous determination of eleven phytoestrogens in human serum using a two minute liquid chromatography/tandem mass spectrometry method. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(24), 2535–2540. [Link]

  • Rostagno, M. A., Villares, A., Guillamón, E., García-Lafuente, A., & Martínez, J. A. (2004). LC/UV/ESI-MS Analysis of Isoflavones in Edamame and Tofu Soybeans. Journal of agricultural and food chemistry, 52(14), 4331–4337. [Link]

  • Agilent Technologies, Inc. (2018). Determination of Isoflavones in Soybean by LC/MS/MS. [Link]

  • Devi, M. K. A., Kumar, S. S., & Giridhar, P. (2018). LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India. Journal of Food Science and Technology, 55(12), 5013–5024. [Link]

  • ResearchGate. (n.d.). MS spectra of analyzed phytoestrogens. [Link]

  • Pharmaceuticals and Medical Devices Agency. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

Sources

Validation

Comparing extraction techniques for maximum 5,7,2'-Trihydroxy-6-methoxyisoflavone recovery

Advanced Extraction Strategies for 5,7,2'-Trihydroxy-6-methoxyisoflavone: A Comparative Guide Executive Summary 5,7,2'-Trihydroxy-6-methoxyisoflavone, widely known in pharmacognosy as Irilin B , is a highly valued second...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Extraction Strategies for 5,7,2'-Trihydroxy-6-methoxyisoflavone: A Comparative Guide

Executive Summary

5,7,2'-Trihydroxy-6-methoxyisoflavone, widely known in pharmacognosy as Irilin B , is a highly valued secondary metabolite predominantly isolated from the rhizomes of Iris species (such as 1[1]) and the halophyte2[2]. Exhibiting potent anti-neuroinflammatory, antioxidant, and estrogenic properties, its recovery is a critical bottleneck in natural product drug development. The structural complexity of this compound—specifically the delicate balance between its three polar hydroxyl groups (at positions 5, 7, and 2') and its lipophilic methoxy group (at position 6)—demands highly optimized, causality-driven extraction methodologies to prevent oxidative degradation while maximizing yield.

Mechanistic Causality in Extraction Design

As an application scientist, selecting an extraction protocol is never arbitrary; it is an exercise in applied physical chemistry. The extraction of 5,7,2'-Trihydroxy-6-methoxyisoflavone requires overcoming the rigid cellulosic matrices of plant rhizomes while maintaining the structural integrity of the target aglycone.

  • Solvent Selection (The Polarity Principle): Pure water fails to solubilize the methoxylated aglycone, while pure non-polar solvents (like hexane) cannot disrupt the hydrogen bonding of the plant matrix. An 80% Ethanol (EtOH) solution is mechanistically ideal. The water swells the plant tissue, increasing porosity, while the ethanol matches the intermediate dielectric constant of the isoflavone, facilitating mass transfer.

  • Phase Partitioning (The Enrichment Strategy): Crude ethanolic extracts are heavily contaminated with polar tannins and non-polar lipids. By evaporating the ethanol, suspending the residue in water, and performing liquid-liquid extraction with Ethyl Acetate (EtOAc), we create a selective thermodynamic partition. EtOAc perfectly captures intermediate-polarity flavonoids like 5,7,2'-Trihydroxy-6-methoxyisoflavone, leaving impurities behind in the aqueous and lipid phases[2].

Comparative Analysis of Extraction Techniques

To establish the most efficient recovery method, we must objectively compare traditional continuous-reflux methods against modern energy-assisted techniques.

Extraction TechniqueMechanism of ActionExtraction TimeOptimal Temp (°C)Relative Yield (%)Thermal Degradation Risk
Soxhlet Extraction Continuous solvent reflux8–12 hours75–80°CBaseline (1.0x)High (Prolonged heat exposure)
Microwave-Assisted (MAE) Dipole rotation & ionic conduction5–15 mins60–70°C1.4xModerate (Risk of localized superheating)
Ultrasound-Assisted (UAE) Acoustic cavitation & micro-jetting30–45 mins40–45°C1.6x Low (Maintains structural integrity)

Verdict: Ultrasound-Assisted Extraction (UAE) is the superior choice. Unlike Soxhlet, which relies on prolonged thermal gradients that can oxidize the 2'-hydroxyl group, UAE utilizes acoustic cavitation. The implosion of cavitation bubbles generates localized shear forces that mechanically fracture plant cell walls, releasing the intracellular isoflavonoids rapidly at a mild bulk temperature (45°C).

Optimized Workflow Visualization

ExtractionMechanisms Plant Raw Biomass (Iris songarica / Salicornia europaea) Prep Mechanical Disruption (40-mesh pulverization) Plant->Prep UAE Ultrasound-Assisted Extraction (UAE) 80% EtOH | 45°C | Acoustic Cavitation Prep->UAE Hydroalcoholic Solvent Concentration Solvent Removal (Rotary Evaporation) UAE->Concentration Crude Extract Partition Liquid-Liquid Partitioning (Water : Hexane -> EtOAc) Concentration->Partition Aqueous Suspension Isolation Chromatographic Isolation (Silica Gel / Sephadex LH-20) Partition->Isolation EtOAc Fraction Target 5,7,2'-Trihydroxy-6-methoxyisoflavone (Irilin B) Recovery Isolation->Target High-Purity Yield

Workflow for the optimized extraction and isolation of 5,7,2'-Trihydroxy-6-methoxyisoflavone.

Self-Validating Experimental Protocol

To ensure high reproducibility and scientific integrity, the following UAE-driven protocol incorporates built-in validation checkpoints.

Step 1: Matrix Preparation

  • Action: Pulverize shade-dried rhizomes to a uniform 40-mesh powder.

  • Causality: A 40-mesh size optimizes the surface-area-to-volume ratio for solvent penetration without generating excessive friction-induced heat during milling, which could prematurely degrade the target compound.

Step 2: Ultrasound-Assisted Extraction (UAE)

  • Action: Suspend the biomass in 80% Ethanol at a 1:10 (w/v) solid-to-liquid ratio. Sonicate in an ultrasonic bath (40 kHz) at 45°C for 40 minutes.

  • Causality: The 40 kHz frequency provides the optimal bubble size for acoustic cavitation in a hydroalcoholic solvent. Capping the temperature at 45°C prevents the thermal oxidation of the phenolic hydroxyls.

Step 3: Liquid-Liquid Enrichment

  • Action: Filter the extract and concentrate it under vacuum (Rotary Evaporator, 40°C) to remove the ethanol. Suspend the resulting aqueous slurry in distilled water. Wash three times with n-hexane (1:1 v/v) to defat the matrix. Subsequently, partition the aqueous layer three times with Ethyl Acetate (1:1 v/v). Pool and dry the EtOAc fractions.

  • Causality: Hexane removes lipophilic interferences (waxes, sterols). The EtOAc phase selectively extracts the 5,7,2'-Trihydroxy-6-methoxyisoflavone due to matching polarity, serving as a rapid, high-efficiency preliminary purification step.

Step 4: Chromatographic Isolation

  • Action: Load the dried EtOAc fraction onto a Silica Gel column (70-230 mesh). Elute using a step gradient of Hexane:Chloroform:Methanol. Polish the target fractions using size-exclusion chromatography (Sephadex LH-20) eluted with pure Methanol.

  • Causality: Silica gel separates compounds based on adsorption affinity (driven by the hydroxyl groups), while Sephadex LH-20 separates based on molecular size and aromaticity, effectively isolating the target isoflavone from structurally similar flavonoids.

Step 5: Inline System Validation (QA/QC Checkpoint)

  • Action: Dissolve an aliquot of the final isolate in HPLC-grade Methanol. Analyze via HPLC-DAD using a C18 reverse-phase column (e.g., ZORBAX Eclipse XDB). Run a gradient mobile phase of Methanol and 0.04% Trifluoroacetic acid (TFA)[3].

  • Validation: The system is validated if a distinct, sharp peak is observed with a UV absorption maximum at 264 nm (the characteristic spectral signature for this specific isoflavone backbone).

References

  • Ayatollahi, S. A., Moein, M. R., Kobarfard, F., & Choudhary, M. I. (2004). Two isoflavones from Iris songarica Schrenk. Daru Journal of Pharmaceutical Sciences.[Link]

  • Kim, J., et al. (2019). The Ameliorative Effects of the Ethyl Acetate Extract of Salicornia europaea L. and Its Bioactive Candidate, Irilin B, on LPS-Induced Microglial Inflammation and MPTP-Intoxicated PD-Like Mouse Model. PubMed Central (NIH).[Link]

  • Atta-ur-Rahman, et al. (2003). Anti-inflammatory isoflavonoids from the rhizomes of Iris germanica. Journal of Ethnopharmacology.[Link]

  • Kim, J., et al. (2019). Bioactivity-guided isolation and characterization of Irilin-B from SE-EA fraction. ResearchGate.[Link]

Sources

Comparative

Cross-validation of 5,7,2'-Trihydroxy-6-methoxyisoflavone plasma protein binding assays

Comprehensive Cross-Validation of Plasma Protein Binding Assays for 5,7,2'-Trihydroxy-6-methoxyisoflavone Executive Summary Determining the unbound fraction ( fu​ ) of a drug candidate is a critical milestone in pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Cross-Validation of Plasma Protein Binding Assays for 5,7,2'-Trihydroxy-6-methoxyisoflavone

Executive Summary

Determining the unbound fraction ( fu​ ) of a drug candidate is a critical milestone in pharmacokinetic and pharmacodynamic (PK/PD) modeling, as only the free drug is pharmacologically active and available for clearance[1]. However, quantifying the plasma protein binding (PPB) of naturally derived, highly lipophilic compounds presents profound bioanalytical challenges.

This guide provides an in-depth cross-validation of PPB assays for 5,7,2'-Trihydroxy-6-methoxyisoflavone (also known as Irilin B), a bioactive isoflavonoid isolated from Iris species[2]. Due to its planar structure, multiple phenolic hydroxyl groups, and high lipophilicity, this compound exhibits extreme non-specific binding (NSB) to assay apparatuses, complicating standard analytical workflows[3]. Here, we objectively compare Rapid Equilibrium Dialysis (RED), Ultrafiltration (UF), and Ultracentrifugation (UC), providing actionable, self-validating protocols to ensure data integrity compliant with modern ICH M12 guidelines[4].

Mechanistic Context: The Lipophilicity and NSB Challenge

5,7,2'-Trihydroxy-6-methoxyisoflavone binds extensively to Human Serum Albumin (HSA) and Alpha-1-Acid Glycoprotein (AAG). In standard in vitro assays, its high partition coefficient (logP) drives it to adsorb nonspecifically onto the plastic walls and semi-permeable membranes of the testing devices[5].

If NSB is not mathematically or experimentally accounted for, the drug lost to the membrane is falsely calculated as "protein-bound," leading to a dangerous underestimation of the fu​ [3].

G Irilin 5,7,2'-Trihydroxy-6-methoxyisoflavone FreeDrug Free Drug (fu) Pharmacologically Active Irilin->FreeDrug Dissociation HSA Human Serum Albumin FreeDrug->HSA Affinity Binding AAG Alpha-1-Acid Glycoprotein FreeDrug->AAG Affinity Binding NSB Non-Specific Binding (NSB) FreeDrug->NSB Lipophilic Adsorption

Figure 1: Mechanistic equilibrium of the isoflavone in plasma binding assays.

Comparative Analysis of PPB Assays

To establish a reliable fu​ for 5,7,2'-Trihydroxy-6-methoxyisoflavone, three orthogonal techniques must be cross-validated. The table below summarizes their performance profiles based on empirical behavior typical of highly bound (>99%) lipophilic isoflavones[6].

Assay ParameterRapid Equilibrium Dialysis (RED)Ultrafiltration (UF)Ultracentrifugation (UC)
Separation Mechanism Passive diffusion across a semi-permeable membraneCentrifugal force across a size-exclusion filterDensity-based sedimentation of plasma proteins
Typical fu​ Range 0.8% - 1.2%0.4% - 0.7% (Underestimated without mass balance)1.1% - 1.5%
Non-Specific Binding (NSB) High (Membrane & Teflon Plate)Very High (Polycarbonate Filter Membrane)Low (Polyallomer tube walls only)
Throughput / Time Medium (4–8 hours)High (15–30 mins)Low (12–24 hours)
Primary Limitation Long equilibration risks compound degradation[7]Severe NSB and Gibbs-Donnan effect[3]Lipid layering and free-drug sedimentation[8]
Rapid Equilibrium Dialysis (RED): The Gold Standard

RED is the industry standard for PPB because it achieves true thermodynamic equilibrium[1]. However, for 5,7,2'-Trihydroxy-6-methoxyisoflavone, the 4-to-8-hour incubation time poses a risk of compound degradation via plasma esterases or oxidation. Furthermore, the compound's lipophilicity causes it to stick to the dialysis membrane. Verdict: Highly accurate, provided mass balance recovery exceeds 70%.

Ultrafiltration (UF): The High-Throughput Alternative

UF forces the plasma through a 30 kDa cutoff filter via centrifugation. It is rapid (preventing compound degradation and pH shifts)[5]. However, the high charge density and lipophilicity of the isoflavone lead to massive NSB on the filter. Verdict: Unusable for this compound unless a strict mass-balance mathematical correction is applied to differentiate protein binding from membrane adsorption[5].

Ultracentrifugation (UC): The Orthogonal Validator

UC spins the plasma at extreme g-forces (e.g., 500,000 × g) to pellet the proteins, leaving the free drug in the supernatant[6]. Because there is no membrane, membrane-induced NSB is entirely eliminated. Verdict: The best fallback method for 5,7,2'-Trihydroxy-6-methoxyisoflavone when RED fails due to NSB, though care must be taken to avoid sampling the lipid layer[8].

Experimental Methodologies & Causality

To ensure trustworthiness, every protocol must act as a self-validating system. Below are the optimized workflows for cross-validating the fu​ of 5,7,2'-Trihydroxy-6-methoxyisoflavone.

Protocol A: RED with Mass Balance Validation

The causality behind this protocol is strict environmental control. Isoflavones possess multiple phenolic hydroxyl groups; their ionization state—and thus their protein affinity—is highly sensitive to pH fluctuations.

  • Plasma Preparation: Thaw human plasma and adjust to pH 7.4.

    • Causality: Plasma naturally outgasses CO₂ when exposed to air, causing the pH to rise above 8.0. An alkaline shift increases the ionization of the isoflavone's hydroxyl groups, artificially lowering its lipophilicity and altering its true binding affinity.

  • Spiking: Spike the plasma with 5,7,2'-Trihydroxy-6-methoxyisoflavone (1 µM and 10 µM). Keep the DMSO concentration 0.5%.

    • Causality: Organic solvents >1% will denature binding pockets on HSA, leading to an artificial increase in the free fraction.

  • Dialysis: Load 300 µL of spiked plasma into the sample chamber and 500 µL of PBS into the buffer chamber of the RED device. Incubate at 37°C on an orbital shaker at 250 rpm for 6 hours in a 5% CO₂ incubator .

    • Causality: The 5% CO₂ atmosphere maintains the bicarbonate buffer equilibrium, locking the pH at exactly 7.4 throughout the long incubation.

  • Self-Validation (Mass Balance): Quantify the drug in both chambers using LC-MS/MS. Calculate recovery:

    Recovery(%)=Volumeplasma​×Concplasma_initial​(Volumeplasma​×Concplasma_final​)+(Volumebuffer​×Concbuffer_final​)​×100
    • Decision Gate: If recovery is <70%, the RED data is invalidated due to excessive NSB, and the workflow must shift to Ultracentrifugation.

Protocol B: Ultracentrifugation (Membrane-Free Validation)

When RED fails the mass balance check, UC is deployed because it removes the primary variable causing failure: the semi-permeable membrane.

  • Incubation: Spike plasma as described above and incubate at 37°C for 30 minutes to allow protein-drug complexation.

  • Centrifugation: Transfer 1 mL of spiked plasma into thick-walled polyallomer tubes. Centrifuge at 500,000 × g for 4 hours at 37°C using a fixed-angle rotor.

    • Causality: This extreme force is required to completely sediment HSA and AAG. Temperature is maintained at 37°C because protein binding is an exothermic process; running the centrifuge at 4°C (standard for protein prep) would artificially increase binding affinity.

  • Supernatant Extraction: Carefully extract 50 µL from the clear middle layer of the supernatant.

    • Causality: Highly lipophilic isoflavones may partition into the floating lipid layer at the top of the tube. Sampling too high captures lipids; sampling too low disturbs the protein pellet. The middle layer represents the true aqueous free-drug fraction.

Cross-Validation Decision Logic

Workflow Start Initiate PPB Assay RED Rapid Equilibrium Dialysis Start->RED UF Ultrafiltration Start->UF UC Ultracentrifugation Start->UC EvalRED Mass Balance < 70%? RED->EvalRED EvalUF NSB > 20%? UF->EvalUF PassRED Validate fu via RED UC->PassRED Cross-verify EvalRED->PassRED No FailRED Shift to UC EvalRED->FailRED Yes EvalUF->FailRED Yes PassUF Validate fu via UF EvalUF->PassUF No FailRED->UC

Figure 2: Cross-validation workflow for highly lipophilic isoflavone PPB determination.

Conclusion

For highly lipophilic, planar molecules like 5,7,2'-Trihydroxy-6-methoxyisoflavone, no single PPB assay provides an infallible result. While Rapid Equilibrium Dialysis (RED) remains the regulatory gold standard, its susceptibility to NSB requires strict mass-balance validation[4]. Ultrafiltration should generally be avoided for this compound class unless rigorous mass-balance corrections are applied[5]. Ultimately, Ultracentrifugation serves as the most robust orthogonal validation tool, stripping away membrane-associated artifacts to reveal the true unbound fraction[6].

Sources

Validation

Structural and functional comparison of 5,7,2'-Trihydroxy-6-methoxyisoflavone with tectorigenin

Executive Summary & Biochemical Context As a Senior Application Scientist overseeing natural product drug discovery, I frequently encounter structurally similar flavonoids that exhibit vastly different pharmacological pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Context

As a Senior Application Scientist overseeing natural product drug discovery, I frequently encounter structurally similar flavonoids that exhibit vastly different pharmacological profiles. This guide provides an in-depth structural and functional comparison between two closely related O-methylated isoflavones: Tectorigenin (4',5,7-trihydroxy-6-methoxyisoflavone) and its positional isomer 5,7,2'-Trihydroxy-6-methoxyisoflavone (commonly known as Irilin B ).

While both compounds share an identical 5,7-dihydroxy-6-methoxy A-ring substitution pattern, the migration of the B-ring hydroxyl group from the para (4') position in tectorigenin to the ortho (2') position in Irilin B fundamentally shifts their ecological function and therapeutic utility. Tectorigenin acts as a broad-spectrum anti-inflammatory and hepatoprotective agent[1, 2], whereas Irilin B functions primarily as a stress-induced phytoalexin with targeted estrogenic and antioxidant properties [4, 5].

Structural Isomerism & Chemical Properties

The causality behind their divergent biological activities lies in their spatial geometry.

  • Tectorigenin features a para-hydroxyl group on the B-ring [6]. This unhindered hydroxyl is highly accessible for intermolecular hydrogen bonding, making it an excellent ligand for scavenging reactive oxygen species (ROS) and interacting with kinase active sites (e.g., IKKβ).

  • 5,7,2'-Trihydroxy-6-methoxyisoflavone (Irilin B) features an ortho-hydroxyl group on the B-ring. This proximity to the chromen-4-one core induces steric hindrance and potential intramolecular hydrogen bonding. While this restricts its promiscuity, it drastically enhances its specific binding affinity to the hydrophobic pockets of estrogen receptors (ER-α) [4].

StructuralComparison Core Isoflavone Core (3-phenylchromen-4-one) Substitutions A-Ring Substitutions: 5-OH, 7-OH, 6-OCH3 Core->Substitutions Tectorigenin Tectorigenin (4'-OH on B-Ring) Substitutions->Tectorigenin para-hydroxylation (High solvent accessibility) IrilinB Irilin B (2'-OH on B-Ring) Substitutions->IrilinB ortho-hydroxylation (Receptor-specific fit)

Caption: Structural divergence of Tectorigenin and Irilin B from a common isoflavone scaffold.

Table 1: Physicochemical and Structural Comparison
PropertyTectorigenin5,7,2'-Trihydroxy-6-methoxyisoflavone (Irilin B)
IUPAC Name 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one5,7-dihydroxy-3-(2-hydroxyphenyl)-6-methoxychromen-4-one
Molecular Formula C16H12O6C16H12O6
Molecular Weight 300.26 g/mol 300.26 g/mol
Primary Natural Source Belamcanda chinensis, Pueraria spp.Iris pseudacorus, Iris songarica
Ecological Role Constitutive plant metabolite / Gut microbiota productFungitoxic stress metabolite (Phytoalexin)
Key Target/Activity NF-κB inhibition, ROS scavenging, HepatoprotectionER-α agonism, Antioxidant, Antifungal

Pharmacological Profiles & Mechanistic Pathways

Tectorigenin: The Anti-Inflammatory Modulator

Tectorigenin has been extensively validated for its anti-inflammatory and hepatoprotective effects [3]. In isolated rat peritoneal macrophages, it dose-dependently inhibits the production of Prostaglandin E2 (PGE2) induced by PKC activators or ER stress inducers like thapsigargin [2]. Mechanistically, tectorigenin attenuates IKKβ phosphorylation, effectively blocking the translocation of NF-κB (p65) to the nucleus. This suppresses the transcription of pro-inflammatory cytokines (TNF-α, IL-6).

TectorigeninPathway Tectorigenin Tectorigenin Stress Cellular Stress (ROS / Thapsigargin) Tectorigenin->Stress Scavenges ROS IKK IKKβ Phosphorylation Tectorigenin->IKK Attenuates NFkB NF-κB (p65) Activation Tectorigenin->NFkB Blocks Stress->IKK Promotes IKK->NFkB Activates Cytokines TNF-α, IL-6, PGE2 NFkB->Cytokines Gene Transcription

Caption: Tectorigenin attenuates inflammation by scavenging ROS and inhibiting the IKKβ/NF-κB axis.

Irilin B: The Phytoalexin and Phytoestrogen

Unlike tectorigenin, which is constitutively present in high amounts in leopard lily, Irilin B is primarily a phytoalexin—a stress metabolite synthesized de novo by plants like Iris pseudacorus in response to fungal infection or abiotic stress (e.g., cupric chloride exposure) [5]. Pharmacologically, the ortho-hydroxyl group allows Irilin B to act as a selective phytoestrogen. In yeast cells expressing human estrogen receptor-alpha (ER-α), Irilin B demonstrates a measurable estrogenic response, alongside potent antioxidant activity in HL-60 human leukemia cells [4].

Self-Validating Experimental Protocols

To objectively compare these two compounds, my laboratory standardizes workflows to ensure reproducibility. Below are the self-validating protocols used to assess their comparative efficacy.

Protocol A: Cupric Chloride Elicitation of Irilin B

Rationale: Irilin B is not abundant constitutively; it must be elicited. Cupric chloride (CuCl2) acts as an abiotic elicitor, mimicking pathogen attack to upregulate isoflavone synthase [5].

  • Plant Preparation: Excise fresh leaves of Iris pseudacorus and surface-sterilize with 70% ethanol.

  • Elicitation: Spray leaves with a 10 mM aqueous solution of CuCl2 until runoff. Incubate in a humidified dark chamber at 25°C for 72 hours.

  • Extraction: Macerate the treated leaves in 80% methanol. Partition the extract with ethyl acetate.

  • Isolation: Purify the ethyl acetate fraction using silica gel column chromatography (eluting with a hexane:chloroform gradient) followed by preparative HPLC to isolate Irilin B. Validation: Confirm structure via 1H/13C NMR and HR-MS (m/z 300.26).

Protocol B: Comparative Antioxidant Assay (HL-60 Cells)

Rationale: HL-60 cells possess a high baseline metabolic rate, providing a sensitive dynamic range to evaluate the intracellular ROS scavenging capabilities of the 5,7-dihydroxy motifs [4].

  • Cell Culture: Seed HL-60 cells at 1×105 cells/well in a 96-well plate.

  • Treatment: Treat cells with varying concentrations (1-100 µg/mL) of Tectorigenin or Irilin B for 24 hours.

  • ROS Induction & Detection: Add 10 µM DCFDA (a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS) for 30 minutes. Induce oxidative stress using 100 µM H2O2.

  • Quantification: Measure fluorescence (Ex/Em = 485/535 nm). Calculate the IC50 for ROS inhibition.

Protocol C: Yeast Estrogen Screen (YES) for ER-α Activation

Rationale: To evaluate the structural advantage of the ortho-OH (Irilin B) vs para-OH (Tectorigenin) in receptor binding [4].

  • Strain Prep: Utilize recombinant Saccharomyces cerevisiae expressing human ER-α and a lacZ reporter plasmid.

  • Incubation: Incubate yeast with test compounds (10-500 µg/mL) in a 96-well plate for 72 hours at 30°C.

  • Detection: Add CPRG (chlorophenol red-β-D-galactopyranoside) substrate. Active ER-α binding drives β-galactosidase expression, turning the yellow CPRG into red chlorophenol red.

  • Measurement: Read absorbance at 540 nm to determine the EC50.

ExpWorkflow Prep Compound Prep (Tectorigenin / Irilin B) Assay1 Antioxidant Assay (HL-60 Cells + DCFDA) Prep->Assay1 Assay2 Anti-inflammatory (Macrophage PGE2 ELISA) Prep->Assay2 Assay3 Estrogenic Screen (Yeast ER-α + CPRG) Prep->Assay3 Read1 Fluorometry (Ex/Em 485/535 nm) Assay1->Read1 ROS Scavenging Read2 Spectrophotometry (Abs 450 nm) Assay2->Read2 NF-κB Inhibition Read3 Spectrophotometry (Abs 540 nm) Assay3->Read3 Receptor Agonism

Caption: Multiplexed in vitro screening workflow for comparative functional profiling.

Quantitative Data Synthesis

The following table synthesizes the comparative performance data derived from the aforementioned standardized assays and corroborating literature.

Table 2: Comparative Biological Efficacy
Assay / TargetTectorigenin Performance5,7,2'-Trihydroxy-6-methoxyisoflavone (Irilin B) PerformanceCausality / Structural Insight
Antioxidant (HL-60 ROS IC50) ~ 15.2 µg/mL11.0 µg/mLBoth exhibit strong activity due to the 5,7-dihydroxy A-ring, but Irilin B shows slight superiority in this specific cellular model.
Anti-inflammatory (PGE2 IC50) 10 - 30 µM> 100 µM (Weak)The para-OH of tectorigenin is critical for fitting into the IKKβ allosteric site.
Estrogenic Activity (ER-α EC50) > 500 µg/mL (Negligible)159.7 µg/mLThe ortho-OH of Irilin B perfectly aligns with hydrogen bond acceptors in the hydrophobic pocket of the ER-α ligand-binding domain.

Conclusion

For drug development professionals formulating anti-inflammatory or hepatoprotective therapeutics, Tectorigenin remains the superior candidate due to its potent NF-κB inhibitory profile and high natural abundance. Conversely, 5,7,2'-Trihydroxy-6-methoxyisoflavone (Irilin B) represents a highly specialized scaffold. Its unique ortho-hydroxylation makes it an excellent lead compound for designing selective estrogen receptor modulators (SERMs) or targeted agricultural fungicides based on its natural phytoalexin role.

References

  • Tectorigenin Overview and Chemical Properties Source: Wikipedia URL:[Link]

  • Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Flavonoids from Iris songarica and their Antioxidant and Estrogenic Activity Source: ResearchGate (Original Publication in Natural Product Communications) URL:[Link]

  • Flavonoids produced by Iris pseudacorus leaves treated with cupric chloride Source: ResearchGate (Original Publication in Phytochemistry) URL:[Link]

  • Tectorigenin Compound Summary (CID 5281811) Source: PubChem - NIH URL:[Link]

Comparative

Comprehensive Guide: In Vivo vs. In Vitro Metabolic Profiling of 5,7,2'-Trihydroxy-6-methoxyisoflavone (Irilin B)

Executive Summary & Pharmacological Context 5,7,2'-Trihydroxy-6-methoxyisoflavone, commonly known as Irilin B, is a rare and highly bioactive isoflavone isolated from species such as Iris unguicularis[1], Iris bungei[2],...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

5,7,2'-Trihydroxy-6-methoxyisoflavone, commonly known as Irilin B, is a rare and highly bioactive isoflavone isolated from species such as Iris unguicularis[1], Iris bungei[2], and Salicornia europaea[3]. Recent pharmacological studies have highlighted its potent anti-neuroinflammatory properties—particularly in ameliorating MPTP-intoxicated Parkinson's disease models—and its robust antioxidant capacity[3].

However, the clinical translation of dietary isoflavones is notoriously bottlenecked by their pharmacokinetic profiles. Analyzing the molecular architecture of 5,7,2'-Trihydroxy-6-methoxyisoflavone reveals significant metabolic vulnerabilities: the methoxy group at the C-6 position is highly susceptible to Phase I O-demethylation by Cytochrome P450 (CYP) enzymes, while the free hydroxyl groups at C-5, C-7, and C-2' act as immediate anchors for Phase II glucuronidation and sulfation[4][5].

To successfully develop this compound into a viable therapeutic, researchers must employ rigorous metabolic profiling. This guide objectively compares the two foundational approaches—In Vitro and In Vivo profiling—providing self-validating protocols, structural causality, and comparative data to guide your drug development workflow.

In Vitro Metabolic Profiling: The Controlled System

In vitro profiling utilizes subcellular fractions (like liver microsomes) or isolated hepatocytes to map the direct biotransformation of the parent compound. This approach isolates specific enzymatic pathways, allowing scientists to identify primary metabolites without the confounding variables of systemic clearance.

Experimental Protocol: Microsomal Stability & Metabolite ID

Scientist Insight: The following protocol utilizes UHPLC-Q-TOF-MS/MS. Quadrupole Time-of-Flight (Q-TOF) is selected over standard triple quadrupole (QqQ) systems because its high mass accuracy (<5 ppm) is mandatory for elucidating unknown metabolite structures via exact mass and fragmentation patterns[4].

Step 1: System Setup & Pore Formation Prepare a 200 µL incubation mixture containing 1.0 mg/mL pooled human or rat liver microsomes (HLMs/RLMs) in a 100 mM potassium phosphate buffer (pH 7.4). Causality Check: Add 25 µg/mL alamethicin and pre-incubate for 20 minutes on ice. Alamethicin is a pore-forming peptide; it permeabilizes the microsomal membrane, allowing the hydrophilic cofactor UDPGA to access the active site of UDP-glucuronosyltransferases (UGTs) located on the luminal side of the endoplasmic reticulum[4].

Step 2: Reaction Initiation Add 100 µmol/L of 5,7,2'-Trihydroxy-6-methoxyisoflavone. Concurrently initiate Phase I and Phase II reactions by adding the cofactors β-NADPH (1 mM) and UDPGA (2 mM). Incubate the mixture at 37°C for 120 minutes[4].

Step 3: Quenching & Extraction Terminate the enzymatic reaction by adding 600 µL of ice-cold acetonitrile. Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins[4].

Step 4: Data Acquisition Inject 3 µL of the supernatant into the UHPLC-Q-TOF-MS/MS system. Utilize a C18 column (e.g., 2.1 × 100 mm, 2.7 µm) with a mobile phase of 0.1% aqueous formic acid and acetonitrile. Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes to capture a comprehensive metabolite profile[4][5].

In Vivo Metabolic Profiling: The Physiological System

While in vitro data provides the metabolic blueprint, in vivo profiling evaluates the compound within a complete physiological system. For isoflavones, this is critical because gut microbiota play a massive role in cleaving the C-ring and generating secondary active metabolites (e.g., equol derivatives) that cannot be observed in liver microsomes[5].

Experimental Protocol: Rodent Pharmacokinetics (PK)

Step 1: Dosing Strategy Administer 5,7,2'-Trihydroxy-6-methoxyisoflavone to two cohorts of Sprague-Dawley rats: one via oral gavage (e.g., 50 mg/kg) and one via intravenous injection (e.g., 5 mg/kg). This dual-route design is required to calculate absolute bioavailability[6].

Step 2: Matrix Sampling Collect blood samples via the jugular vein at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Concurrently, house the subjects in metabolic cages to collect urine and feces over a 48-hour period to assess excretion pathways[5].

Step 3: Sample Preparation Perform solid-phase extraction (SPE) on plasma and urine samples to isolate the isoflavone and its conjugates from endogenous proteins and lipids.

Step 4: LC-MS/MS Quantification Analyze the extracted samples using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Causality Check:In vivo matrices contain abundant endogenous interferences. MRM provides the necessary sensitivity and selectivity to quantify the parent drug and targeted metabolites amidst severe biological noise[5].

Visualizing the Workflows and Pathways

To effectively bridge the gap between benchwork and systems biology, the following diagrams map the comparative workflows and the predicted biotransformation pathways of 5,7,2'-Trihydroxy-6-methoxyisoflavone.

G Start 5,7,2'-Trihydroxy-6-methoxyisoflavone (Irilin B) InVitro In Vitro Profiling (Liver Microsomes/Hepatocytes) Start->InVitro InVivo In Vivo Profiling (Rodent PK Models) Start->InVivo IV_Phase1 Phase I & II Reactions (CYP450, UGTs) InVitro->IV_Phase1 IN_Admin Oral / IV Administration InVivo->IN_Admin IV_LCMS UHPLC-Q-TOF-MS/MS (Metabolite ID) IV_Phase1->IV_LCMS DataIntegration IVIVC (In Vitro-In Vivo Correlation) Predict Human PK/PD IV_LCMS->DataIntegration IN_Sample Plasma, Urine, Bile, Feces Collection IN_Admin->IN_Sample IN_LCMS LC-MS/MS Quantification & Clearance Rates IN_Sample->IN_LCMS IN_LCMS->DataIntegration

Workflow comparing in vitro and in vivo metabolic profiling of 5,7,2'-Trihydroxy-6-methoxyisoflavone

Pathway Parent 5,7,2'-Trihydroxy-6-methoxyisoflavone (Parent Compound) Demethylation Demethylation (CYP450) 5,6,7,2'-Tetrahydroxyisoflavone Parent->Demethylation Phase I Hydroxylation Hydroxylation (CYP450) Mono/Di-hydroxy Metabolites Parent->Hydroxylation Phase I Glucuronidation Glucuronidation (UGTs) Irilin B-O-Glucuronide Parent->Glucuronidation Phase II Sulfation Sulfation (SULTs) Irilin B-O-Sulfate Parent->Sulfation Phase II Demethylation->Glucuronidation Hydroxylation->Glucuronidation Excretion Renal/Biliary Excretion Glucuronidation->Excretion Sulfation->Excretion

Phase I and II metabolic pathways of 5,7,2'-Trihydroxy-6-methoxyisoflavone biotransformation

Comparative Data Analysis

To objectively evaluate which profiling method suits specific stages of drug development, the table below synthesizes the operational and scientific metrics of both approaches based on standard isoflavone pharmacokinetic data[4][6].

ParameterIn Vitro (Liver Microsomes)In Vivo (Rodent PK Model)Scientific Implication
Metabolic Scope Hepatic Phase I (CYP) & Phase II (UGT/SULT) only.Hepatic, Extrahepatic, and Gut Microbiota metabolism.In vivo is required to observe microbiota-driven C-ring cleavage, a hallmark of isoflavone degradation.
Throughput & Speed High (Results in 24-48 hours).Low (Requires weeks for dosing, sampling, and extraction).In vitro is ideal for early-stage lead optimization and structural liability identification.
Matrix Complexity Low (Buffer + Microsomal proteins).Extremely High (Plasma proteins, lipids, endogenous hormones).In vivo requires advanced sample prep (SPE) and highly selective LC-MS/MS (MRM) parameters.
Primary Output Intrinsic clearance ( CLint​ ), Metabolite Identification (Exact Mass).Half-life ( t1/2​ ), Bioavailability ( F% ), Systemic Clearance ( CL ).In vivo data is mandatory for calculating human equivalent doses (HED) and regulatory IND submissions.
Cost & Ethics Low cost, no ethical constraints regarding live animals.High cost, requires IACUC approval and strict ethical oversight.Use in vitro data to justify and refine the design of subsequent in vivo animal studies.

Strategic Recommendations

For researchers developing 5,7,2'-Trihydroxy-6-methoxyisoflavone (Irilin B) for neurodegenerative or inflammatory indications, a siloed approach will fail.

  • Start In Vitro: Use HLM assays with Q-TOF-MS/MS to map the exact sites of glucuronidation and demethylation. This will tell you if structural analogs (e.g., modifying the C-6 methoxy group) are needed to improve metabolic stability.

  • Bridge with IVIVC: Utilize In Vitro-In Vivo Correlation (IVIVC) modeling to predict systemic clearance based on microsomal stability.

  • Validate In Vivo: Execute rodent PK studies to confirm absolute bioavailability and identify secondary metabolites generated by the gut microbiome, as these metabolites often possess their own pharmacological activity[5].

References

  • Source: researchgate.
  • Source: researchgate.
  • The Ameliorative Effects of the Ethyl Acetate Extract of Salicornia europaea L.
  • Source: acs.
  • Source: researchgate.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,7,2'-Trihydroxy-6-methoxyisoflavone

The core principle of laboratory safety is to minimize risk through a hierarchy of controls.[3] This involves using engineering controls like fume hoods, administrative controls through established procedures, and finall...

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Author: BenchChem Technical Support Team. Date: April 2026

The core principle of laboratory safety is to minimize risk through a hierarchy of controls.[3] This involves using engineering controls like fume hoods, administrative controls through established procedures, and finally, providing a robust last line of defense with appropriate PPE.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough risk assessment is crucial. For a powdered substance like 5,7,2'-Trihydroxy-6-methoxyisoflavone, the primary routes of exposure and potential hazards include:

  • Inhalation: Fine powders can easily become airborne, especially during weighing and transfer, posing a risk of inhalation.[4] While specific toxicity data is limited, many complex organic molecules can cause respiratory irritation or allergic reactions.[4]

  • Dermal Contact: Skin contact can lead to local irritation or, depending on the compound's properties, absorption into the bloodstream.[5] Some related compounds are known to be harmful in contact with skin.[5]

  • Eye Contact: Chemical dust can cause serious eye irritation or damage.[4]

  • Ingestion: Accidental ingestion can occur through contaminated hands. Therefore, eating, drinking, and applying cosmetics in the laboratory are strictly prohibited.[6][7]

Core PPE for Handling 5,7,2'-Trihydroxy-6-methoxyisoflavone

The selection of PPE must be tailored to the specific task being performed. The following table summarizes the minimum required PPE for common laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Powder Tightly fitting safety goggles (EN 166) or face shield.[8]Nitrile or neoprene gloves.[4][9]Fully buttoned lab coat.[6][7]Recommended: N95/FFP2-rated mask or use of a ventilated balance enclosure.
Preparing Solutions Tightly fitting safety goggles and a face shield.[8]Chemical-resistant gloves (Nitrile or Neoprene). Check solvent compatibility.Chemical-resistant apron over a lab coat.[10]Work within a certified chemical fume hood.[7]
General Laboratory Use Safety glasses with side shields.Nitrile gloves.[6]Lab coat.[6]Not generally required if solutions are handled in closed containers.
Eye and Face Protection

Standard safety glasses are the absolute minimum, but for handling powders or splash-prone activities, greater protection is necessary.

  • Safety Goggles: Use tightly fitting chemical splash goggles to protect against airborne powder and liquid splashes.[8]

  • Face Shield: When preparing solutions or handling larger quantities where splashing is a significant risk, a face shield should be worn in addition to safety goggles to protect the entire face.[8]

Skin and Body Protection
  • Gloves: Nitrile or neoprene gloves are recommended as a starting point for handling most chemicals.[4][6] It is critical to check the compatibility of the glove material with any solvents being used. Always inspect gloves for tears or holes before use and remove them before touching "clean" surfaces like doorknobs or keyboards.[1][11]

  • Lab Coat: A clean, fully buttoned lab coat made of a suitable material (e.g., a polyester/cotton blend) must be worn at all times.[6][7]

  • Protective Clothing: Wear long pants and closed-toe shoes to protect your legs and feet from potential spills.[6]

Respiratory Protection

The primary method for controlling inhalation hazards is to use engineering controls.

  • Chemical Fume Hood: All work that may generate dust or vapors, such as weighing the powder or preparing solutions, should be performed inside a certified chemical fume hood.[7][12]

  • Respirators: If a fume hood is not available for low-dust activities, a particle-filtering half mask (such as an N95 or FFP2) may be appropriate. For any required respirator use, a formal respiratory protection program, including fit-testing, is necessary.

Operational and Disposal Plans

A safe workflow includes not only the handling of the chemical but also the procedures for emergencies and disposal.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure safety showers and eyewash stations are accessible and unobstructed.[3][6] Gather all necessary materials and PPE.

  • Donning PPE: Put on your lab coat, followed by safety goggles/face shield, and finally, your gloves.

  • Handling: Conduct all manipulations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Cleaning: After handling, decontaminate the work area.

  • Doffing PPE: Remove PPE in the reverse order it was put on. Remove gloves first, avoiding contact with the outside of the glove. Remove your lab coat and store it appropriately. Wash hands thoroughly with soap and water after removing all PPE.[7]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.[13] Seek immediate medical attention.

  • Spill: For a small powder spill within a fume hood, carefully wipe it up with a damp cloth and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[2]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical to protect personnel and the environment.[14]

  • Solid Waste: All disposable items contaminated with 5,7,2'-Trihydroxy-6-methoxyisoflavone (e.g., gloves, weigh boats, paper towels) should be placed in a dedicated, clearly labeled hazardous waste container.[15]

  • Liquid Waste: Unused solutions or waste from experiments should be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.[2][6] Chlorinated and non-chlorinated solvent waste must be kept separate.[14]

  • Empty Containers: The original container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.

Visual Workflow Guides

To further clarify these critical safety processes, the following diagrams illustrate the decision-making workflows for PPE selection and waste disposal.

Caption: PPE Selection Workflow for 5,7,2'-Trihydroxy-6-methoxyisoflavone.

Waste_Disposal_Pathway WasteGen Waste Generation Point (Fume Hood / Bench) SolidWaste Contaminated Solid Waste (Gloves, Tubes, Wipes) WasteGen->SolidWaste LiquidWaste Liquid Waste (Solutions, Rinsate) WasteGen->LiquidWaste SharpsWaste Contaminated Sharps (Needles, Glassware) WasteGen->SharpsWaste SolidContainer Labeled Solid Hazardous Waste Bin SolidWaste->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Bottle (Segregate Solvents) LiquidWaste->LiquidContainer SharpsContainer Puncture-Proof Sharps Container SharpsWaste->SharpsContainer Disposal Arrange for Pickup by Licensed Disposal Service SolidContainer->Disposal LiquidContainer->Disposal SharpsContainer->Disposal

Caption: Waste Disposal Pathway for 5,7,2'-Trihydroxy-6-methoxyisoflavone.

References

  • The Best Practices and Advice for Chemical Safety in Laboratories: The Complete Guide. (n.d.). Lab Supply Network.
  • Training Course: Chemical Safety Training for Research Students and Researchers. (n.d.). Center for Safety, Health and Environment of Chulalongkorn University.
  • Protective Equipment | Plant Protection. (n.d.). Albert Kerbl GmbH.
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society.
  • LABORATORY & CHEMICAL SAFETY GUIDELINES. (n.d.). Indian Institute of Technology (IIT) Indore.
  • Chemical Safety Guide, 6th Ed. (n.d.). National Institutes of Health (NIH).
  • Personal protective equipment when handling plant protection products. (n.d.). Federal Office of Consumer Protection and Food Safety (BVL).
  • NO. 7 - Safety Data Sheet. (2023). According to the Hazardous Products Regulation.
  • SAFETY DATA SHEET - H1522: 3-Hydroxy-6-methoxyflavone. (2025). TCI Chemicals.
  • SAFETY DATA SHEET - Product number 32507. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Product number C3607. (2025). Sigma-Aldrich.
  • Personal protective equipment for crop protection. (2020). Royal Brinkman.
  • Personal Protective Equipment. (2022). Canada.ca.
  • SAFETY DATA SHEET - 7-Methoxyflavone. (2025). Thermo Fisher Scientific.
  • PI28/PI061: Personal Protective Equipment for Handling Pesticides. (2019). University of Florida, Institute of Food and Agricultural Sciences.
  • TDI-SOP-003 Handling, storage and disposal of laboratory waste. (2014). University of Oxford.
  • Laboratory Waste Disposal Handbook. (2022). University of Essex.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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